(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-3-9(4-2)7(14)11(5-6(12)13)8(15)10-9/h3-5H2,1-2H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCYHQOVVIWYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393092 | |
| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714-71-6 | |
| Record name | (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a substituted hydantoin derivative of interest in medicinal chemistry and drug development. Hydantoin scaffolds are prevalent in a variety of pharmacologically active molecules, exhibiting anticonvulsant, antiarrhythmic, and anticancer properties, among others.[1][2] This document outlines a robust two-step synthetic pathway, commencing with the Bucherer-Bergs reaction to form the core 5,5-diethylhydantoin ring, followed by N-alkylation and subsequent hydrolysis to yield the final carboxylic acid. Furthermore, this guide details the full suite of analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize novel hydantoin-based compounds.
Introduction: The Significance of the Hydantoin Scaffold
The hydantoin ring, a five-membered heterocyclic structure, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and its ability to engage in various biological interactions.[3] The core structure, containing two carbonyl groups and two nitrogen atoms, provides multiple points for substitution, allowing for the fine-tuning of its pharmacological profile.[4] This versatility has led to the development of numerous hydantoin-containing drugs with a wide range of therapeutic applications. Prominent examples include phenytoin, an anticonvulsant, and nilutamide, an antiandrogen used in the treatment of prostate cancer. The introduction of an acetic acid moiety at the N-1 position, as in the title compound, can enhance solubility and provide a handle for further chemical modifications, such as the formation of amides or esters, to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5,5-Diethylhydantoin via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.[5][6][7] This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate.[8]
Reaction: Diethyl ketone + KCN + (NH₄)₂CO₃ → 5,5-Diethylhydantoin
Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from the diethyl ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the formation of the stable hydantoin ring.[8]
Experimental Protocol:
-
Safety First: This reaction involves the use of potassium cyanide, which is highly toxic.[1][9][10][11][12] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles, must be worn.[1] An emergency cyanide poisoning antidote kit should be readily available. Diethyl ketone is a flammable liquid.[13][14][15][16]
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine diethyl ketone (0.5 mol), potassium cyanide (0.6 mol), and ammonium carbonate (1.5 mol).
-
Add a mixture of ethanol and water (1:1 v/v, 250 mL) to the flask.
-
Heat the reaction mixture to 60-70 °C with constant stirring.
-
Maintain the temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture carefully with a dilute mineral acid (e.g., 2M HCl) to a pH of approximately 6-7. This should be done slowly in the fume hood as it may generate some hydrogen cyanide gas.
-
The product, 5,5-diethylhydantoin, is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 5,5-diethylhydantoin.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
The second step involves the N-alkylation of the synthesized 5,5-diethylhydantoin at the N-1 position with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to the desired carboxylic acid. The N-1 position is generally less acidic and therefore less reactive than the N-3 position, so careful selection of reaction conditions is necessary to favor N-1 alkylation.[17]
Reaction: 5,5-Diethylhydantoin + Ethyl Bromoacetate → Ethyl (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate → this compound
Mechanism: The reaction proceeds via a nucleophilic substitution, where the deprotonated hydantoin nitrogen attacks the electrophilic carbon of the ethyl bromoacetate. This is followed by a standard ester hydrolysis under acidic or basic conditions.[18][19][20]
Experimental Protocol:
-
Safety First: Ethyl bromoacetate is a lachrymator and is toxic.[21][22][23][24][25] Handle it with care in a fume hood and wear appropriate PPE.
-
In a 250 mL round-bottom flask, dissolve 5,5-diethylhydantoin (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry N,N-dimethylformamide (DMF, 100 mL).
-
Add ethyl bromoacetate (0.11 mol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate.
-
Purify the crude ester by column chromatography on silica gel if necessary.
-
For the hydrolysis step, dissolve the purified ester (0.08 mol) in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide solution (100 mL).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with 2M HCl to a pH of 2-3.
-
The final product, this compound, should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an acetone/water mixture).
-
Dry the final product under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Caption: Workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.[2][4][26][27]
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~8.0 | s | 1H | NH (at position 3) |
| ~4.0 | s | 2H | N-CH₂ -COOH |
| ~1.8 | q | 4H | -CH₂ -CH₃ |
| ~0.8 | t | 6H | -CH₂-CH₃ |
Note: The chemical shift of the carboxylic acid proton is concentration-dependent and may exchange with residual water in the solvent.[28][29][30][31][32]
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C =O (C2) |
| ~170.0 | -C OOH |
| ~157.0 | C =O (C4) |
| ~65.0 | C (CH₂CH₃)₂ (C5) |
| ~45.0 | N-C H₂-COOH |
| ~30.0 | -C H₂-CH₃ |
| ~8.0 | -CH₂-C H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[33][34][35][36][37]
Expected FT-IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (at position 3) |
| ~1770 | Strong | C=O stretch (C2, imide) |
| ~1710 | Strong | C=O stretch (C4, amide and carboxylic acid overlap) |
| ~1420 | Medium | C-N stretch |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique.[38][39]
Expected Mass Spectrometry Data (ESI-MS):
| m/z | Ion |
| 215.10 | [M+H]⁺ (Calculated for C₉H₁₅N₂O₄⁺: 215.10) |
| 213.08 | [M-H]⁻ (Calculated for C₉H₁₃N₂O₄⁻: 213.08) |
Common fragmentation pathways for hydantoins involve the loss of CO and cleavage of the ring structure, which can provide further structural confirmation.[38]
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. The purity should be >95% for use in biological assays.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis and characterization of this compound. The outlined two-step synthesis, leveraging the Bucherer-Bergs reaction and subsequent N-alkylation, is based on reliable and well-documented chemical principles. The detailed characterization workflow, employing NMR, FT-IR, and MS, will ensure the unambiguous identification and purity assessment of the target molecule. This guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of novel hydantoin derivatives.
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An In-depth Technical Guide to the Physicochemical Properties of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Understanding these fundamental characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document will not only present the known properties of this compound but will also detail the methodologies for the experimental determination of key parameters, offering a framework for its practical evaluation.
Introduction: The Significance of Physicochemical Profiling
This compound belongs to the hydantoin class of compounds. Hydantoin and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in pharmaceutical research[1]. The physicochemical properties of a drug candidate are the foundation upon which its biological activity is built. Properties such as solubility, lipophilicity, and ionization state at physiological pH directly influence a drug's ability to reach its target and exert its therapeutic effect. Therefore, a thorough characterization of these parameters is a critical step in the drug discovery and development process.
This guide will delve into the known and predicted properties of this compound and provide detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters.
Molecular Identity and Core Properties
The foundational information for this compound is summarized in the table below. This data is essential for all subsequent calculations and experimental designs.
| Property | Value | Source |
| CAS Number | 714-71-6 | [2][3][4][5][][7][8] |
| Molecular Formula | C₉H₁₄N₂O₄ | [3][4][5] |
| Molecular Weight | 214.22 g/mol | [4] |
| Chemical Structure | ||
| Calculated Density | 1.227 g/cm³ | [3][5] |
Synthesis Context: The Bucherer-Bergs Reaction
The likely precursors for the hydantoin core would be 3-pentanone (diethyl ketone), cyanide (e.g., sodium or potassium cyanide), and ammonium carbonate. The resulting 5,5-diethylhydantoin could then be N-alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior
The pKa of a molecule is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. For a compound with a carboxylic acid moiety like this compound, the pKa will govern its charge state in different physiological compartments, which in turn affects its solubility, permeability, and binding to its biological target.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values[10]. The procedure involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (typically 1-10 mM).
-
Calibration of the pH Meter: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa.
-
Titration Setup: Place the analyte solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity. Immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M NaOH) into the solution.
-
Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. At this point, pH = pKa[11][12]. The equivalence point is identified as the point of steepest inflection on the curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Gauging Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of a drug's ability to cross biological membranes.
Experimental Determination of logP: The Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning[2][13][14].
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vessel for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte in both the aqueous and n-octanol layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Shake-flask method for experimental logP determination.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For orally administered drugs, adequate solubility is necessary for dissolution in the gastrointestinal fluids prior to absorption.
Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method
The equilibrium (or thermodynamic) solubility is determined by the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug[15][16].
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous medium (e.g., purified water or a relevant buffer) in a sealed container. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached[4][17].
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Solid Phase Analysis: It is good practice to analyze the remaining solid (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.
Conclusion and Future Directions
This guide has outlined the fundamental physicochemical properties of this compound and provided robust, industry-standard protocols for their experimental determination. While some basic properties are available from chemical suppliers, a comprehensive understanding of this molecule's potential as a drug candidate requires the experimental determination of its pKa, logP, and aqueous solubility. The methodologies described herein provide a clear path for obtaining this critical data. Future work should focus on the practical application of these protocols to generate a complete physicochemical profile of this compound, which will be invaluable for guiding further drug discovery and development efforts.
References
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. Available at: [Link]
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(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
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1236 SOLUBILITY MEASUREMENTS - ResearchGate. ResearchGate. Available at: [Link]
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[Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]
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How to Determine Pka from Titration Curve - Oreate AI Blog. Oreate AI. Available at: [Link]
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How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com. Study.com. Available at: [Link]
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"Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Semantic Scholar. Available at: [Link]
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Novel hydantoin derivatives: Synthesis and biological activity evaluation - ResearchGate. ResearchGate. Available at: [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at: [Link]
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2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid - PubChem. PubChem. Available at: [Link]
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An In-Depth Technical Guide to (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS No. 714-71-6): A Pharmaceutical Impurity Perspective
This technical guide provides a comprehensive overview of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a molecule of significant interest within the field of pharmaceutical analysis and quality control. Primarily recognized as a process-related impurity or degradation product of the anticonvulsant drug Ethotoin, this document will explore its physicochemical characteristics, analytical determination, and the toxicological considerations pertinent to its presence in pharmaceutical formulations. The insights provided are tailored for researchers, scientists, and drug development professionals dedicated to ensuring the safety and efficacy of therapeutic agents.
Introduction: The Critical Role of Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a guiding principle. However, the purity of the active pharmaceutical ingredient (API) is equally critical. Uncontrolled impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product[1]. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances[2].
This compound, with CAS number 714-71-6, is primarily encountered as a reference standard for an impurity associated with Ethotoin[3][4]. Ethotoin, a hydantoin-class anticonvulsant, is used in the management of epilepsy[5]. Understanding the profile of its impurities is therefore not merely a regulatory hurdle but a fundamental aspect of patient safety. This guide will provide the necessary technical depth to approach the analysis and control of this specific impurity.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of an impurity is foundational for the development of robust analytical methods for its detection and quantification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 714-71-6 | [6] |
| Molecular Formula | C9H14N2O4 | [6] |
| Molecular Weight | 214.22 g/mol | |
| IUPAC Name | 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | [6] |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC | [6] |
| Density | 1.227 g/cm³ | [6] |
The structure reveals a hydantoin core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This core structure is shared with several anticonvulsant drugs, including Phenytoin and Ethotoin[7]. The key distinguishing features of the title compound are the two ethyl groups at the 4-position and an acetic acid moiety attached to the nitrogen at the 1-position. These structural attributes dictate its polarity, solubility, and chromatographic behavior.
Contextualizing the Impurity: Relationship with Ethotoin
This compound is classified as a non-pharmacopeial impurity of Ethotoin[3]. This implies that while it may not be explicitly listed in every major pharmacopeia for Ethotoin, its control is still a requirement under Good Manufacturing Practices (GMP).
Potential Formation Pathways
While the exact synthetic origin of this impurity is not extensively documented in publicly available literature, its structure suggests it is unlikely to be a direct byproduct of the common synthesis route for Ethotoin, which involves the alkylation of 5-phenylhydantoin[8]. The formation of this compound could potentially arise from:
-
Starting Material Impurities: The use of contaminated starting materials in the synthesis of a related hydantoin product could introduce this molecule.
-
Side Reactions: Alternative or less-controlled synthesis conditions could lead to unforeseen side reactions resulting in this impurity.
-
Degradation: The degradation of a different, structurally related hydantoin API under specific pH and temperature conditions could theoretically lead to the formation of this acetic acid derivative.
The logical relationship between the API (Ethotoin) and the impurity is primarily one of analytical interest, where the impurity serves as a marker for the purity and stability of the drug substance.
Caption: Relationship between API, impurity, and quality control.
Analytical Methodology for Quantification
The quantification of pharmaceutical impurities requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the gold standard for this purpose due to its high resolution and sensitivity[9][10].
Experimental Protocol: RP-HPLC Method for Impurity Profiling
This protocol is a representative method based on established practices for the analysis of hydantoin derivatives and related impurities[11][12][13]. Method validation according to ICH guidelines is a prerequisite for its use in a regulated environment[14].
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of Ethotoin and this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Working Standard Solution: Further dilute the stock solution to a final concentration of approximately 1 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Ethotoin drug substance in the diluent to obtain a final concentration of 1 mg/mL.
Method Validation Parameters:
-
Specificity: Demonstrated by the resolution of the impurity peak from the main API peak and any other potential impurities.
-
Linearity: Assessed over a concentration range (e.g., from the Limit of Quantification to 150% of the expected impurity level).
-
Accuracy: Determined by spike-recovery studies at multiple concentration levels.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Caption: A typical workflow for HPLC-based impurity profiling.
Toxicological Assessment and Safety Considerations
Principles of Impurity Qualification
The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.
-
Thresholds: ICH Q3A(R2) guidance provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Toxicological Data: If the level of an impurity exceeds the qualification threshold, a comprehensive safety assessment is required. This often involves a review of existing literature, and may necessitate dedicated toxicological studies[15].
-
Structure-Activity Relationships (SAR): The toxic potential of an unstudied impurity can be inferred from its structural similarity to known toxicants. As a hydantoin derivative, the toxicological profile of this compound might share some characteristics with other members of this class, such as central nervous system effects[16][17]. However, such assumptions must be treated with caution and are typically used to guide, not replace, formal safety assessments. Long-term exposure to some hydantoins has been associated with various adverse effects[16].
The general approach to toxicological risk assessment for a pharmaceutical impurity is a multi-step process.
Caption: Decision workflow for toxicological qualification of an impurity.
Conclusion: A Reference Point for Quality
This compound serves as a crucial reference material for the quality control of hydantoin-based pharmaceuticals. While it lacks a therapeutic application of its own, its importance lies in its role as an analytical marker. The ability to accurately detect and quantify this impurity is a testament to a well-controlled manufacturing process and a robust quality management system. The methodologies and principles discussed in this guide provide a framework for scientists to develop and validate the necessary controls to ensure that drug products meet the highest standards of safety and quality.
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Ethotoin - Wikipedia. Wikipedia. [Link]
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"Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
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Relation of in Vivo Drug Metabolism to Stereoselective Fetal Hydantoin Toxicology in Mouse: Evaluation of Mephenytoin and Its Metabolite, Nirvanol. Journal of Pharmacology and Experimental Therapeutics. [Link]
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[General review of the toxic side-effects caused by hydantoin derivatives used in epilepsy]. Cervello. [Link]
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Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
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Ethotoin | C11H12N2O2 | CID 3292. PubChem. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
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Validation of RP-HPLC method for the determination of phenytoin sodium residues on the surface of manufacturing equipments and study of its recovery from pharmaceutical formulations. ResearchGate. [Link]
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Ethotoin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
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Safety assessment of drug impurities for patient safety: A comprehensive review. PubMed. [Link]
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Control of impurities of pharmacopoeial substances - Scientific guideline. EMA. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
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Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures to offer a validated, logical workflow rooted in fundamental principles of analytical chemistry. Herein, we detail the strategic application of modern spectroscopic and spectrometric techniques, emphasizing the causality behind experimental choices to ensure unambiguous structural confirmation.
Introduction
This compound, with a molecular formula of C9H14N2O4 and a molecular weight of 214.22 g/mol , belongs to the hydantoin class of compounds. Hydantoins are derivatives of imidazolidine-2,4-dione and are significant pharmacophores found in various therapeutic agents.[1] Accurate structural confirmation is a critical step in the development of any new chemical entity, ensuring its identity, purity, and safety. This guide will systematically detail the multifaceted analytical approach required for the definitive structure elucidation of this target molecule.
Strategic Elucidation Workflow
Caption: A logical workflow for the structure elucidation of this compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Before any detailed structural work, it is imperative to ascertain the purity of the sample. HPLC coupled with a UV detector is a versatile and widely used technique for this purpose.[2]
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at a wavelength determined by a preliminary UV scan (likely in the 200-220 nm range for the imide chromophore).
-
Rationale: This method effectively separates the target compound from potential starting materials, by-products, or degradation products, ensuring that subsequent spectroscopic data is representative of the pure compound.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Protocol:
-
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: ESI in both positive and negative modes.
-
Data Acquisition: Full scan mode to determine the molecular ion.
-
Expected Results:
-
Positive Mode: An [M+H]+ ion at m/z 215.0972 (calculated for C9H15N2O4+).
-
Negative Mode: An [M-H]- ion at m/z 213.0829 (calculated for C9H13N2O4-).
-
-
Rationale: Accurate mass measurement to within a few parts per million (ppm) allows for the unambiguous determination of the elemental composition, C9H14N2O4, which is the first crucial piece of the structural puzzle. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide initial structural clues, such as the loss of the acetic acid side chain.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.[3]
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) for solid samples.
-
Spectral Range: 4000-400 cm-1.
-
Expected Absorptions:
-
~3300-2500 cm-1 (broad): O-H stretch of the carboxylic acid.
-
~2970, 2880 cm-1: C-H stretches of the ethyl and methylene groups.
-
~1770 and ~1710 cm-1: Two distinct C=O stretching bands, characteristic of a cyclic imide (hydantoin ring).[5][6]
-
~1700 cm-1: C=O stretch of the carboxylic acid (may overlap with the imide carbonyl).
-
~1400 cm-1: C-N stretching vibrations.[7]
-
-
Rationale: The presence of the broad O-H stretch and the characteristic double carbonyl absorption for a cyclic imide provides strong preliminary evidence for the proposed structure.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid O-H | 3300-2500 (broad) | Confirms the presence of the acetic acid moiety. |
| Aliphatic C-H | ~2970, 2880 | Indicates the ethyl and methylene groups. |
| Imide C=O | ~1770 and ~1710 | A key indicator of the cyclic imide (hydantoin) ring.[5][6] |
| Carboxylic Acid C=O | ~1700 | Confirms the carboxylic acid group. |
| C-N Stretch | ~1400 | Supports the presence of the imidazolidine ring.[7] |
Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] A combination of 1D and 2D NMR experiments is required for a complete assignment of all protons and carbons and to establish their connectivity.[9]
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve the polar compound and to observe the exchangeable carboxylic acid proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their coupling to neighboring protons.
Expected ¹H NMR Signals (in DMSO-d6):
-
~12-13 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.
-
~4.0-4.2 ppm (singlet, 2H): The methylene protons (-CH2-) of the acetic acid side chain, adjacent to the nitrogen.
-
~1.8-2.0 ppm (quartet, 4H): The methylene protons (-CH2-) of the two ethyl groups.
-
~0.8-1.0 ppm (triplet, 6H): The methyl protons (-CH3) of the two ethyl groups.
¹³C NMR Spectroscopy
This experiment identifies all the unique carbon atoms in the molecule.
Expected ¹³C NMR Signals (in DMSO-d6):
-
~175 ppm: Carbonyl carbon of the carboxylic acid.
-
~172 ppm & ~155 ppm: The two distinct carbonyl carbons of the hydantoin ring.
-
~60 ppm: The quaternary carbon (C4) of the hydantoin ring bearing the two ethyl groups.
-
~45 ppm: The methylene carbon of the acetic acid side chain.
-
~30 ppm: The methylene carbons of the ethyl groups.
-
~8 ppm: The methyl carbons of the ethyl groups.
2D NMR Spectroscopy for Connectivity Mapping
While 1D NMR provides the basic framework, 2D NMR experiments are essential to definitively link the atoms together.
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A clear correlation will be observed between the methyl triplet and the methylene quartet of the ethyl groups, confirming this spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It will definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
From the ethyl methylene protons to the quaternary carbon (C4) and the methyl carbons.
-
From the acetic acid methylene protons to the imide carbonyl carbons and the carboxylic acid carbonyl carbon.
-
Part 3: Absolute Confirmation - Single Crystal X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation.
Protocol:
-
Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone) is a common method.
-
Data Collection: A single crystal is mounted and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.[11]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.[10]
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical application and integration of multiple analytical techniques. From the initial confirmation of molecular formula and functional groups by mass spectrometry and FTIR, to the detailed connectivity mapping through a suite of 1D and 2D NMR experiments, each step provides self-validating data. When possible, single-crystal X-ray crystallography offers the final, definitive confirmation. This multi-technique approach ensures the scientific integrity and trustworthiness of the final structural assignment, a cornerstone of modern chemical and pharmaceutical research.
References
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Thevis, M., et al. (2009). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry. Available at: [Link]
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Jain, R., & Singhai, A. K. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
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Elder, D. P., & Bream, D. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Sugumar, P., & Velavan, R. (2018). Structural Analysis of Imidazolidine derivatives. International Journal of Pure and Applied Mathematics. Available at: [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available at: [Link]
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Chanda, A., et al. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. PharmaTutor. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Available at: [Link]
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Ho, T. S., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta. Available at: [Link]
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Al-Juboori, S. A. B. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Balakrishnan, G., & Sathyanarayana, D. N. (2000). Solid state NMR study of 1,3imidazolidine-2-thione, 1,3-imidazolidine-2-selenone and some of their N-substituted derivatives. Journal of Molecular Structure. Available at: [Link]
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ResearchGate. (2018). Structural analysis of imidazolidine derivatives. Available at: [Link]
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Canadian Science Publishing. (1975). Cyclic Imides. Preparation of Silylphthalimides and Characterization by Infrared and Mass Spectrometry. Canadian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2018). Structure of tested derivatives of imidazolidine. Available at: [Link]
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MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available at: [Link]
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ResearchGate. (n.d.). Hydantoin and Its Derivatives. Available at: [Link]
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Semantic Scholar. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Available at: [Link]
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ResearchGate. (n.d.). FTIR spectrum data for cyclic imide derivatives (1–3). Available at: [Link]
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National Institutes of Health. (2015). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Available at: [Link]
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ResearchGate. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available at: [Link]
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PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available at: [Link]
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ResearchGate. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Available at: [Link]
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National Institutes of Health. (2015). Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. Available at: [Link]
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Wikipedia. (n.d.). Imidazolidine. Available at: [Link]
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ResearchGate. (n.d.). x-ray crystallography of compound I. Available at: [Link]
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OUCI. (2012). X-ray crystal structure of new monohydrate of 2-thioxoimidazolidin-4-one derivative and structural comparison with its…. Available at: [Link]
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National Institutes of Health. (n.d.). x Ray crystallography. Available at: [Link]
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National Institutes of Health. (2020). Protein X-ray Crystallography and Drug Discovery. Available at: [Link]
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MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available at: [Link]
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National Institutes of Health. (2021). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available at: [Link]
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National Institutes of Health. (2011). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available at: [Link]
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The Biological Potential of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Hydantoin Scaffold in Medicinal Chemistry
The hydantoin ring, a five-membered heterocyclic structure containing a ureide moiety, represents a cornerstone in the development of therapeutic agents. First isolated in 1861, this scaffold has proven to be a remarkably versatile template for designing molecules with a wide array of biological activities.[1] Hydantoin derivatives are integral to modern medicine, with prominent examples including phenytoin, a widely used anticonvulsant for treating seizure disorders.[1][2][3] The therapeutic reach of hydantoins extends beyond epilepsy, encompassing applications as antiarrhythmics, muscle relaxants, antimicrobials, and even agents with potential in oncology and neuroprotection.[1][4][2][5] This diverse pharmacological profile underscores the significance of exploring novel hydantoin derivatives for unmet medical needs. This guide focuses on the potential biological activities of a specific, less-explored derivative: (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
Chemical Profile of this compound
This compound , with CAS number 20291-76-5, is a derivative of the hydantoin core.[] Its structure is characterized by two ethyl groups at the 4-position of the imidazolidine-2,5-dione ring and an acetic acid moiety attached to the nitrogen at the 1-position. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features, particularly the hydantoin core, allow for informed predictions of its potential pharmacological activities based on the well-established properties of this chemical class.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 20291-76-5[] |
| Molecular Formula | C9H14N2O4[7][8] |
| Molecular Weight | 214.22 g/mol [8] |
Predicted Biological Activities and Mechanisms of Action
Based on the extensive research into hydantoin derivatives, several key biological activities can be postulated for this compound.
Anticonvulsant Properties: A Primary Therapeutic Target
The most prominent and well-documented activity of hydantoin derivatives is their efficacy as anticonvulsants.[2][3] Drugs like phenytoin, ethotoin, and mephenytoin are staples in the management of partial-onset and tonic-clonic seizures.[4][2][3]
Mechanism of Action: The primary mechanism by which hydantoin anticonvulsants exert their effects is through the modulation of voltage-gated sodium channels in neurons.[9] They stabilize the inactivated state of these channels, thereby reducing the repetitive firing of action potentials that underlies seizure activity.[9] This action limits the spread of seizures within the brain.[9]
Caption: Figure 1: Proposed mechanism of anticonvulsant activity.
Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of some hydantoin derivatives.[10] This activity is particularly relevant in the context of epilepsy, where recurrent seizures can lead to neuronal damage. Certain derivatives have been shown to preserve neuronal integrity in brain regions like the hippocampus and entorhinal cortex in preclinical models of seizures.[10] The potential for this compound to exhibit neuroprotective effects warrants investigation.
Antimicrobial and Antifungal Activity
The hydantoin scaffold is also a feature in compounds developed for agricultural and pharmaceutical antimicrobial applications.[11] Some novel hydantoin derivatives have demonstrated potent inhibitory activity against various fungi and bacteria, in some cases exceeding the efficacy of established agents.[11] This suggests that this compound could be a candidate for screening in antimicrobial assays.
Other Potential Activities
The broad pharmacological profile of hydantoins suggests other potential activities for this compound, including:
Experimental Protocols for Biological Evaluation
To investigate the predicted biological activities of this compound, a series of well-established in vitro and in vivo assays can be employed.
Workflow for Assessing Anticonvulsant and Neuroprotective Effects
Caption: Figure 2: Workflow for anticonvulsant screening.
1. Maximal Electroshock Seizure (MES) Test: This is a primary in vivo screen for anticonvulsant activity, particularly for compounds effective against generalized tonic-clonic seizures.[13][14][15]
- Objective: To determine the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
- Methodology:
- Administer the test compound or vehicle to a cohort of laboratory animals (e.g., mice).
- After a predetermined time for drug absorption, induce a seizure via corneal or auricular electrodes with a current sufficient to produce a tonic seizure in control animals.
- Observe the animals for the presence or absence of the tonic hindlimb extension.
- Calculate the median effective dose (ED50) for protection against the seizure.
2. Pentylenetetrazole (PTZ) Seizure Threshold Test: This model is used to identify compounds that may be effective against absence seizures.[13][14][15]
- Objective: To assess if the test compound can increase the threshold for seizures induced by the chemoconvulsant pentylenetetrazole.
- Methodology:
- Administer the test compound or vehicle to the animals.
- After an appropriate interval, administer a subcutaneous or intraperitoneal injection of PTZ at a dose that reliably induces clonic seizures in control animals.
- Observe the animals for the onset and severity of seizures.
- Determine the dose of the test compound that protects a percentage of the animals from seizures.
3. Neurotoxicity Assessment (Rotarod Test): This assay is crucial for evaluating potential motor impairment, a common side effect of centrally acting drugs.[14][15]
- Objective: To measure the effect of the compound on motor coordination and balance.
- Methodology:
- Train animals to remain on a rotating rod.
- Administer the test compound or vehicle.
- At various time points, place the animals back on the rotating rod and measure the latency to fall.
- A significant decrease in performance compared to the control group indicates potential neurotoxicity.
Conclusion and Future Directions
While direct biological data for this compound is sparse, its classification as a hydantoin derivative provides a strong rationale for investigating its potential as a novel therapeutic agent. The structural similarities to a class of compounds with well-established anticonvulsant, neuroprotective, and antimicrobial activities make it a compelling candidate for further research. The experimental protocols outlined in this guide offer a clear and validated pathway for elucidating the biological activity of this and other novel hydantoin derivatives. Future research should focus on the synthesis and systematic evaluation of this compound in the described in vivo and in vitro models to determine its therapeutic potential and to expand the ever-growing pharmacological utility of the hydantoin scaffold.
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- Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). Pest Management Science.
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- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Pharmaceutical and Biomedical Research.
- Biological Activity of Twenty-three Hydantoin Derivatives on Intrinsic Efflux Pump System of Salmonella enterica serovar Enterit. (n.d.). In Vivo.
- A Review on the Some Biological Activities of the Hydantoin Deriv
- Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease.
- Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. (2025).
- Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Functional Foods in Health and Disease.
- CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. (n.d.). BOC Sciences.
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(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Authored by: A Senior Application Scientist
Preamble: Elucidating the Potential of a Novel Hydantoin Derivative
The compound this compound, identified by its CAS Number 714-71-6[1][2], represents a unique molecule within the broader, well-established class of hydantoin derivatives. While direct and extensive research on this specific compound is not widely available in the public domain, its structural characteristics provide a strong foundation for proposing a number of plausible mechanisms of action. The hydantoin core, a five-membered ring structure also known as imidazolidine-2,4-dione, is a renowned "privileged scaffold" in medicinal chemistry.[3] This designation is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities.[4][5][6]
This guide will provide a comprehensive analysis of the potential mechanisms of action for this compound. By dissecting its molecular structure and drawing parallels with extensively studied hydantoin analogs, we will explore its likely biological targets and signaling pathways. Furthermore, we will outline the requisite experimental protocols to systematically validate these hypotheses, thereby offering a roadmap for future research and development.
Structural Analysis: The Foundation of Predicted Activity
The biological activity of hydantoin derivatives is profoundly influenced by the nature of the substituents at positions N-1, N-3, and C-5 of the core ring.[6][7] The structure of this compound reveals three key features that likely dictate its pharmacological profile:
-
The Hydantoin Core: This heterocyclic moiety is a common feature in a variety of clinically significant drugs, including the anticonvulsant Phenytoin and the muscle relaxant Dantrolene.[8][9] Its ability to participate in hydrogen bonding and its rigid structure contribute to its binding affinity for various biological targets.[3]
-
C-5 Disubstitution: The presence of two ethyl groups at the C-5 position is a noteworthy feature. In many hydantoin-based anticonvulsants, such as Phenytoin (with two phenyl groups at C-5), this position is critical for activity.[10] The nature of these substituents can influence the compound's lipophilicity and its interaction with target proteins.
-
N-1 Acetic Acid Moiety: The acetic acid group attached to the N-1 position introduces a carboxylic acid functional group. This can significantly impact the molecule's solubility, pharmacokinetic properties, and potential to interact with different biological targets compared to N-1 unsubstituted or alkyl-substituted hydantoins.
Proposed Mechanisms of Action
Based on the extensive literature on hydantoin derivatives, we can propose several potential mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally analogous compounds.
Neurological Activity: Modulation of Voltage-Gated Ion Channels
A significant number of hydantoin derivatives are recognized for their anticonvulsant properties.[4][5][10] The archetypal hydantoin anticonvulsant, Phenytoin, exerts its effects primarily by modulating voltage-gated sodium channels in neurons. It stabilizes the inactive state of these channels, thereby reducing the repetitive firing of action potentials that underlies seizure activity.
Given the structural similarity, it is plausible that this compound could also function as a modulator of voltage-gated sodium channels. The diethyl groups at C-5 may play a role in the hydrophobic interactions within the channel protein, analogous to the phenyl groups of Phenytoin.
Caption: Proposed mechanism for anticonvulsant activity.
Anticancer Potential
Hydantoin derivatives have also been investigated for their anticancer activities.[6][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways in cancer cells.[11] For instance, some derivatives have demonstrated cytotoxic activity against cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast carcinoma).[9] A recent study also highlighted 3,4-disubstituted-imidazolidine-2,5-dione derivatives as selective HDAC6 inhibitors, which are being explored for cancer therapy.[12]
The subject compound, with its unique substitution pattern, could potentially exert antiproliferative effects through various mechanisms, including but not limited to cell cycle arrest or the induction of apoptosis.
Antimicrobial and Other Activities
The versatility of the hydantoin scaffold extends to antimicrobial applications.[11] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[11] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Additionally, various hydantoin derivatives have been reported to possess anti-inflammatory, antiarrhythmic, and antidiabetic properties.[4][5][6] The presence of the carboxylic acid moiety in this compound may confer unique properties that could lead to novel biological activities in these areas.
A Roadmap for Experimental Validation
To move from proposed mechanisms to validated scientific understanding, a systematic and rigorous experimental approach is essential. The following protocols outline a self-validating system to investigate the true biological activity of this compound.
Workflow for Validating Anticonvulsant Activity
Caption: Experimental workflow for validating anticonvulsant activity.
Step-by-Step Protocol for In Vitro Electrophysiology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) expressing voltage-gated sodium channels.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Compound Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition: Record changes in the current-voltage (I-V) relationship and the voltage-dependence of channel inactivation.
-
Analysis: Analyze the data to determine if the compound alters the biophysical properties of the sodium channels, such as by causing a hyperpolarizing shift in the inactivation curve, which is characteristic of channel blockers like Phenytoin.
Protocols for Anticancer Activity Screening
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.
-
Method: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates.
-
Treat cells with a range of concentrations of the compound for 48-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration that inhibits 50% of net cell growth).[13]
-
-
-
Apoptosis Assay:
-
Objective: To determine if the compound induces programmed cell death.
-
Method: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat cancer cells with the compound at its GI50 concentration.
-
Stain the cells with fluorescently labeled Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis).
-
Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Antimicrobial Susceptibility Testing
-
Objective: To assess the compound's ability to inhibit the growth of bacteria and fungi.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[14]
-
Data Summary and Comparative Analysis
To provide context for the potential efficacy of this compound, the following table summarizes the known biological activities of several representative hydantoin derivatives.
| Compound | Key Substituents | Primary Biological Activity | Mechanism of Action |
| Phenytoin | C-5: two phenyl groups | Anticonvulsant | Modulation of voltage-gated sodium channels[5][10] |
| Nitrofurantoin | N-1: aminohydantoin with a nitrofuryl group | Antibacterial | Damage to bacterial DNA and ribosomal proteins[3][9] |
| Dantrolene | N-1: nitrophenyl group | Muscle Relaxant | Inhibition of ryanodine receptor, reducing calcium release[6][8] |
| Enzalutamide | N-1: complex substituted aryl group | Anticancer (Prostate) | Androgen receptor inhibitor[3] |
| Nilutamide | N-1: substituted aryl group | Anticancer (Prostate) | Nonsteroidal antiandrogen[6][9] |
Conclusion
While this compound remains a largely uncharacterized molecule in the scientific literature, its core hydantoin structure strongly suggests a rich potential for biological activity. Based on well-established structure-activity relationships within the hydantoin class, the most promising avenues for investigation are in the areas of neurology (as an anticonvulsant), oncology, and infectious diseases. The proposed mechanisms, particularly the modulation of ion channels, are testable hypotheses. The experimental workflows detailed in this guide provide a clear and robust framework for elucidating the true mechanism of action and therapeutic potential of this intriguing compound. The scientific community is encouraged to undertake these validation studies to unlock the potential of this and other novel hydantoin derivatives.
References
- A Comparative Pharmacological Analysis of Hydantoin Deriv
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 172-178.
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Hydantoin. (n.d.). In Wikipedia. Retrieved from [Link]
- Wadghane, A. R., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives.
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- Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2021). Molecules, 26(11), 3321.
- Examples of substituted hydantoins with various biological activities. (n.d.).
- Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006). Molecules, 11(4), 237-247.
- Design, synthesis and biological evaluation of 3, 4-disubstituted-imidazolidine-2, 5-dione derivatives as HDAC6 selective inhibitors. (2021). European Journal of Medicinal Chemistry, 221, 113526.
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Chemistry Africa, 4, 749-766.
- Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. (2017). Current Research in Chemistry, 9(1), 1-13.
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- Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. (2018).
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2007). Molecules, 12(4), 833-840.
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In silico modeling of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid interactions
An In-Depth Technical Guide: In Silico Modeling of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Interactions
Authored by: A Senior Application Scientist
In the landscape of modern pharmaceutical research, the journey from a promising chemical entity to a market-approved therapeutic is fraught with immense cost, time, and a high rate of attrition. The paradigm has shifted from serendipitous discovery and exhaustive high-throughput screening to a more rational, structure-guided approach. In silico modeling, or computer-aided drug design (CADD), stands at the forefront of this revolution. It provides an atomic-level understanding of molecular interactions, enabling us to predict, rationalize, and optimize the therapeutic potential of small molecules before they are ever synthesized.[1][2]
This guide focuses on a specific molecule, this compound. By treating this compound as a novel chemical entity, we will walk through a comprehensive, field-proven in silico workflow. The principles and protocols detailed herein are not merely a sequence of steps but a logical framework applicable to the investigation of any small molecule. We will explore its potential interactions by elucidating the causality behind each computational choice, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Foundational Step: Ligand Preparation and Characterization
The accuracy of any in silico model is fundamentally dependent on the quality of the input data. The first and most critical step is the meticulous preparation of the ligand of interest: this compound.
Causality: A 2D chemical structure is insufficient for computational modeling, which requires a precise 3D representation. This 3D structure must be energetically plausible and reflect the correct protonation state at a physiological pH. An incorrect ionization state or a high-energy conformation can lead to erroneous predictions of binding interactions and affinity.
Protocol 1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) representation for our compound is CCN1C(=O)NC(=O)C1(CC)CC(=O)O. This can be obtained from databases like PubChem or drawn using chemical sketcher software.[3][4][5]
-
Generate 3D Coordinates: Use a tool like Open Babel or the functionalities within modeling suites like Molecular Operating Environment (MOE) to convert the 2D representation into a 3D structure.[6][7][8][9][10]
-
Protonation State Assignment: At a physiological pH of ~7.4, the carboxylic acid group will be deprotonated. It is crucial to model this ionized state (-COO⁻) as it governs the potential for forming key electrostatic interactions and salt bridges.
-
Energy Minimization: The initial 3D structure is likely in a high-energy state. A geometry optimization or energy minimization step is required. This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is typically performed using molecular mechanics force fields like MMFF94 or AMBER.
Caption: A high-level overview of the integrated in silico drug discovery workflow.
The Target Question: Ligand-Based vs. Structure-Based Approaches
With a prepared ligand, the path diverges based on knowledge of its biological target.
-
Structure-Based Design: If the 3D structure of the biological target (e.g., a protein receptor or enzyme) is known, we can directly model the physical interactions. This is the preferred approach for its high level of detail. Target structures are typically sourced from the Worldwide Protein Data Bank (wwPDB).[11][12][13]
-
Ligand-Based Design: If the target structure is unknown, but a set of molecules with known activity exists, we can build a model based on their shared properties. This approach assumes that molecules with similar structures or properties exhibit similar biological activities.
Ligand-Based Design: Pharmacophore Modeling
When a target is unknown, pharmacophore modeling is an invaluable tool for identifying new active compounds or understanding the essential features required for activity.[14][15]
Causality: A pharmacophore is a 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal molecular interactions with a specific target.[14] By abstracting these features from one or more active ligands, we create a 3D query to search for other molecules that can adopt a similar arrangement.
Protocol 2: Generating a Ligand-Based Pharmacophore Model
-
Data Collection: Assemble a set of known active compounds with diverse structures.
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each active molecule. This is critical because the bioactive conformation (the shape the molecule adopts when bound to its target) is often not its lowest energy state in solution.
-
Feature Identification & Alignment: Identify the common pharmacophoric features across the set of active molecules. Align the molecules in 3D space to maximize the overlap of these common features.
-
Model Generation: A pharmacophore model is generated from the aligned features. This model consists of feature points with defined locations and radii.
-
Validation: The model must be validated to ensure it can distinguish between active and inactive compounds. This is typically done by screening a database containing known actives and a large number of decoy (assumed inactive) molecules. A good model will retrieve a high percentage of the actives while rejecting the decoys.
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to search large compound databases, like ZINC, for novel molecules that match the pharmacophore features.[16][17][18][19][20]
Structure-Based Design: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[2][21][22][23] It is a cornerstone of structure-based drug design.
Causality: Docking algorithms systematically explore the vast conformational space of the ligand within the protein's binding site.[1] Each generated pose is evaluated by a "scoring function," an empirical or physics-based mathematical method that estimates the binding free energy. The top-ranked poses represent the most probable binding modes.
Protocol 3: Molecular Docking using AutoDock Vina
This protocol provides a self-validating workflow for docking our compound into a hypothetical protein target (e.g., obtained from the PDB).
-
Receptor Preparation:
-
Download the protein structure from the PDB.[11]
-
Remove all non-essential molecules, such as water, co-solvents, and ions.
-
Add polar hydrogen atoms, as they are crucial for hydrogen bonding but often omitted in crystal structure files.
-
Assign atomic charges (e.g., Kollman charges).
-
Convert the prepared PDB file to the PDBQT format required by AutoDock Tools.[24][25]
-
-
Ligand Preparation:
-
Using the 3D structure from Protocol 1, define the rotatable bonds.
-
Merge non-polar hydrogens and assign Gasteiger charges.
-
Convert the prepared ligand file to the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D box centered on the active site of the protein.
-
The box should be large enough to accommodate the ligand in various orientations but small enough to focus the search and save computational time. The coordinates for the box center and its dimensions are saved in a configuration file.[26]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina via the command line, providing the prepared receptor, the prepared ligand, and the configuration file as inputs.[27][28]
-
Vina will perform the docking calculation and output a PDBQT file containing the predicted binding poses (typically 9-10), ranked by their binding affinity scores.
-
-
Results Analysis & Validation:
-
Binding Affinity: The scores are reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Analysis: Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Discovery Studio). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and protein residues.
-
Self-Validation (Re-docking): If the crystal structure contained a co-crystallized ligand, a critical validation step is to remove it and re-dock it. A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Caption: A step-by-step workflow for performing molecular docking with AutoDock Vina.
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | 1.2 | TYR 150, LYS 88 | H-Bond, Salt Bridge |
| 2 | -8.2 | 3.5 | PHE 210, LEU 145 | Hydrophobic |
| 3 | -7.9 | 4.1 | ASP 87, SER 151 | H-Bond |
Table 1: Example summary of molecular docking results. The RMSD column is relevant for re-docking validation experiments.
Refining the Model: Molecular Dynamics (MD) Simulations
While docking provides a valuable static snapshot of the binding event, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, providing critical insights into the stability of the protein-ligand complex.[29][30][31][32][33]
Causality: A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations test this stability. By simulating the complex for nanoseconds or microseconds, we can observe whether the ligand remains securely in the binding pocket and maintains its key interactions, or if it drifts away. This adds a much higher level of confidence to the binding hypothesis.
Protocol 4: MD Simulation of a Protein-Ligand Complex using GROMACS
This protocol begins with the top-ranked pose from molecular docking.
-
System Preparation & Topology Generation:
-
Combine the protein and ligand coordinates into a single complex file.
-
Generate a topology for the protein using a GROMACS tool like pdb2gmx, which defines the force field parameters (e.g., AMBER, CHARMM) for the protein.[34][35]
-
Generate a separate topology and parameter file for the ligand, as it is not a standard residue. This often requires external tools like CGenFF or Antechamber. This is a critical and complex step that ensures the ligand is modeled accurately.[36]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex.
-
Fill the box with explicit water molecules (e.g., TIP3P). This provides a more realistic physiological environment.
-
Add ions (e.g., Na⁺, Cl⁻) to neutralize the overall charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the water to equilibrate around them.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are gradually released.
-
-
Production MD Run:
-
Run the simulation for the desired length of time (e.g., 100 ns) without any restraints. The coordinates of the system are saved at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates the system has reached equilibrium and the complex is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
-
Caption: The standard workflow for setting up and running an MD simulation.
Expanding the Scope: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[37][38][39] This is a powerful ligand-based method for predicting the activity of new, unsynthesized molecules.
Causality: QSAR operates on the principle that the activity of a molecule is a function of its physicochemical properties.[40] By calculating numerical values, or "descriptors," that represent these properties (e.g., logP for hydrophobicity, molecular weight, electronic properties), we can use statistical methods to build a predictive model.
Protocol 5: QSAR Model Development
-
Data Set Curation:
-
Assemble a data set of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values).
-
The data should span a wide range of activity values.
-
Divide the data set into a training set (for building the model) and a test set (for validating the model), typically in an 80/20 ratio.
-
-
Descriptor Calculation:
-
For each molecule in the training and test sets, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D descriptors) using software like MOE or PaDEL-Descriptor.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
-
The goal is to find the simplest model with the highest predictive power.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the model to predict the activities of the compounds in the external test set. The predictive power is assessed by the correlation coefficient between predicted and actual activities (r²_pred). A reliable QSAR model must have strong statistics for both internal and external validation.[37]
-
Data Presentation: QSAR Model Statistics
| Parameter | Value | Interpretation |
| N (training) | 80 | Number of compounds in the training set |
| N (test) | 20 | Number of compounds in the test set |
| r² | 0.85 | Coefficient of determination (goodness of fit) |
| q² | 0.75 | Cross-validated r² (robustness) |
| r²_pred | 0.81 | Predictive r² for the external test set |
Table 2: Example validation statistics for a QSAR model. Values above 0.6 are generally considered good.
Conclusion: An Integrated, Iterative Strategy
The in silico modeling of a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation and refinement. Pharmacophore modeling can identify initial hits, which are then docked into a target protein. Molecular dynamics simulations validate the stability of these docked poses, and the resulting interaction data can inform the design of new analogs. QSAR models built from these analogs can then predict even more potent compounds, feeding back into the cycle. This integrated approach, grounded in physical principles and validated at each step, dramatically enhances the efficiency and rationality of the drug discovery process, providing a powerful lens through which to view the complex world of molecular interactions.
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The Hydantoin Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Versatile Heterocycle
The hydantoin scaffold, a five-membered heterocyclic ring known chemically as imidazolidine-2,4-dione, stands as a testament to the power of privileged structures in drug discovery.[1][2] For over seven decades, its derivatives have been mainstays in clinical practice, treating a wide array of human ailments.[1] From the pioneering anticonvulsant phenytoin to contemporary anticancer and antimicrobial agents, the hydantoin core has proven to be a remarkably versatile and adaptable framework for the design of novel therapeutics.[1][2] This guide provides a comprehensive technical review of hydantoin derivatives in medicinal chemistry, delving into their mechanisms of action, structure-activity relationships (SAR), and key therapeutic applications, with a focus on the insights crucial for drug development professionals.
The significance of the hydantoin moiety lies in its unique structural features: two hydrogen bond donors, two hydrogen bond acceptors, and multiple sites for substitution, allowing for precise modulation of its physicochemical and pharmacological properties.[2][3][4] This inherent flexibility has enabled medicinal chemists to develop a diverse chemical library targeting a wide range of biological macromolecules with high affinity and selectivity.[1]
Therapeutic Applications: A Broad Spectrum of Activity
Hydantoin derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application in several therapeutic areas.[1][2][5] This section will explore the most prominent of these, highlighting the underlying mechanisms and key clinical examples.
Anticonvulsant Activity: A Cornerstone of Epilepsy Treatment
The historical significance of hydantoins is intrinsically linked to their role in managing epilepsy.[1][6] Drugs like phenytoin, mephenytoin, and ethotoin have been instrumental in controlling various types of seizures.[1][6][7]
Mechanism of Action: The primary anticonvulsant mechanism of hydantoins involves the modulation of voltage-gated sodium channels in neuronal cell membranes.[8][9] By selectively binding to the inactive state of these channels, hydantoins slow their rate of recovery, thereby reducing the ability of neurons to fire at high frequencies.[8][10] This action effectively dampens the abnormal and excessive neuronal firing that characterizes seizures, without significantly affecting normal brain activity.[9][10]
Experimental Workflow: Evaluation of Anticonvulsant Activity
A standard preclinical workflow to assess the anticonvulsant potential of novel hydantoin derivatives often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents.
Caption: Preclinical evaluation workflow for anticonvulsant hydantoins.
| Clinically Relevant Hydantoin Anticonvulsants | Mechanism of Action | Primary Indication |
| Phenytoin | Blocks voltage-gated sodium channels[8][9] | Partial and tonic-clonic seizures[11] |
| Fosphenytoin | Prodrug of phenytoin, same mechanism[11] | Status epilepticus[12] |
| Ethotoin | Similar to phenytoin[12] | Tonic-clonic and complex partial seizures |
Anticancer Activity: A Modern Frontier
More recently, the hydantoin scaffold has emerged as a promising framework for the development of novel anticancer agents.[1][3][4] Derivatives have been designed to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][13]
Mechanism of Action: The anticancer mechanisms of hydantoin derivatives are diverse. One notable example is enzalutamide , a potent androgen receptor (AR) signaling inhibitor used in the treatment of prostate cancer.[14][15] Enzalutamide acts at multiple stages of the AR signaling pathway: it competitively inhibits androgen binding, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[14][16][17] Other anticancer hydantoins have been shown to inhibit sirtuins and act as Bcl-2 inhibitors, thereby promoting apoptosis in cancer cells.[1]
Signaling Pathway: Enzalutamide's Inhibition of Androgen Receptor Signaling
Caption: Mechanism of enzalutamide action in prostate cancer cells.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance has spurred the search for new classes of antibiotics, and hydantoin derivatives have shown considerable promise in this area.[18][19][20]
Mechanism of Action: Nitrofurantoin , a long-standing antibiotic for urinary tract infections, exemplifies the antimicrobial potential of hydantoins.[21][22] It acts as a prodrug that is activated by bacterial nitroreductases to form highly reactive intermediates.[21][23] These intermediates non-specifically damage bacterial DNA, ribosomes, and other crucial cellular components, leading to bacterial cell death.[21][23][24] This multi-targeted approach is believed to contribute to the low rate of acquired resistance to nitrofurantoin.[21][23] More recent research has focused on developing membrane-active hydantoin derivatives that can disrupt the bacterial cell membrane, offering a rapid and potent bactericidal effect.[18][25]
Structure-Activity Relationship (SAR) of Hydantoin Derivatives
The therapeutic efficacy of hydantoin derivatives is intricately linked to the nature and position of substituents on the core ring. Understanding these SARs is critical for the rational design of new and improved drug candidates.
-
Position 5: Substitution at the C5 position is crucial for anticonvulsant activity. The presence of a phenyl or another aromatic group is generally essential.[26] Alkyl substituents at this position can introduce sedative properties.[11][26]
-
Positions 1 and 3: N-alkylation can influence the therapeutic profile. For instance, N-methylation can decrease activity against electroshock seizures while enhancing it against chemically induced convulsions.[26] In the context of anticancer agents, substitutions at N1 and N3 with phenyl-containing groups have been explored for their inhibitory effects on kinases like EGFR.[27]
-
Thio- and Selenohydantoins: The replacement of one or both carbonyl oxygens with sulfur (thiohydantoins) or selenium (selenohydantoins) has been a fruitful strategy, particularly in the development of anticancer agents.[3][4] These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to enhanced biological activity.[3][4]
Experimental Protocols: Synthesis and Characterization
The synthesis of hydantoin derivatives is well-established, with several classical and modern methods available to medicinal chemists.
Bucherer-Bergs Synthesis
A common and versatile method for the synthesis of 5,5-disubstituted hydantoins.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: A ketone or aldehyde is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.
-
Heating and Reaction: The mixture is heated, usually under reflux, for several hours. This one-pot reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
-
Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the hydantoin product. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.
Read-Mayer Synthesis
An alternative route that is particularly useful for the synthesis of thiohydantoins.
Step-by-Step Methodology:
-
Condensation: An amino acid is reacted with an isothiocyanate in the presence of a base (e.g., pyridine) to form a thiourea derivative.
-
Cyclization: The thiourea intermediate is then treated with an acid (e.g., hydrochloric acid) and heated to induce cyclization, yielding the thiohydantoin.
-
Purification: The product is isolated and purified using standard techniques such as chromatography or recrystallization.
Conclusion and Future Perspectives
The hydantoin scaffold continues to be a rich source of therapeutic innovation in medicinal chemistry.[1] Its proven track record, coupled with its synthetic tractability and diverse pharmacological profile, ensures its relevance for the foreseeable future. Current research is focused on the development of novel hydantoin derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[28][29] The exploration of hydantoin-based hybrids, where the core is linked to other pharmacophores, is a particularly promising strategy for creating multi-target drugs.[1][27] As our understanding of disease biology deepens, the versatile hydantoin ring is poised to provide solutions to some of the most pressing challenges in modern medicine.
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A Technical Guide to the Discovery and Synthesis of Novel Dioxoimidazolidine Compounds
Executive Summary: The 1,3-imidazolidine-2,4-dione, commonly known as the hydantoin or dioxoimidazolidine scaffold, is a privileged heterocyclic structure in medicinal chemistry. Its importance is underscored by its presence in a range of clinically significant drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the anti-androgen Enzalutamide.[1][2] This guide provides an in-depth exploration of modern strategies for the discovery and synthesis of novel dioxoimidazolidine compounds. Moving beyond classical methodologies, we delve into advanced synthetic routes that offer greater efficiency, stereochemical control, and molecular diversity. Furthermore, this paper outlines contemporary approaches to target identification and biological evaluation, providing researchers and drug development professionals with a comprehensive framework for innovating within this valuable chemical space.
The Dioxoimidazolidine Core: A Foundation for Therapeutic Innovation
Chemical Structure and Physicochemical Properties
The dioxoimidazolidine ring is a five-membered heterocycle featuring two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. This structure possesses a unique combination of hydrogen bond donors (at N1 and N3, if unsubstituted) and acceptors (the two carbonyl oxygens), which allows for versatile interactions with biological targets.[2] The C5 position is a critical site for substitution, and the creation of a stereocenter at this position is often crucial for biological activity, making stereoselective synthesis a key focus of modern research.[3]
Rationale for Novelty: Overcoming the Limitations of Classical Syntheses
For nearly a century, the synthesis of dioxoimidazolidines has been dominated by classical name reactions such as the Bucherer-Bergs and Read syntheses.[4][5] The Bucherer-Bergs reaction, a one-pot multicomponent reaction of a carbonyl compound, cyanide, and ammonium carbonate, has been a workhorse for generating 5,5-disubstituted hydantoins.[5][6][7][8]
However, these methods often suffer from significant drawbacks:
-
Harsh Reaction Conditions: Many classical methods require high temperatures and pressures.
-
Limited Stereocontrol: Achieving high enantioselectivity, particularly for the synthesis of chiral quaternary hydantoins (with a fully substituted C5 stereocenter), is a classic challenge.[3]
-
Substrate Scope Limitations: The functional group tolerance of these reactions can be narrow, restricting the accessible chemical diversity.
-
Sustainability Concerns: The use of toxic reagents like potassium cyanide is a significant environmental and safety issue.[5]
The drive for novel synthetic methodologies is fueled by the need for milder, more efficient, stereoselective, and environmentally benign processes to generate diverse libraries of dioxoimidazolidine derivatives for drug discovery.[9]
Modern Synthetic Strategies: Precision, Efficiency, and Diversity
Recent years have seen a surge in innovative methods that address the shortcomings of classical approaches. These strategies leverage modern catalytic systems and reaction conditions to afford precise control over the dioxoimidazolidine core.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed reactions have emerged as a powerful tool for constructing the hydantoin ring with high levels of stereocontrol. A notable example is the asymmetric aza-Heck cyclization , which prepares enantioenriched 5,5-disubstituted hydantoins.[3] This method allows for the construction of topologically complex and highly substituted structures with excellent enantioselectivity (e.g., 98% ee).[3]
Organocatalysis for Asymmetric Synthesis
Organocatalysis offers a metal-free alternative for the enantioselective synthesis of hydantoins. Chiral Brønsted bases and hydrogen-bond catalysts, such as squaramides, have been successfully employed in Michael addition reactions to create 5,5-disubstituted hydantoins with high enantioselectivity (>95% ee).[10][11] These methods are attractive due to their operational simplicity and mild reaction conditions.
Green and Sustainable Methodologies
In line with the principles of green chemistry, several sustainable methods have been developed. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in Knoevenagel condensations used to prepare hydantoin precursors.[12]
-
Multicomponent Reactions (MCRs): Modern MCRs, such as Ugi/cyclization sequences, provide rapid access to complex and diversely substituted hydantoins in a single pot, enhancing atom economy and reducing waste.[1][13]
Table 1: Comparison of Classical and Modern Synthetic Methods
| Method | Catalyst/Reagents | Key Advantages | Key Limitations | Typical Yields | Enantioselectivity |
| Bucherer-Bergs | KCN, (NH₄)₂CO₃ | Simplicity, one-pot | Harsh conditions, toxic cyanide, poor stereocontrol | 40-80% | Racemic |
| Read Synthesis | KOCN | Readily available starting materials | Often requires multiple steps | 50-70% | Substrate-dependent |
| Pd-Catalyzed Aza-Heck | Palladium catalyst, chiral ligand | High enantioselectivity, broad scope | Catalyst cost, air/moisture sensitivity | 80-95%[3] | >98% ee[3] |
| Organocatalytic Michael | Chiral squaramide | Metal-free, mild conditions | Substrate-specific catalyst optimization | 70-95%[10] | >95% ee[10] |
| Microwave-Assisted | Various (e.g., EDDA) | Rapid reaction times, high yields | Specialized equipment, scalability challenges | 66-99%[12] | N/A (for achiral) |
Discovery of Novel Bioactive Dioxoimidazolidines
The synthesis of novel compounds is intrinsically linked to their biological evaluation. A modern drug discovery campaign integrates synthesis with robust biological screening and mechanism of action (MOA) studies.
High-Throughput Screening (HTS) and Target Identification
Newly synthesized libraries of dioxoimidazolidine derivatives are typically subjected to HTS against various biological targets. These compounds have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant effects.[4][14]
Once a "hit" compound is identified, elucidating its molecular target is paramount. This can involve a range of techniques from affinity chromatography to chemoproteomics. For instance, many therapeutic agents, including dioxoimidazolidine derivatives, function by modulating key signaling pathways involved in disease.[15]
Case Study: Targeting Cellular Signaling Pathways
Many small molecule drugs exert their effects by inhibiting or activating proteins within a signaling cascade. For example, the thiazolidinedione class of drugs, which shares structural similarities with dioxoimidazolidines, acts by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.[16] This activation improves insulin sensitivity, making them effective for treating type 2 diabetes.[16][17]
A hypothetical discovery workflow for a novel anti-inflammatory dioxoimidazolidine might involve the following steps, as illustrated in the diagram below.
Caption: A streamlined workflow for the discovery of a novel bioactive dioxoimidazolidine.
The diagram below illustrates a simplified representation of the RAS/ERK signaling pathway, a common target in oncology and inflammatory diseases, which could be modulated by a novel dioxoimidazolidine inhibitor.
Caption: Inhibition of the MEK kinase within the RAS/ERK pathway by a novel compound.
Experimental Protocols & Characterization
Rigorous and reproducible experimental protocols are the bedrock of chemical synthesis and drug discovery.
Detailed Protocol: Asymmetric Synthesis of a 5,5-Disubstituted Hydantoin via Aza-Heck Cyclization
This protocol is adapted from methodologies reported for palladium-catalyzed aza-Heck cyclizations.[3]
Objective: To synthesize an enantioenriched 5,5-disubstituted hydantoin.
Materials:
-
α,β-Unsaturated amide substrate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Chiral Ligand (e.g., (S)-BINAP, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Standard glassware, nitrogen atmosphere setup
Procedure:
-
Preparation: To an oven-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (4.5 mg), (S)-BINAP (25 mg), and K₂CO₃ (276 mg).
-
Reagent Addition: Add the α,β-unsaturated amide substrate (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the catalytic cycle, while the nitrogen atmosphere prevents the degradation of the palladium catalyst.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Self-Validation: The purified product's structure must be confirmed by spectroscopic methods.
-
Characterization:
-
¹H and ¹³C NMR: Confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and molecular formula.
-
Chiral HPLC: Determine the enantiomeric excess (ee) of the product.
-
Protocol: In Vitro Biological Evaluation (MEK1 Kinase Inhibition Assay)
Objective: To determine the inhibitory potency (IC₅₀) of a novel dioxoimidazolidine compound against the MEK1 enzyme.
Materials:
-
Recombinant human MEK1 enzyme
-
Kinase substrate (e.g., inactive ERK2)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the MEK1 enzyme and the ERK2 substrate.
-
Inhibitor Addition: Add 1 µL of the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Causality: ATP is the phosphate donor required for the kinase to phosphorylate its substrate.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Self-Validation: The assay must include controls to ensure the signal is dependent on enzyme activity and can be inhibited by a known MEK1 inhibitor.
Challenges and Future Directions
Despite significant advances, challenges remain in the development of dioxoimidazolidine-based therapeutics. Issues such as poor aqueous solubility and metabolic instability can hinder the progression of promising compounds. Future research will likely focus on:
-
Developing novel drug delivery systems to improve the bioavailability of poorly soluble compounds.
-
Employing late-stage functionalization techniques to rapidly generate analogues with improved pharmacokinetic properties.
-
Integrating computational modeling and machine learning to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and guide the design of next-generation dioxoimidazolidine compounds.[18]
The dioxoimidazolidine scaffold, with its rich history and proven therapeutic relevance, continues to be a fertile ground for innovation. By combining cutting-edge synthetic methodologies with sophisticated biological evaluation, the scientific community is well-positioned to unlock the next generation of transformative medicines based on this remarkable heterocyclic core.
References
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Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. [Link]
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Nelson, B. M., et al. (2020). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society. [Link]
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Sim, C., et al. (2022). Recent Advances in the Synthesis of Hydantoins. Semantic Scholar. [Link]
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Konnert, L., Lamaty, F., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Semantic Scholar. [Link]
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Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
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Izquierdo, J., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry – A European Journal, 24(28), 7217-7227. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Kumar, A., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]
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Izquierdo, J., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. University of the Basque Country. [Link]
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Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. [Link]
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Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
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Saunthwal, R. K., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(7), 1833-1841. [Link]
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Nagai, M., et al. (2014). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. Chemical & Pharmaceutical Bulletin, 62(5), 429-438. [Link]
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Kim, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]
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N/A. (N/A). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Semantic Scholar. [https://www.semanticscholar.org/paper/A-Novel-Synthesis-of-Oxazolidinone-Derivatives-(A/72c687f8b919d38c6411516e45f94d93708a0445]([Link]
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Kumar, P., et al. (2022). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 12(52), 33923-33941. [Link]
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N/A. (N/A). Hydantoin synthesis. Organic Chemistry Portal. [Link]
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Lebovitz, H. E. (2004). Thiazolidinediones: mechanisms of action. Australian Prescriber, 27(3), 66-69. [Link]
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N/A. (N/A). Synthesis of imidazolidines 8, 9. ResearchGate. [Link]
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N/A. (N/A). Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action. PubMed Central. [Link]
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LaMoia, T. E., & Shulman, G. I. (2021). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Diabetologia, 64(7), 1587-1595. [Link]
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da S. Costa, M. M., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances, 13(50), 35056-35070. [Link]
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Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]
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de C. T. da Silva, C., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(16), 4983. [Link]
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Flemmer, M., & Scott, J. (2001). Mechanism of Action of Thiazolidinediones. Current Opinion in Investigational Drugs, 2(11), 1564-1567. [Link]
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Wang, Y., et al. (2022). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in Pharmacology, 13, 1089856. [Link]
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N/A. (N/A). Recent Advances in Novel Therapeutic Molecules and Targets for Inflammatory Diseases. Frontiers. [Link]
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N/A. (N/A). The Development of Novel Therapies for Rheumatoid Arthritis. PubMed Central. [Link]
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Gamberi, B., et al. (2013). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. Cancers, 5(2), 569-588. [Link]
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Diomede, L., et al. (2021). Emerging therapeutic targets currently under investigation for the treatment of systemic amyloidosis. Expert Opinion on Therapeutic Targets, 25(10), 859-874. [Link]
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Methodological & Application
Synthesis protocol for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
An Application Note on the Synthesis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction
This compound, a derivative of 5,5-diethylhydantoin, belongs to the hydantoin class of compounds. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. For instance, phenytoin (5,5-diphenylhydantoin) is a well-known anti-epileptic drug.[1] The introduction of an acetic acid moiety at the N-1 position of the hydantoin ring can modulate the compound's physicochemical properties, such as solubility and its ability to interact with biological targets. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, intended for researchers in drug discovery and organic synthesis.
The synthesis commences with the preparation of the 5,5-diethylhydantoin core via the Bucherer-Bergs reaction, a well-established method for synthesizing hydantoins from ketones.[2][3] Subsequently, the acetic acid side chain is introduced onto the N-1 position of the hydantoin ring through a selective N-alkylation reaction.
Overall Synthesis Workflow
The following diagram illustrates the two-stage process for the synthesis of the target compound.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5,5-Diethylhydantoin
This procedure is adapted from the well-documented Bucherer-Bergs synthesis of 5,5-dimethylhydantoin.[2][3][4]
Reaction Mechanism
The Bucherer-Bergs reaction involves the formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate to form the hydantoin ring.
Caption: Simplified mechanism of the Bucherer-Bergs reaction for 5,5-diethylhydantoin.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Diethyl Ketone | 86.13 | 43.1 | 0.50 |
| Potassium Cyanide | 65.12 | 35.8 | 0.55 |
| Ammonium Carbonate | 96.09 | 72.1 | 0.75 |
| Ethanol (50%) | - | 250 mL | - |
| Hydrochloric Acid (6M) | - | As needed | - |
Protocol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine diethyl ketone (43.1 g, 0.50 mol), potassium cyanide (35.8 g, 0.55 mol), and ammonium carbonate (72.1 g, 0.75 mol) in 250 mL of 50% aqueous ethanol.
-
Expert Insight: The use of a fume hood is mandatory due to the use of potassium cyanide and the potential evolution of ammonia.
-
-
Reaction: Heat the mixture to 55-60 °C with constant stirring. Maintain this temperature for 24 hours. The reaction mixture will become a clear, yellowish solution.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to pH 6 with 6M hydrochloric acid. This will cause the product to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water or ethanol-water to obtain pure 5,5-diethylhydantoin.
Part 2: Synthesis of this compound
This step involves the N-alkylation of the synthesized 5,5-diethylhydantoin with chloroacetic acid. The regioselectivity of the alkylation is crucial. While the N-3 proton is generally more acidic, careful control of reaction conditions can promote N-1 alkylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 5,5-Diethylhydantoin | 156.18 | 15.6 | 0.10 |
| Chloroacetic Acid | 94.50 | 10.4 | 0.11 |
| Sodium Hydroxide | 40.00 | 8.8 | 0.22 |
| Water | - | 200 mL | - |
| Hydrochloric Acid (6M) | - | As needed | - |
Protocol
-
Deprotonation: In a 500 mL round-bottom flask, dissolve 5,5-diethylhydantoin (15.6 g, 0.10 mol) and sodium hydroxide (8.8 g, 0.22 mol) in 150 mL of water. Stir until a clear solution is obtained. This forms the sodium salt of the hydantoin.
-
Alkylation: In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in 50 mL of water. Add this solution dropwise to the hydantoin solution over 30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture to pH 2-3 with 6M hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Cool the mixture in an ice bath for 1 hour. Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from hot water to yield pure this compound.[5][6]
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals include those for the two ethyl groups (triplets and quartets), a singlet for the methylene group of the acetic acid side chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the quaternary carbon of the hydantoin ring, the ethyl carbons, the methylene carbon of the acetic acid side chain, and the carboxylic acid carbon are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (214.22 g/mol ) should be observed.[6]
Safety and Handling
-
Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.
-
Chloroacetic Acid: Corrosive and toxic. Avoid contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
References
-
Organic Syntheses, Coll. Vol. 3, p.323 (1955); Vol. 23, p.27 (1943). [Link]
- Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291.
-
Senzhuo Industry Co.,Ltd. Preparation of 5,5-Dimethylhydantoin. [Link]
-
El-Gohary, N. S.; Shaaban, M. R. N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega2023 , 8 (32), 29339–29357. [Link]
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Spectroscopic Characterization of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Guide for Researchers
Introduction
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a derivative of the hydantoin heterocyclic system, represents a class of compounds with significant interest in medicinal chemistry and drug development. The hydantoin core is a well-established pharmacophore found in a variety of therapeutic agents. The precise elucidation of the molecular structure and purity of such compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality for downstream applications. This application note provides a comprehensive guide to the spectroscopic analysis of this compound (CAS 714-71-6) using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation guidelines presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable characterization of this and structurally related molecules.
Molecular Structure and Key Spectroscopic Features
The structure of this compound (C₉H₁₄N₂O₄, Molar Mass: 214.22 g/mol ) contains several key functional groups that give rise to characteristic spectroscopic signatures.[1][][3] These include a carboxylic acid, a cyclic imide (hydantoin ring), and two ethyl substituents at the C4 position. A thorough analysis of the spectra from NMR, IR, and MS techniques allows for the unambiguous confirmation of this structure.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Weigh 5-10 mg of the sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds containing carboxylic acid and N-H protons to ensure their observation.[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 1-2 seconds.[4]
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Data Interpretation: Predicted ¹H and ¹³C NMR Spectra
While experimental spectra for the title compound are not publicly available, data from its close analog, (4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, and established chemical shift ranges for the constituent functional groups allow for reliable prediction.[5]
Predicted ¹H NMR Data (in DMSO-d₆):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.9 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| H-b | ~8.3 | Singlet | 1H | NH of hydantoin |
| H-c | ~3.9 | Singlet | 2H | Methylene (-CH ₂-COOH) |
| H-d | ~1.8 | Quartet | 4H | Methylene (-CH ₂-CH₃) |
| H-e | ~0.8 | Triplet | 6H | Methyl (-CH₂-CH ₃) |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~170 | Carboxylic Acid C =O |
| C-2 | ~175 | Hydantoin C =O (C5) |
| C-3 | ~155 | Hydantoin C =O (C2) |
| C-4 | ~60 | Quaternary Carbon C -(CH₂CH₃)₂ |
| C-5 | ~45 | Methylene C H₂-COOH |
| C-6 | ~30 | Methylene -C H₂-CH₃ |
| C-7 | ~8 | Methyl -CH₂-C H₃ |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: FT-IR Spectrometer with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[4]
-
Data Interpretation: Expected FT-IR Absorption Bands
The FT-IR spectrum of this compound is expected to show a combination of absorptions from the carboxylic acid and the hydantoin ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~3200 | Medium | N-H Stretch | Hydantoin |
| 2970-2870 | Medium | C-H Stretch | Ethyl groups |
| ~1770 | Strong | C=O Stretch (Asymmetric) | Imide (Hydantoin) |
| ~1710 | Strong | C=O Stretch (Symmetric) | Imide (Hydantoin) & Carboxylic Acid |
| ~1420 | Medium | O-H Bend | Carboxylic Acid |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive and Negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage, cone voltage, and desolvation gas flow should be optimized for the specific instrument and compound.
-
Data Interpretation: Expected Mass Spectrum
Molecular Ion:
-
The exact mass of this compound is 214.0950 Da.[1]
-
In positive ion mode , the protonated molecule [M+H]⁺ is expected at m/z 215.1028. Adducts with sodium [M+Na]⁺ (m/z 237.0847) or potassium [M+K]⁺ (m/z 253.0587) may also be observed.
-
In negative ion mode , the deprotonated molecule [M-H]⁻ is expected at m/z 213.0872.
Key Fragmentation Patterns: The fragmentation of hydantoin derivatives can be complex. Common fragmentation pathways include the loss of CO₂, cleavage of the hydantoin ring, and loss of the acetic acid side chain.
Workflow and Data Validation
The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Trustworthiness and Self-Validation:
-
NMR: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). The integration values in the ¹H NMR spectrum should correspond to the number of protons in the predicted structure.
-
IR: The presence of the very broad O-H stretch, along with the characteristic C=O and N-H stretches, provides a high degree of confidence in the identification of the key functional groups.
-
MS: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion, with the measured mass being within 5 ppm of the theoretical mass.
By systematically applying these spectroscopic techniques and cross-validating the results, researchers can confidently confirm the structure and purity of this compound, ensuring the integrity of their research and development activities.
References
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SpectraBase. (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, methyl ester. Available at: [Link]
-
PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
SciSpace. Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
Sources
Application Note: High-Purity Isolation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid using Preparative Reversed-Phase HPLC
Abstract
This application note provides a comprehensive framework for the purification of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6), a key heterocyclic intermediate in pharmaceutical research and development.[][2][3][4][5] Due to the compound's acidic nature and polarity, achieving high purity requires a systematic approach to chromatographic method development. We present a detailed protocol for both analytical method development and preparative-scale purification using reversed-phase high-performance liquid chromatography (RP-HPLC). The causality behind critical choices—such as mobile phase pH, stationary phase selection, and gradient optimization—is explained to provide researchers with a robust and transferable methodology. The protocol is designed as a self-validating system, incorporating principles from the ICH Q2(R1) guideline to ensure reliability and reproducibility.[6][7][8][9]
Introduction and Mechanistic Considerations
This compound is a hydantoin derivative characterized by a carboxylic acid moiety, making it an acidic compound.[10] Its molecular structure (Figure 1) contains both hydrophobic (diethyl groups) and polar (carbonyls, N-H, carboxylic acid) functionalities. The primary challenge in its purification is controlling the ionization state of the carboxylic acid group to achieve consistent retention and symmetrical peak shape in reversed-phase chromatography.[11]
In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[11][12] For an acidic compound like our target, the protonated (non-ionized) form is less polar and will be retained more strongly than its anionic (ionized) conjugate base. Operating the mobile phase at a pH well below the compound's pKa is therefore essential. A general rule is to set the mobile phase pH at least 2 units below the analyte's pKa to ensure it exists predominantly in a single, non-ionized state.[13] This suppresses peak tailing caused by secondary ionic interactions with residual silanol groups on the silica-based stationary phase and prevents peak splitting that can occur when both ionized and non-ionized forms are present.[14]
Figure 1: Chemical Structure

Method Development Workflow
A successful preparative purification begins with a well-optimized analytical method.[15][16] The workflow (Figure 2) is designed to systematically determine the ideal conditions for selectivity and resolution before scaling up to a preparative column.
Figure 2: Overall workflow from analytical development to final purity verification.
Experimental Protocols
Protocol 1: Analytical Method Development
Objective: To develop a high-resolution analytical RP-HPLC method to accurately assess the purity of the crude sample and guide preparative method development.
Instrumentation & Materials:
-
HPLC System: Analytical HPLC with UV detector.
-
Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve crude material in 50:50 Water:Acetonitrile to a concentration of ~1 mg/mL.
Methodology:
-
System Equilibration: Equilibrate the column with 95% MPA / 5% MPB for at least 10 column volumes.
-
Scouting Gradient:
-
Inject 5 µL of the prepared sample.
-
Run the gradient outlined in Table 1.
-
Monitor at a wavelength determined by a UV scan of the analyte (typically 210-220 nm for this class of compound).
-
-
Analysis: Examine the resulting chromatogram for the retention time of the main peak and the resolution between it and key impurities. The goal is to have the main peak elute between 5 and 15 minutes with a resolution (Rs) > 1.5 from adjacent impurities.
-
Optimization (If Needed):
-
If retention is too low, decrease the starting %B or use a shallower gradient.
-
If retention is too high, increase the starting %B or use a steeper gradient.
-
Data Summary Table:
| Table 1: Analytical Scouting Gradient | |
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
| Flow Rate: | 1.0 mL/min |
| Column Temp: | 30 °C |
| Injection Vol: | 5 µL |
Protocol 2: Preparative Purification
Objective: To scale the optimized analytical method to a preparative scale for high-purity isolation of the target compound.
Instrumentation & Materials:
-
HPLC System: Preparative HPLC with UV detector and fraction collector.
-
Column: C18 bonded silica, 21.2 x 150 mm, 5 µm particle size (or appropriate larger dimension).
-
Mobile Phases: Same as analytical (MPA and MPB).
-
Sample Preparation: Dissolve crude material in a minimal amount of DMSO or DMF, then dilute with MPA to the highest possible concentration without precipitation (e.g., 50-100 mg/mL). This minimizes injection volume and avoids strong organic solvents that can distort peak shape.[17]
Methodology:
-
Scale-Up Calculation: Adjust the flow rate and gradient times based on the column dimensions. A simple geometric scale-up factor can be calculated:
-
Scale-Up Factor = (ID_prep / ID_anal)² = (21.2 / 4.6)² ≈ 21.2
-
New Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min
-
Gradient segment times are kept the same.
-
-
Loading Study (Optional but Recommended):
-
Perform a series of small injections with increasing sample mass (e.g., 20 mg, 50 mg, 100 mg).
-
Monitor the peak shape and resolution. The optimal load is the maximum amount that can be injected without significant loss of resolution between the target peak and the closest eluting impurity.[16][18][19]
-
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Inject the dissolved crude sample.
-
Run the scaled-up gradient method (Table 2).
-
Collect fractions based on the UV signal, ensuring collection starts before the peak rises and ends after it returns to baseline.
-
Data Summary Table:
| Table 2: Preparative Gradient Example | |
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% FA) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
| Flow Rate: | 21.2 mL/min |
| Column Temp: | Ambient |
| Injection Load: | Determined by loading study |
Post-Purification Workflow
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical method from Protocol 1.
-
Pooling: Combine fractions that meet the desired purity specification (e.g., >99.0% purity by peak area).
-
Solvent Removal: Remove the acetonitrile and water, typically via rotary evaporation followed by lyophilization or high-vacuum drying to yield the final pure compound.
-
Final QC: Perform a final analysis on the isolated solid to confirm purity and identity.
Method Validation and Trustworthiness
To ensure the analytical method is suitable for its intended purpose (purity testing), it should be validated according to ICH Q2(R1) guidelines.[6][7][20] This establishes the trustworthiness of the purity claims.
Figure 3: Key parameters for analytical method validation based on ICH Q2(R1) guidelines.
Validation Summary:
| Parameter | Purpose | Acceptance Criteria Example |
| Specificity | Ensure the signal is only from the analyte. | No co-eluting peaks detected by diode array detector (DAD) peak purity analysis. |
| Linearity | Proportional response over a concentration range. | Correlation coefficient (r²) ≥ 0.999 for a 5-point calibration curve. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked samples at three concentration levels. |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Robustness | Unaffected by small, deliberate variations. | Purity results remain within specification when flow rate (±5%) or column temp (±2°C) is varied. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Insufficient mobile phase acidity; secondary silanol interactions.[14] | Ensure mobile phase pH is < 3.0. Use a modern, high-purity, end-capped C18 column. |
| Peak Splitting | Sample solvent is too strong; column blockage or void.[17] | Dissolve sample in a solvent weaker than or equal to the initial mobile phase.[17] If persists, reverse-flush or replace the column.[21] |
| Poor Resolution | Inappropriate gradient or organic solvent. | Optimize the gradient slope. Screen methanol as an alternative to acetonitrile, as solvent choice can significantly alter selectivity.[22] |
| High Backpressure | Blocked column frit or system tubing; buffer precipitation.[14] | Filter all samples and mobile phases. Reverse-flush the column. Ensure buffer is soluble in the highest organic percentage used. |
Conclusion
This application note details a systematic and scientifically grounded approach for the purification of this compound. By first developing a robust analytical method with careful control of mobile phase pH, a seamless transition to preparative scale can be achieved. This methodology ensures high purity and recovery of the target compound, while the principles of method validation provide a framework for generating reliable and reproducible results essential for drug development and scientific research.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Available from: [Link]
-
LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
University of Warwick. Principles in preparative HPLC. Available from: [Link]
-
Welch Materials. Key Concepts and Considerations of Preparative Liquid Chromatography. Available from: [Link]
-
ResearchGate. Principles and Practical Aspects of Preparative Liquid Chromatography. Available from: [Link]
-
Chemistry World. Preparative Chromatography. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Nature Protocols. Purification of naturally occurring peptides by reversed-phase HPLC. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
Teledyne ISCO. Flash chromatography method development without TLC plates?! Is it possible?. Available from: [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
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- 22. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the In Vitro Evaluation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction: The Therapeutic Potential of the Hydantoin Scaffold
The hydantoin core, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its structural versatility and capacity to engage with a multitude of biological targets have propelled the development of numerous therapeutic agents.[1][2] Derivatives of the parent imidazolidine-2,4-dione structure have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and antidiabetic properties.[1][3][4][5][6]
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid belongs to this promising class of compounds. While specific biological data for this particular molecule is not extensively published, its structural features suggest that it may share the therapeutic potential of other hydantoin derivatives. This guide provides a comprehensive framework of in vitro assay protocols designed to elucidate the biological activity of this compound and similar molecules. The protocols herein are based on established methodologies for the evaluation of hydantoin derivatives and are intended to serve as a robust starting point for researchers.
Compound Profile: this compound
| Parameter | Value | Source |
| CAS Number | 714-71-6 | [][8][9] |
| Molecular Formula | C9H14N2O4 | [8] |
| Molecular Weight | 214.22 g/mol | [8] |
| IUPAC Name | 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid | [] |
| Synonyms | (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate | [][8] |
Experimental Workflows: A Phased Approach to In Vitro Characterization
A systematic investigation of a novel compound's biological activity is paramount. The following workflow is recommended for the initial characterization of this compound.
Caption: A phased experimental workflow for the in vitro characterization of novel compounds.
Protocol 1: Antiproliferative Activity in Cancer Cell Lines
Scientific Rationale: Many hydantoin derivatives have demonstrated promising anticancer properties by interfering with critical cellular processes in malignancies.[1][10] This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytostatic or cytotoxic effects of this compound on human cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., PC3 for prostate cancer, SW480 for colon cancer)[10]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Antimicrobial Susceptibility Testing
Scientific Rationale: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Hydantoin derivatives have been identified as possessing both antibacterial and antifungal properties.[3][4] This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
Sterile 96-well plates
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the microbial strain in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a 2x concentrated serial dilution of the test compound in the appropriate broth in a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add an equal volume of the prepared inoculum to each well of the compound dilution plate. The final microbial concentration will be ~2.5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 3: Enzyme Inhibition Assay - Protein Tyrosine Phosphatase 1B (PTP1B)
Scientific Rationale: PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.[5] Some imidazolidine-2,4-dione derivatives have been identified as selective inhibitors of PTP1B.[5] This colorimetric assay measures the inhibition of PTP1B activity.
Caption: PTP1B dephosphorylates pNPP to produce a colored product.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Assay Preparation:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of the test compound (dissolved in DMSO and diluted in buffer) to the test wells. Add buffer with DMSO for the control wells.
-
Add 20 µL of diluted PTP1B enzyme to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of pNPP substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The yellow color produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The protocols detailed in these application notes provide a foundational framework for investigating the in vitro biological activities of this compound. Based on the well-documented therapeutic potential of the hydantoin scaffold, these assays in the areas of oncology, microbiology, and metabolic diseases represent logical and promising starting points for characterization. It is imperative for researchers to adapt and optimize these protocols based on their specific experimental goals and the observed properties of the compound.
References
- Benchchem. Bridging the Gap: In Vivo Validation of In Vitro Findings for Hydantoin Derivatives.
- PubChem. 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
- BOC Sciences. CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid.
- Benchchem. The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide.
- Study.com. Synthesis of Hydantoin & Its Derivatives.
- Alfa Chemistry. CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid.
- BLDpharm. 714-71-6|2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid.
- MDPI. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
- ResearchGate. (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
- ResearchGate. Green Synthesis of Hydantoins and Derivatives | Request PDF.
- ResearchGate. (PDF) Novel Derivatives of 5,5-Diphenyl-2,4-imidazolidinedione as a NewAnticonvulsant, Antiepileptic and Antiarrhythmic Candidates.
- Huateng Pharma. (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid.
- NIH. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.
- PubMed. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase.
- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
- PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
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- 6. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: An Inquiry into its Application in Proteomics Research
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document addresses the inquiry regarding the application of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in the field of proteomics research. A comprehensive review of current scientific literature and established proteomics methodologies reveals a notable absence of documented applications for this specific compound. While some chemical suppliers list it as a product for proteomics research[1], there is a lack of peer-reviewed studies, application notes, or established protocols detailing its use. This guide will, therefore, provide a transparent overview of the current landscape, discuss the characteristics of common chemical tools in proteomics, and offer a theoretical perspective on how a molecule with this structure could potentially be utilized in future research.
The Landscape of Chemical Reagents in Proteomics
Proteomics, the large-scale study of proteins, relies on a diverse toolkit of chemical reagents to elucidate protein structure, function, interactions, and quantification.[2][3] These tools are broadly categorized and are essential for many mass spectrometry-based workflows.[4]
-
Chemical Labeling Reagents: These are used to attach tags to proteins or peptides. These tags can be isotopic labels for quantitative proteomics (e.g., SILAC, TMT, iTRAQ), affinity tags for purification (e.g., biotin), or fluorescent dyes for imaging.[5][6][7] The primary goal is to enable detection, quantification, or enrichment of specific proteins or protein populations.[8]
-
Cross-linking Reagents: Cross-linkers are molecules with two or more reactive groups that can covalently link proteins that are in close proximity.[9] This technique, known as cross-linking mass spectrometry (XL-MS), is invaluable for studying protein-protein interactions and mapping the three-dimensional structure of protein complexes.[10][11][12][13]
This compound: A Structural and Functional Hypothesis
Given the chemical structure of this compound, we can speculate on its potential, though currently unproven, applications in proteomics.
Chemical Structure:
-
Core: A 4,4-diethyl-2,5-dioxoimidazolidine ring.
-
Reactive Group: A carboxylic acid (-COOH) functional group.
The presence of the carboxylic acid is the most significant feature from a proteomics standpoint. Carboxylic acids can be chemically activated to react with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form a stable amide bond. This is a common strategy for protein modification.
Hypothetical Application: A Novel Amine-Reactive Labeling Reagent
Theoretically, this compound could serve as a novel, small molecule labeling reagent for primary amines. The workflow would likely involve the following steps:
-
Activation of the Carboxylic Acid: The carboxylic acid would first need to be activated, most commonly with a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester.
-
Reaction with Protein: The activated reagent would then be incubated with the protein sample. The NHS-ester would react with primary amines on the proteins, forming a covalent amide bond and attaching the (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl) moiety.
-
Downstream Analysis: The labeled proteins would then be analyzed, for example, by mass spectrometry. The mass of the modification would be used to identify labeled peptides.
Below is a conceptual workflow illustrating this hypothetical application.
Caption: A hypothetical workflow for using the topic compound as a protein labeling reagent.
Challenges and Future Directions
While a theoretical application can be proposed, significant research would be required to validate its utility. Key questions that would need to be addressed include:
-
Reaction Efficiency and Specificity: How efficiently and specifically does the activated reagent label primary amines on proteins under typical biological buffer conditions?
-
Properties of the Tag: What are the physicochemical properties of the (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl) moiety? Does it affect protein solubility, ionization efficiency in the mass spectrometer, or chromatographic behavior?
-
Advantages over Existing Reagents: What, if any, advantages does this compound offer over the vast number of well-characterized amine-reactive labeling reagents already on the market?
Conclusion
References
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AxisPharm. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]
-
Gutierrez, C., Salituro, L. J., Yu, C., Wang, X., & Depeter, S. F. (2025). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. ResearchGate. Retrieved from [Link]
- Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4689–4705.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(16), 10089–10134.
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Capitol Scientific. (n.d.). Proteomics Research Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-Linking Mass Spectrometry: An Emerging Technology for Interactomics and Structural Biology. Retrieved from [Link]
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Application Notes & Protocols for High-Throughput Screening with (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Foreword: The Scientific Opportunity
The imidazolidinedione scaffold, a core component of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, represents a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This inherent bioactivity makes this compound, hereafter referred to as DEDIA, a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
These application notes provide a comprehensive framework for designing and executing an HTS campaign with DEDIA. We will move beyond a simple recitation of steps to explore the scientific rationale underpinning the experimental design. Our focus will be on a well-characterized and disease-relevant pathway: the inhibition of quorum sensing in pathogenic bacteria, a key mechanism for controlling virulence.[1] This document serves as a detailed guide, empowering researchers to adapt this protocol for their specific targets and screening infrastructure.
Compound Profile: this compound (DEDIA)
A thorough understanding of the test compound is fundamental to any successful screening campaign.
| Property | Value | Source |
| CAS Number | 714-71-6 | [][5][6] |
| Molecular Formula | C₉H₁₄N₂O₄ | [6] |
| Molecular Weight | 214.22 g/mol | [6] |
| SMILES | O=C(O)CN(C(NC1(CC)CC)=O)C1=O | [5] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, Methanol | Generic |
Note: For HTS applications, a stock solution of 10-20 mM in 100% DMSO is recommended. Ensure complete solubilization before creating intermediate dilutions for screening plates.
Principle of the Assay: Targeting Bacterial Quorum Sensing
Many pathogenic bacteria, such as Pseudomonas aeruginosa, regulate the expression of virulence factors through a cell-to-cell communication system known as quorum sensing (QS).[1] This system relies on the production and detection of small signaling molecules. Disrupting QS is an attractive anti-infective strategy as it can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.
The proposed HTS assay will utilize a reporter gene-based system in a relevant bacterial strain to identify inhibitors of a key QS receptor. Imidazolidinedione derivatives have been shown to inhibit the production of virulence factors like protease, hemolysin, and pyocyanin, which are often under the control of QS pathways.[1]
Conceptual Workflow of the Quorum Sensing Inhibition HTS
Caption: High-level workflow for the quorum sensing HTS assay.
Detailed Protocols
Protocol 1: Preparation of Compound Screening Plates
This protocol describes the creation of assay-ready plates containing DEDIA and appropriate controls.
1. Primary Stock Solution:
-
Prepare a 20 mM stock solution of DEDIA in 100% DMSO.
-
Rationale: A high-concentration stock minimizes the volume of DMSO added to the assay wells, reducing potential solvent-induced artifacts.
2. Intermediate Dilution Plate:
-
In a 96-well plate, perform a serial dilution of the DEDIA stock to generate a range of concentrations for dose-response analysis (e.g., from 2 mM down to 100 nM).
-
Include wells for positive and negative controls (e.g., a known QS inhibitor and pure DMSO, respectively).
3. Assay Plate Stamping:
-
Using a high-precision liquid handler (e.g., pintool or acoustic dispenser), transfer a small volume (e.g., 100 nL) from the intermediate dilution plate to the final 384-well assay plates.
-
This results in a final concentration range in the assay typically from 20 µM down to 1 nM.
-
Prepare separate plates for the primary screen and the cytotoxicity counter-screen.
Protocol 2: High-Throughput Screening for QS Inhibition
This protocol details the main screening procedure using a bacterial reporter strain.
Materials:
-
P. aeruginosa strain carrying a QS-responsive promoter fused to a luciferase or fluorescent protein reporter gene.
-
Growth medium (e.g., LB broth).
-
QS inducer molecule (e.g., an N-acyl homoserine lactone, AHL).
-
DEDIA-stamped 384-well assay plates.
-
Control plates (no compound).
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate an overnight culture of the reporter strain.
-
The next day, dilute the culture into fresh medium and grow to early-log phase (OD₆₀₀ ≈ 0.2-0.3).
-
Rationale: Bacteria in the early-log phase are metabolically active and will respond robustly to the QS inducer.
-
-
Assay Reagent Preparation:
-
Prepare the final assay medium containing the QS inducer at its EC₅₀ concentration (the concentration that elicits 50% of the maximal reporter response). This must be empirically determined beforehand.
-
-
Plate Inoculation:
-
Dispense 20 µL of the bacterial suspension (from step 1) into each well of the DEDIA-stamped 384-well plates.
-
Dispense 20 µL of the inducer-containing medium (from step 2) into each well.
-
The final volume in each well is now 40 µL.
-
-
Incubation:
-
Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation.
-
Incubate the plates at 37°C for 16-24 hours with shaking.
-
-
Data Acquisition:
-
Cytotoxicity Counter-Screen: Before measuring the reporter signal, read the optical density at 600 nm (OD₆₀₀) on a plate reader. This measures bacterial growth and identifies compounds that are cytotoxic, as these will give a false positive signal in the primary assay.
-
Primary Screen Readout: Measure the reporter signal (luminescence or fluorescence) according to the specific reporter gene used.
-
Data Analysis and Hit Validation
The goal of data analysis is to identify true positive "hits" that specifically inhibit the target pathway without causing general toxicity.
Sources
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Application Notes & Protocols: A Framework for Preclinical Efficacy Testing of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid belongs to the hydantoin class of heterocyclic compounds.[1] This chemical family is notable in medicine, forming the structural basis for widely used anticonvulsant drugs like Phenytoin and Fosphenytoin.[1][2] Hydantoin derivatives typically exert their effects by modulating neuronal excitability, often by blocking voltage-gated sodium channels to slow synaptic transmission, which prevents the repeated, high-frequency firing of neurons that underlies seizures.[3][4] Given its structure, this compound is a rational candidate for evaluation as a potential anticonvulsant and, by extension, a neuroprotective agent.
This guide provides a comprehensive framework for the preclinical assessment of this compound (referred to herein as 'Test Compound') using established and validated rodent models. The protocols are designed to first screen for primary anticonvulsant activity and then to evaluate potential secondary neuroprotective efficacy, establishing a logical, tiered approach to preclinical development.
Section 1: Rationale for Model Selection & Phased Approach
The preclinical evaluation of a novel CNS compound requires a strategic selection of animal models that can predict clinical utility.[5][6] Our approach is phased to maximize data relevance while conserving resources.
-
Phase 1: Primary Anticonvulsant Screening. The initial phase utilizes acute, induced-seizure models. These tests are highly predictive for specific seizure types and are instrumental in the early identification of anticonvulsant activity.[7][8] We will employ two cornerstone models:
-
Maximal Electroshock (MES) Test: A validated model for generalized tonic-clonic seizures.[9] Efficacy in this model suggests a compound's ability to prevent seizure spread, a hallmark of many effective antiepileptic drugs (AEDs).[10][11]
-
Pentylenetetrazol (PTZ) Seizure Test: This chemical convulsant model is used to identify agents effective against absence and/or myoclonic seizures by acting as a GABA-A receptor antagonist.[12][13][14]
-
-
Phase 2: Secondary Neuroprotection Screening. Seizure activity can lead to excitotoxic neuronal death, and many anticonvulsants possess neuroprotective properties.[15] Should the Test Compound show promise in Phase 1, its ability to protect neurons from ischemic damage will be assessed.
This phased approach ensures that only compounds with demonstrated primary anticonvulsant effects are advanced to the more complex and resource-intensive neuroprotection models.
Section 2: Phase 1 Protocols - Anticonvulsant Efficacy
Scientific Integrity Note: All experiments must include three core groups: a vehicle control group, a positive control group (e.g., Phenytoin for MES, Valproate for PTZ), and multiple dose levels of the Test Compound. Animal allocation must be randomized, and behavioral scoring should be conducted by an observer blinded to the treatment groups to ensure unbiased results.
Protocol 2.1: Maximal Electroshock (MES) Test
Principle: The MES test identifies compounds that prevent the spread of seizures through neural circuits.[9] An electrical stimulus is applied via corneal electrodes to induce a maximal seizure, characterized by a tonic hindlimb extension (THE). The primary endpoint is the abolition of the THE phase.[10]
Materials:
-
Animals: Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (150-200 g).
-
Apparatus: Electroconvulsometer with corneal electrodes.
-
Anesthetic/Analgesic: 0.5% tetracaine hydrochloride solution.
-
Conductivity Enhancer: 0.9% saline solution.
-
Test Compound, vehicle, and positive control (Phenytoin).
Step-by-Step Protocol:
-
Animal Preparation: Acclimatize animals for at least 72 hours. Fast animals overnight before the experiment but allow free access to water.
-
Dosing: Administer the vehicle, positive control, or Test Compound via the intended route (e.g., intraperitoneal, oral gavage). Testing is conducted at the time of peak effect (TPE), determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).
-
Anesthesia: Just prior to stimulus, apply one drop of 0.5% tetracaine to each cornea to provide local anesthesia.[9]
-
Stimulus Application:
-
Dip corneal electrodes in 0.9% saline to ensure good electrical contact.
-
Gently restrain the animal and place electrodes on the corneas.
-
Deliver the electrical stimulus: 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds.[9]
-
-
Observation & Scoring: Immediately after stimulation, place the animal in an observation chamber. Observe for the presence or absence of the tonic hindlimb extension (THE). An animal is considered "protected" if the THE is completely abolished.[9]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using log-probit analysis.[6]
Protocol 2.2: Pentylenetetrazol (PTZ)-Induced Seizure Test
Principle: PTZ is a GABA-A receptor antagonist that, when administered subcutaneously, induces clonic seizures.[13][14] This model is highly predictive of efficacy against non-convulsive and myoclonic seizures.[19]
Materials:
-
Animals: Male albino mice (20-25 g).
-
Reagent: Pentylenetetrazol (PTZ) dissolved in 0.9% saline.
-
Test Compound, vehicle, and positive control (Valproic acid).
-
Observation chambers.
Step-by-Step Protocol:
-
Animal Preparation & Dosing: Follow the same preparation and dosing procedure as in Protocol 2.1.
-
PTZ Administration: At the TPE of the Test Compound, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.[6]
-
Observation & Scoring: Immediately place the animal in an individual observation chamber and record seizure activity for 30 minutes. Score the seizure severity using a standardized scale, such as the modified Racine scale. The key endpoint is the failure to exhibit a generalized clonic seizure lasting at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from generalized clonic seizures in each group. Determine the ED50.
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// PTZ Path ptz_path [label="PTZ Test", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ptz_stim [label="Administer Subcutaneous PTZ", fillcolor="#F1F3F4", fontcolor="#202124"]; ptz_obs [label="Observe for Generalized\nClonic Seizures", fillcolor="#F1F3F4", fontcolor="#202124"]; ptz_end [label="Endpoint: Absence of Clonic Seizure", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Analysis analysis [label="Data Analysis\n(Calculate % Protection, ED50)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start_node -> group_node -> dose_node; dose_node -> mes_path [label=" Path 1"]; dose_node -> ptz_path [label=" Path 2"];
mes_path -> mes_stim -> mes_obs -> mes_end; ptz_path -> ptz_stim -> ptz_obs -> ptz_end;
mes_end -> analysis; ptz_end -> analysis; }
Caption: Workflow for Phase 1 Anticonvulsant Screening.
Section 3: Phase 2 Protocol - Neuroprotective Efficacy
Principle: The transient Middle Cerebral Artery Occlusion (tMCAO) model mimics human ischemic stroke by temporarily blocking blood flow to a specific brain region, followed by reperfusion.[17][20] Efficacy is measured by a reduction in infarct (dead tissue) volume and improvement in neurological function.[16][21]
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Surgical Suite: Anesthesia machine, operating microscope, surgical instruments.
-
Occluder: Silicone-coated nylon monofilament.[17]
-
Monitoring: Laser Doppler flowmeter, rectal temperature probe.
-
Staining: 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%).[22][23]
-
Test Compound, vehicle, and positive control (e.g., Nimodipine).
Step-by-Step Protocol:
-
Surgical Preparation: Anesthetize the rat and maintain body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA).
-
Induction of Ischemia:
-
Isolate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce the monofilament occluder through the ECA stump and advance it into the ICA until it blocks the origin of the MCA.[17]
-
Confirm successful occlusion with a Laser Doppler flowmeter, evidenced by a >70% reduction in cerebral blood flow.[23]
-
Maintain occlusion for a defined period (e.g., 60-90 minutes).
-
-
Compound Administration: Administer the Test Compound, vehicle, or positive control at a clinically relevant time point (e.g., at the onset of reperfusion).
-
Reperfusion: After the occlusion period, withdraw the filament to allow blood flow to resume. Suture the incision and allow the animal to recover.
-
Neurological Assessment (24h post-MCAO):
-
Infarct Volume Analysis (48h post-MCAO):
-
Euthanize the animal and rapidly remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate slices in 2% TTC solution at 37°C for 15-20 minutes.[23][28] Viable tissue stains red, while the infarcted tissue remains unstained (white).[22]
-
Capture digital images of the stained sections and calculate the infarct volume using image analysis software, correcting for edema.[23]
-
-
Data Analysis: Compare the mean infarct volumes and neurological scores between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Data Summary Table for Preclinical Models
| Model | Species | Seizure Type Modeled | Primary Endpoint(s) | Key Advantage |
| Maximal Electroshock (MES) | Mouse/Rat | Generalized Tonic-Clonic[9] | Abolition of tonic hindlimb extension[10] | High predictive value for drugs preventing seizure spread.[11] |
| Pentylenetetrazol (PTZ) | Mouse/Rat | Absence, Myoclonic[19] | Absence of generalized clonic seizures | Identifies compounds acting on the GABAergic system.[13] |
| tMCAO Stroke | Rat | Focal Cerebral Ischemia[16] | Infarct volume, Neurological deficit score[24] | Gold standard for assessing neuroprotection in a stroke context.[18] |
Section 4: Pharmacokinetic & Pharmacodynamic (PK/PD) Considerations
A critical component of efficacy testing is understanding the drug's disposition in the body.[29] A standalone PK study should be conducted to determine key parameters like bioavailability, plasma half-life, and, most importantly, brain-to-plasma concentration ratio.[30] The inability of a compound to cross the blood-brain barrier (BBB) is a common reason for the failure of CNS drugs.[30][31] Efficacy data from the above models should be correlated with brain and plasma drug concentrations to establish a clear PK/PD relationship, which is essential for predicting effective doses in humans.
// Node styles dose [label="Drug Dosing\n(Route, Frequency)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pk [label="Pharmacokinetics\n(Absorption, Distribution,\nMetabolism, Excretion)", fillcolor="#FBBC05", fontcolor="#202124"]; conc [label="Drug Concentration\n- Plasma\n- Brain (Target Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd [label="Pharmacodynamics\n(Target Engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; effect [label="Pharmacological Effect\n(Efficacy & Toxicity)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections dose -> pk [label="Determines"]; pk -> conc [label="Governs"]; conc -> pd [label="Drives"]; pd -> effect [label="Leads to"]; }
Caption: Conceptual model of the PK/PD relationship.
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Wikipedia. Hydantoin. [Link]
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Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Research J. Pharm. and Tech.[Link]
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Nagatomi, H., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. II. Pharmacokinetics and bioavailability of hydantoin derivatives in dogs. Journal of Pharmacobio-Dynamics. [Link]
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Xiong, B., et al. (2013). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Journal of Translational Medicine. [Link]
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Nagatomi, H., et al. (1982). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics. [Link]
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Fluri, F., et al. (2012). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments. [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]
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Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
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JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
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Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research. [Link]
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Lee, J., et al. (2010). Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice. Journal of Visualized Experiments. [Link]
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Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology. [Link]
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Drugs.com. List of Hydantoin anticonvulsants. [Link]
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Herson, P. S., & Traystman, R. J. (2014). Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice. Journal of Visualized Experiments. [Link]
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Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience. [Link]
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Manley, N. C., et al. (2020). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology. [Link]
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Schaar, K. L., et al. (2010). Functional assessments in the rodent stroke model. Experimental & Translational Stroke Medicine. [Link]
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Formulation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid for In Vivo Studies: An Application Guide
Abstract
This comprehensive guide provides a systematic approach to the formulation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a compound with predicted poor aqueous solubility, for in vivo research. Recognizing the critical link between a drug's physicochemical properties and the selection of an appropriate delivery vehicle, this document first outlines essential preformulation characterization steps. Subsequently, it details a series of rational, tiered formulation strategies, from simple aqueous solutions to more complex systems utilizing cosolvents, surfactants, and cyclodextrins. Each protocol is presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can make informed decisions to achieve optimal drug exposure in preclinical models.
Introduction: The Formulation Challenge
The objective of this guide is to provide a robust framework for developing a suitable formulation of this compound for both oral and parenteral administration in animal models. The strategies discussed are designed to enhance solubility and maintain stability, thereby ensuring consistent and predictable systemic exposure.
Preformulation Characterization: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount. These initial studies provide the data necessary to select the most promising formulation strategy, saving valuable time and resources.[1][2]
Workflow for Preformulation Assessment
The following diagram outlines the critical preformulation steps that should be undertaken.
Caption: Decision tree for selecting an appropriate formulation strategy.
Final Quality Control Checks
Before in vivo administration, the final formulation should be subjected to the following checks:
-
Visual Inspection: The solution should be clear and free of visible particulates. For suspensions, ensure uniform redispersibility.
-
pH Measurement: Confirm that the pH is within a physiologically acceptable range.
-
Sterility (for parenteral formulations): Ensure the formulation is sterile. [3][4][5]* Short-term Stability: Assess the physical and chemical stability of the formulation for the intended duration of the study.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By systematically characterizing its physicochemical properties and applying the tiered formulation strategies outlined in this guide, researchers can significantly enhance the solubility and bioavailability of this compound. This methodical approach will ensure reliable and reproducible data, enabling a more accurate assessment of its therapeutic potential.
References
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Riverland Trading. (n.d.). Polysorbate 80 Supplier | 9005-65-6 | Your Reliable Distributor. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Silver Fern Chemical. (n.d.). Polyethylene Glycol 400 Supplier | 25322-68-3 | Your Reliable Distributor. Retrieved from [Link]
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Riverland Trading. (n.d.). Hydroxypropyl-B-Cyclodextrin Supplier | 128446-35-5. Retrieved from [Link]
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Consolidated Chemical. (n.d.). Polyethylene Glycol 400 (PEG 400). Retrieved from [Link]
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Vasudha Specialities. (n.d.). Polysorbate 80: The Essential Emulsifier for Pharmaceuticals, Food, and Cosmetics. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
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PubMed. (1986). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. Retrieved from [Link]
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Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Retrieved from [Link]
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DELI. (n.d.). China High Quality Hydroxypropyl Cyclodextrin for Pharmaceutical and Cosmetic Applications Suppliers, Manufacturers. Retrieved from [Link]
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Independent Chemical Corporation. (n.d.). Polyethylene Glycol 400 Supplier and Distributor. Retrieved from [Link]
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Lab Alley. (n.d.). Buy Polyethylene Glycol Online PEG 400, 3350, 4000 & 8000. Retrieved from [Link]
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link]
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PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
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ScienceDirect. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
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Generics and Biosimilars Initiative. (2015). FDA evaluation of excipients in generics. Retrieved from [Link]
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U.S. Pharmacopeia. (2025). Injection and Implanted Drug Products (Parenterals) - Product Quality Tests. Retrieved from [Link]
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KK Wagh College of Pharmacy. (n.d.). Pre-formulation Studies. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Application Notes and Protocols for the Quantitative Analysis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in Biological Samples
Authored by: A Senior Application Scientist
Introduction
(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a small molecule with a molecular weight of 214.218 g/mol and a chemical formula of C9H14N2O4. The development of robust and reliable analytical methods for the quantification of this and similar small molecules in biological matrices is a critical aspect of drug discovery and development. These methods are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies, providing data that is fundamental for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for detecting this compound in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.
Physicochemical Properties and Initial Considerations
I. Sample Preparation: Extracting the Analyte from Complex Biological Matrices
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is critical and depends on the analyte's properties, the biological matrix, and the desired sensitivity of the assay.
A. Protein Precipitation (PPT)
Protein precipitation is a simple and widely used method for removing proteins from biological samples like plasma and serum. It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins.
Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Rationale: Acetonitrile is a common choice for protein precipitation as it is effective at precipitating a wide range of proteins and is compatible with reversed-phase liquid chromatography. The use of an internal standard is crucial for correcting for any variability during the sample preparation and analysis process.
B. Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic phase.
Protocol: Liquid-Liquid Extraction
-
To 200 µL of biological sample (e.g., urine, plasma) in a glass tube, add a suitable internal standard.
-
Adjust the pH of the sample to below the pKa of the analyte using a suitable acid (e.g., formic acid) to ensure the analyte is in its neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Rationale: By adjusting the pH, the analyte can be converted to a more non-polar form, enhancing its partitioning into the organic solvent and effectively separating it from polar matrix components.
C. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.
Protocol: Solid-Phase Extraction (Mixed-Mode Anion Exchange)
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode anion exchange SPE cartridge.
-
Equilibration: Pass 1 mL of the sample loading buffer (e.g., 2% ammonium hydroxide in water) through the cartridge.
-
Loading: Load the pre-treated biological sample (e.g., plasma diluted with loading buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove weakly bound interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent containing an acid (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Rationale: A mixed-mode anion exchange sorbent can retain the acidic analyte through ionic interactions, allowing for a more rigorous washing step to remove neutral and basic interferences, resulting in a cleaner extract.
II. Chromatographic and Mass Spectrometric Analysis
The development of a robust LC-MS/MS method is crucial for achieving the required sensitivity, selectivity, and throughput for bioanalytical studies.
A. Liquid Chromatography (LC) Method Development
The goal of the LC method is to achieve good chromatographic separation of the analyte from any endogenous interferences and to ensure a reproducible retention time.
Recommended LC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for better retention in reversed-phase and improved ionization in positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 5 minutes | A generic gradient to start with, which can be optimized to improve separation and reduce run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A starting point that can be adjusted based on sensitivity requirements. |
B. Mass Spectrometry (MS) Method Development
The mass spectrometer provides the selectivity and sensitivity required for quantitative bioanalysis. The method development process involves optimizing the ionization source parameters and selecting the appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Recommended MS Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar molecules. Both positive and negative modes should be evaluated to determine the most sensitive ionization. |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis. |
| Precursor Ion | [M+H]+ or [M-H]- | The protonated or deprotonated molecular ion of the analyte. |
| Product Ion(s) | Fragment ions of the precursor | At least two product ions should be monitored for confident identification and quantification. |
| Collision Energy | Optimized for each transition | The energy required to fragment the precursor ion into the desired product ions. |
| Source Temperature | 350 °C | Can be optimized to improve desolvation and ionization. |
| Gas Flows | Optimized for the specific instrument | Nebulizer, heater, and curtain gas flows should be optimized for maximum signal intensity. |
III. Bioanalytical Method Validation
Once the analytical method has been developed, it must be validated to ensure that it is reliable and fit for its intended purpose. The validation should be performed in accordance with the guidelines from regulatory agencies such as the FDA and EMA.
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | The CV of the matrix factor should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term, long-term, post-preparative). |
IV. Experimental Workflows
The following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: Overview of Sample Preparation Workflows.
Caption: LC-MS/MS Analysis Workflow.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]
-
Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001, May). Bioanalytical Method Validation. Retrieved from [Link]
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Bioanalysis Zone. (2016, August 19). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
-
American Laboratory. (2014, February 5). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2012, September 29). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Retrieved from [Link]
-
New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Retrieved from [Link]
-
Idaho State Police. (2014, January 16). Urine general drug extraction rev 7.pdf. Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]
-
National Institutes of Health. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]
-
Oxford Academic. (n.d.). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection | Forensic Sciences Research. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog. Retrieved from [Link]
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University of Florida. (n.d.). Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Retrieved from [Link]
-
ACS Publications. (2025, May 2). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine | Journal of Chemical Education. Retrieved from [Link]
-
Spectroscopy Online. (2026, January 15). Using Ambient Ionization Techniques to Enable Polymer Characterization. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
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Royal Society of Chemistry. (2022, September 21). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Retrieved from [Link]
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MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]
-
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Ammebio. (n.d.). This compound. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Introduction: Understanding the Challenge
Welcome to the technical support guide for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Researchers have reported challenges in achieving desired concentrations of this compound in aqueous solutions. This guide provides a structured, first-principles approach to understanding and overcoming these solubility issues.
The molecule's structure is key to its behavior. It consists of two main parts:
-
A hydantoin core ((4,4-Diethyl)-2,5-dioxoimidazolidin) which is relatively nonpolar due to the two ethyl groups, contributing to poor water solubility.
-
An acetic acid tail (-CH₂COOH) which introduces a carboxylic acid group. This group is a critical handle for manipulating solubility.
This guide will walk you through why solubility is limited and provide validated protocols to achieve stable aqueous preparations for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added this compound to neutral water (or PBS, pH 7.4) and it won't dissolve. Why?
Answer: This is the most common issue and is expected based on the molecule's chemistry. The carboxylic acid group has a pKa value that is likely in the acidic range (typically 3-5 for similar structures). At neutral pH (around 7.4), a significant portion of the molecules will remain in their protonated, acidic form (-COOH). This form is uncharged and significantly less polar, leading to very low intrinsic solubility in water. The nonpolar diethyl-hydantoin core further exacerbates this issue by favoring a solid, crystalline state over solvation in water.
Think of it as a classic acid-base equilibrium. Only the deprotonated, or "salt," form of the molecule will readily dissolve.
Caption: pH-dependent equilibrium of the compound.
Q2: How can I effectively dissolve the compound for my cell culture or in vivo experiments?
Answer: The most reliable method is to convert the insoluble acid into its highly soluble salt form by adjusting the pH. This is achieved by adding a base. For most biological applications, sodium hydroxide (NaOH) is the preferred choice to form the sodium salt.
This process, detailed in the protocol below, involves first dissolving the compound in a basic solution and then carefully back-titrating with acid to your desired final pH, ensuring the compound does not precipitate out. It is critical to stay well above the compound's pKa.
Q3: Can I use organic co-solvents like DMSO or ethanol instead of pH adjustment?
Answer: Yes, using co-solvents is a viable alternative, particularly if your experimental system is sensitive to pH changes. However, it comes with important caveats.
-
DMSO (Dimethyl sulfoxide): The compound will likely show high solubility in 100% DMSO. You can prepare a high-concentration stock (e.g., 50-100 mM). However, when this stock is diluted into your aqueous buffer, the compound may precipitate if the final DMSO concentration is too low to maintain solubility. It is critical to perform a dilution test to find the maximum aqueous concentration achievable from a DMSO stock.
-
Ethanol: Ethanol is less effective than DMSO but can work. It is generally more biocompatible, but higher final concentrations (>1%) can be toxic to cells.
Table 1: Predicted Solubility Behavior & Co-Solvent Guide
| Solvent System | Predicted Solubility | Key Considerations & Recommendations |
| Aqueous Buffers (pH < 6.0) | Very Poor | The compound is fully protonated and insoluble. Avoid this pH range unless precipitation is intended. |
| Aqueous Buffers (pH 7.0-7.4) | Poor to Low | A small fraction may deprotonate and dissolve, but achieving concentrations >1 mM is unlikely. Not recommended for stock preparation. |
| Aqueous Buffers (pH > 8.5) | Excellent | The compound is fully deprotonated to its salt form, maximizing solubility. This is the recommended approach. |
| 100% DMSO | Excellent | Ideal for creating a high-concentration primary stock. Test dilutions carefully to avoid crashing out in aqueous media. |
| 100% Ethanol | Moderate | Can be used for stock preparation, but may be less effective than DMSO. Check for precipitation upon aqueous dilution. |
Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol details the standard method for solubilizing this compound by forming its sodium salt.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Sterile conical tube or beaker and a magnetic stirrer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of the compound needed for your target concentration. For 10 mL of a 10 mM solution (assuming a molecular weight of ~228.24 g/mol ), you would need 22.8 mg.
-
Add Water: Add approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The powder will likely remain as a suspension.
-
Initial Basification: While stirring, add the 1 M NaOH solution dropwise. You will observe the solution clearing as the compound dissolves. Continue adding NaOH until the solution is completely clear.
-
Check pH: Measure the pH. It will likely be high (>10). This confirms the compound has been converted to its soluble salt form.
-
Adjust to Final Volume: Add purified water to reach the final desired volume (e.g., 10 mL).
-
Final pH Adjustment (Optional & Critical): If your experiment requires a specific physiological pH, you can now slowly and carefully add 1 M HCl dropwise while vigorously stirring to lower the pH.
-
CRITICAL: Do NOT lower the pH below 8.0, as you risk precipitating the compound. For most applications, a final pH of 8.0-8.5 is a safe and soluble range.
-
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Caption: Workflow for preparing an aqueous stock solution.
References
Stability of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in cell culture media
Technical Support Center: (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
A Guide to Ensuring Stability and Reproducibility in Cell Culture Applications
Introduction
Welcome to the technical support guide for this compound (CAS 714-71-6)[1]. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this hydantoin derivative in cell culture experiments. The integrity of any small molecule is paramount for generating reliable and reproducible data. Due to its hydantoin core structure, this compound is susceptible to specific degradation pathways in aqueous environments like cell culture media.
This guide provides a framework for understanding potential stability issues, offering troubleshooting solutions, and outlining best practices and protocols to validate its stability within your specific experimental system. The principles discussed are derived from the established chemistry of hydantoin rings and extensive field experience with small molecules in biological assays[2].
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What are the key structural features of this compound that I should be aware of?
A: The core of this molecule is an imidazolidine-2,4-dione ring, commonly known as a hydantoin ring[3]. This five-membered ring contains two amide-like bonds. The stability of this ring system is the primary consideration for its use in aqueous-based cell culture experiments.
Q2: What is the main stability concern when using this compound in cell culture media?
A: The primary stability concern for all hydantoin derivatives in aqueous solutions is hydrolysis[2][4]. The hydantoin ring can be opened through the cleavage of one of its amide bonds, especially under neutral to alkaline pH conditions typical of cell culture media (pH 7.2-7.4)[2][5]. This hydrolytic degradation is often accelerated at physiological temperatures (37°C).
Q3: Beyond pH and temperature, what other factors can degrade my compound?
A: Several factors can influence the stability of small molecules in culture media:
-
pH: The hydantoin ring is susceptible to hydrolysis in both strongly acidic and alkaline conditions, with the rate often increasing with pH[2].
-
Temperature: Elevated temperatures, such as the 37°C used for cell incubation, will accelerate the rate of hydrolysis and other potential degradation pathways[2].
-
Light: While less common for this specific structure, some organic molecules can be sensitive to photodegradation upon exposure to UV light[2]. It is good practice to protect stock solutions from light.
-
Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and potentially reactive species like iron or cysteine[6][7]. These components can sometimes interact with and degrade labile small molecules[8]. For instance, L-glutamine is a known unstable component in liquid media[9].
Q4: What is the correct procedure for preparing and storing stock solutions?
A: Proper preparation and storage are critical to maintaining the compound's integrity[10].
-
Solvent Selection: Due to the potential for limited aqueous solubility, a high-quality, anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended for preparing concentrated stock solutions[11].
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your culture, which can be toxic to cells[10].
-
Aliquoting: Once prepared, the stock solution should be aliquoted into small, single-use volumes in tightly sealed vials[10]. This practice prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage: Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to one month)[10]. Always refer to the supplier's specific recommendations if available.
Section 2: Troubleshooting Guide - Addressing Experimental Inconsistencies
Inconsistent results are a common frustration in research and can often be traced back to issues with small molecule stability[12][13].
Issue 1: I am observing a decline in the compound's biological effect in longer experiments (e.g., 48-72 hours).
-
Potential Cause: This is a classic sign of compound degradation in the cell culture medium at 37°C. The effective concentration of the active compound is likely decreasing over the course of the experiment.
-
Troubleshooting & Validation Strategy:
-
Time-Course Stability Study: Perform a simple stability study by incubating the compound in your complete cell culture medium (including serum) at 37°C in a cell-free plate. Collect aliquots at various time points (e.g., 0, 4, 8, 24, 48, 72 hours) and store them at -80°C until analysis. Quantify the remaining parent compound using an appropriate analytical method like HPLC (see Protocol 1).
-
Media Refresh: For long-term experiments, consider replacing the media containing the compound every 24-48 hours to replenish the active molecule.
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock aliquot immediately before each experiment. Do not store diluted, aqueous solutions.
-
Issue 2: My results are not reproducible between experiments performed on different days.
-
Potential Cause: This variability can stem from inconsistent stock solution integrity or variations between batches of cell culture media or serum[14].
-
Troubleshooting & Validation Strategy:
-
Strict Aliquot Use: Ensure you are using a fresh, single-use aliquot of the compound stock for each experiment to eliminate degradation from freeze-thaw cycles[10].
-
Media Consistency: Use a single, well-documented lot of basal media and fetal bovine serum (FBS) for a set of related experiments. Lot-to-lot variability in media composition can impact results[14].
-
Control Standardization: Always include a positive and negative control in every assay plate. This helps normalize the data and identify if an entire experiment has failed, rather than just the test compound.
-
Issue 3: I see a precipitate or cloudiness when I add my DMSO stock solution to the culture medium.
-
Potential Cause: The compound is "crashing out" of solution due to poor aqueous solubility, meaning its concentration has exceeded its solubility limit in the final medium.
-
Troubleshooting & Validation Strategy:
-
Check Final Solvent Concentration: Ensure the final percentage of DMSO in your culture medium is very low, typically below 0.5%, to avoid both cell toxicity and solubility issues[10].
-
Modify Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. Alternatively, add the small volume of stock to the culture plate well and then gently add the media while mixing.
-
Lower Working Concentration: You may be working above the compound's solubility limit. The only solution is to reduce the final concentration used in the experiment.
-
Section 3: Mechanistic Insight - The Hydrolytic Degradation Pathway
Understanding the likely degradation pathway is key to interpreting stability data and troubleshooting experiments. For hydantoins, the most probable route of degradation in neutral or alkaline aqueous solution is hydrolysis of the amide bond.[15][16]
This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons within the hydantoin ring. This leads to the opening of the ring to form an N-carbamoyl-amino acid derivative. This new molecule will have different chemical properties and, most likely, different (or no) biological activity compared to the parent compound.
Caption: Probable hydrolytic degradation of the hydantoin ring.
Section 4: Experimental Protocols & Data Management
Proactive stability testing is the most effective way to ensure data integrity.
Protocol 1: Assessing Compound Stability in Cell Culture Medium
This protocol provides a framework for quantifying the stability of the compound in your specific experimental conditions.
Caption: Workflow for conducting a compound stability study.
Step-by-Step Methodology:
-
Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS). From a concentrated DMSO stock, spike the medium to your highest working concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, remove the first aliquot (e.g., 500 µL), and snap-freeze it in liquid nitrogen or place it directly at -80°C. This is your 100% reference sample.
-
Incubation: Place the plate containing the remaining spiked medium in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Time-Point Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove another aliquot and immediately freeze it at -80°C.
-
Sample Processing: Once all samples are collected, thaw them on ice. To remove proteins that can foul the HPLC column, add 2-3 volumes of ice-cold acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze using a validated HPLC method to measure the peak area of the parent compound.
-
Calculation: For each time point, calculate the percentage of compound remaining relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Protocol 2: General-Purpose HPLC Method for Analysis
A specific, validated method for this compound is not publicly available. However, a standard reverse-phase HPLC method serves as an excellent starting point for method development[17][18].
-
Instrument: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a photodiode array (PDA) detector to find the absorbance maximum, or use a fixed wavelength (e.g., 210 nm or 254 nm) for initial screening[19].
-
Injection Volume: 10 µL.
Note: This method requires optimization and validation for linearity, accuracy, and precision for reliable quantification.
Data Presentation: Stability Assessment Table
Summarize your quantitative findings in a clear, structured table.
| Time Point (Hours) | Replicate 1 (% Remaining) | Replicate 2 (% Remaining) | Replicate 3 (% Remaining) | Mean (% Remaining) | Standard Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
References
- BenchChem Technical Support Team. (2025).
- Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
- Captiv
- Le, T., et al. (2016). Cell culture media impact on drug product solution stability.
- Fallahi-Sichani, M. (2020). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Le, T., et al. (2016). Cell culture media impact on drug product solution stability. Semantic Scholar.
- Le, T., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. PubMed.
- Schilling, M. (Evonik Health Care). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Merck Millipore. Addressing Variability in Dry Powder Mammalian Cell Culture Media. Drug Development and Delivery.
- Al-Hourani, B. J. (2016). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry.
- Kim, H. Y., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central.
- Bommarius, A. S., et al. (1998). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids.
- Commeyras, A., et al. (2002). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with 5-(2-Thienyl)
- Akimoto, K., et al. (1985). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
- Shilu, R., et al. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and. Semantic Scholar.
- Wikipedia. Hydantoin.
- Kirk-Othmer Encyclopedia of Chemical Technology.
- Chemistry For Everyone. (2025).
- Alfa Chemistry. CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
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Technical Support Center: Investigating Off-Target Effects of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in Cellular Assays
Last Updated: January 17, 2026
Introduction
The development of novel chemical entities, such as (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, is a cornerstone of modern drug discovery. While a compound may exhibit high potency and desired activity in primary screening assays, it is crucial to characterize its specificity. Off-target effects, where a compound interacts with unintended cellular components, are a significant cause of misleading results, toxicity, and clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential off-target effects of novel small molecules during cellular assays.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows potent activity in my primary assay, but the results are inconsistent. What could be the cause?
A1: Inconsistent results are a common challenge in cellular assays and can stem from several factors beyond genuine biological variability.[3] For novel small molecules, two frequent culprits are poor physicochemical properties and cytotoxicity.
-
Compound Aggregation: Many organic molecules, particularly those that are hydrophobic, can form aggregates in aqueous assay media.[4][5] These aggregates can physically interfere with assay components or sequester the compound, leading to variable effective concentrations.
-
Cytotoxicity: At certain concentrations, your compound may be causing general cellular stress or death, which can confound the results of your primary assay.[6] For example, a decrease in signal in a cell proliferation assay might be misinterpreted as a specific anti-proliferative effect when it is actually due to cytotoxicity.
-
Compound Instability: The compound may be unstable in the assay medium, degrading over the course of the experiment and leading to a time-dependent loss of activity.
Troubleshooting Workflow:
-
Assess Compound Solubility and Aggregation: Visually inspect your compound in the assay buffer. Any cloudiness or precipitation is a red flag. For a more quantitative assessment, use Dynamic Light Scattering (DLS) to detect the presence of aggregates.
-
Perform Cytotoxicity Assays: Run a panel of orthogonal cytotoxicity assays (e.g., CellTiter-Glo®, LDH release, or a live/dead cell stain) in parallel with your primary assay. This will help you determine the concentration window where your compound is active without causing significant cell death.
-
Evaluate Compound Stability: Use techniques like HPLC-MS to assess the stability of your compound in the assay medium over the duration of the experiment.
Q2: How can I be sure that the observed cellular phenotype is a direct result of my compound engaging its intended target?
A2: This is a critical question in drug discovery. Several strategies can be employed to build confidence in on-target activity:
-
Target Engagement Assays: These assays directly measure the interaction of your compound with its intended target within the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11] CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation.[7][8][9][10][11]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of your lead compound.[12][13][14][15][16] A clear relationship between structural modifications and biological activity provides strong evidence for a specific interaction with a target.[12][13][14][15][16]
-
Inactive Control Compound: If possible, synthesize a structurally similar analog of your compound that is predicted to be inactive against the target. This "negative control" should not produce the same cellular phenotype, helping to rule out non-specific effects.
-
Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target protein is a definitive way to validate on-target effects.[2] If your compound's activity is lost in these modified cells, it strongly suggests the effect is on-target.[2]
Q3: I suspect my compound is causing general cytotoxicity. How can I differentiate this from a specific, on-target effect?
A3: Differentiating specific from non-specific cytotoxicity is crucial.[17] A key strategy is to compare the concentration-response curves of your primary assay and a cytotoxicity assay.
-
Therapeutic Window: A significant separation between the EC50 (or IC50) for your primary assay and the CC50 (cytotoxic concentration 50%) from a cytotoxicity assay indicates a therapeutic window where the desired effect can be observed without significant cell death.
-
Orthogonal Cytotoxicity Assays: Different cytotoxicity assays measure different cellular health parameters (e.g., ATP levels, membrane integrity, caspase activation). Using multiple, orthogonal assays can provide a more complete picture of your compound's cytotoxic profile.
| Assay | Principle | Pros | Cons |
| CellTiter-Glo® | Measures intracellular ATP levels, an indicator of metabolic activity. | Highly sensitive, simple "add-mix-read" format. | Can be affected by compounds that modulate ATP metabolism. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity. | Non-lytic, allows for multiplexing with other assays. | Less sensitive for early-stage apoptosis. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. | Provides single-cell resolution, can be analyzed by microscopy or flow cytometry. | Requires imaging or flow cytometry equipment. |
Q4: My compound appears to interfere with my reporter assay (e.g., Luciferase). How can I confirm and mitigate this?
A4: Reporter gene assays, particularly those using luciferase, are susceptible to interference from small molecules.[18][19][20][21][22][23][24] Compounds can directly inhibit the luciferase enzyme, quench the luminescent signal, or even stabilize the luciferase protein, leading to an artificial increase in signal.[19][20]
Confirmation and Mitigation Strategies:
-
Biochemical Counter-Screen: Test your compound directly against the purified luciferase enzyme in a cell-free assay.[18] This will determine if your compound is a direct inhibitor of the reporter.
-
Orthogonal Reporter System: If possible, confirm your findings using a different reporter system (e.g., β-lactamase or fluorescent protein) that is driven by the same promoter.
-
Promoter-Swap Control: Use a control cell line where the luciferase reporter is driven by a strong constitutive promoter (e.g., CMV). If your compound inhibits the signal in this cell line, it is likely acting on the reporter itself, not the signaling pathway of interest.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a general workflow for detecting the formation of compound aggregates in your assay buffer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in your final assay buffer to the desired test concentrations. It is crucial to perform this dilution in the same manner as your cellular assay.
-
Include a buffer-only control and a known aggregating compound as a positive control, if available.
-
-
DLS Measurement:
-
Transfer the samples to a suitable cuvette or multi-well plate for DLS analysis.
-
Equilibrate the samples to the temperature of your cellular assay.
-
Acquire DLS data according to the instrument manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the size distribution of particles in your samples. The presence of particles with a hydrodynamic radius significantly larger than a single molecule (typically >100 nm) is indicative of aggregation.[5][25][26]
-
A concentration-dependent increase in particle size is a strong indicator of aggregation.
-
Protocol 2: Luciferase Interference Counter-Screen
This protocol is designed to identify compounds that directly inhibit Firefly luciferase activity.
-
Reagent Preparation:
-
Prepare a solution of purified Firefly luciferase enzyme in assay buffer.
-
Prepare a solution of the luciferase substrate (D-luciferin) and ATP in assay buffer.
-
-
Assay Procedure:
-
In a 96-well white, opaque plate, add your compound at various concentrations.
-
Add the purified luciferase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by injecting the substrate/ATP solution into each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the luciferase signal for each compound concentration relative to a vehicle control (e.g., DMSO).
-
A dose-dependent decrease in luminescence indicates that your compound is a direct inhibitor of the luciferase enzyme.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent cellular assay results.
Caption: A tiered approach for validating novel small molecule hits.
Hypothetical Off-Target Profile for this compound
The following table represents a hypothetical outcome from a broad kinase panel screen, a common method for identifying off-target interactions.
| Target | Intended Target? | % Inhibition @ 1 µM | IC50 (nM) | Interpretation |
| Kinase A | Yes | 95% | 50 | Potent on-target activity. |
| Kinase B | No | 85% | 250 | Significant off-target activity. Potential for mixed pharmacology. |
| Kinase C | No | 15% | >10,000 | Minimal off-target activity. |
| GPCR D | No | 5% | >10,000 | No significant off-target activity. |
| Ion Channel E | No | 60% | 900 | Moderate off-target activity. May contribute to phenotype. |
References
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- SAR: Structure Activity Relationships. Collaborative Drug Discovery. (2025-06-03).
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01).
- A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. PMC - NIH.
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- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
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- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. (2019-07-17).
- Luciferase-based Reporter Assay Troubleshooting Guide. GoldBio.
- In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
- Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. (2020-06-22).
- Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines. NIH. (2020-05-23).
- Technical Support Center: Overcoming Aggregation of Synthetic Substance P Fragments. Benchchem.
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- Evolution of assay interference concepts in drug discovery. Taylor & Francis Online.
- High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube. (2014-11-06).
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- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 16. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 17. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. goldbio.com [goldbio.com]
- 22. youtube.com [youtube.com]
- 23. Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. espace.inrs.ca [espace.inrs.ca]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing In Vivo Dosing of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for the in vivo application of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for successful dosage optimization in preclinical animal models. As this is a novel compound with limited publicly available data, this resource will focus on the fundamental principles and best practices for establishing a safe and efficacious dosing regimen for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are starting our first in vivo experiment with this compound. How do we select a starting dose?
Q2: What is a dose range finding (DRF) study and why is it critical?
A2: A dose range finding study is a foundational preclinical experiment that provides crucial information on the safety and tolerability of a test compound.[1] Its primary goal is to determine the dose-response relationship for both efficacy and toxicity.[1][2] This study is essential for selecting appropriate dose levels for subsequent, more extensive toxicology and efficacy studies, and it helps to refine dose selection for GLP-compliant studies.[1] A well-designed DRF study will help you identify a therapeutic window and establish a safe starting dose for more definitive experiments.
Q3: We are observing significant toxicity at our initial doses. What are the immediate troubleshooting steps?
A3: If you encounter unexpected toxicity, the first step is to halt the experiment and perform a thorough review of your protocol and all available data. Key areas to investigate include:
-
Dose Calculation and Formulation: Double-check all calculations for dose concentration and vehicle preparation. Ensure the compound is fully solubilized and stable in the chosen vehicle.
-
Animal Health: Assess the overall health of the animals prior to and during the study. Any underlying health issues can exacerbate toxic effects.
-
Clinical Observations: Meticulously record all clinical signs of toxicity, such as weight loss, changes in behavior, and altered food and water intake. This information is vital for understanding the nature of the toxicity.[1]
-
Dose Adjustment: If severe toxicity is observed, you should test an intermediate dose to better define the MTD.[2]
Q4: How do we assess the efficacy of this compound in our animal model?
A4: Efficacy assessment is dependent on the therapeutic goal of your study. Since the specific mechanism of action for this compound is not defined, you will need to rely on the intended pharmacological effect. This could involve:
-
Tumor Growth Inhibition: In oncology models, efficacy is often measured by the reduction in tumor volume over time.
-
Pharmacodynamic (PD) Biomarkers: Measuring a downstream marker of target engagement in a relevant tissue can provide evidence of biological activity. This could be a phosphorylated protein, a specific enzyme activity, or the expression of a target gene.
-
Disease-Specific Readouts: Depending on the disease model, you may be looking at changes in inflammatory markers, behavioral endpoints, or other physiological parameters.
It is crucial to establish a clear relationship between the dose administered and the observed therapeutic response.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in animal response | 1. Inconsistent dosing technique.2. Variability in animal health or genetics.3. Instability of the compound in the formulation. | 1. Ensure all personnel are trained on consistent administration routes and techniques.2. Use animals from a reputable supplier and ensure they are age and weight-matched. Consider using inbred strains to reduce genetic variability.3. Confirm the stability of your dosing solution over the course of the experiment. Prepare fresh solutions as needed. |
| Lack of efficacy at expected doses | 1. Poor bioavailability of the compound.2. Rapid metabolism and clearance.3. Insufficient target engagement. | 1. Conduct a pharmacokinetic (PK) study to determine the exposure (AUC), peak concentration (Cmax), and half-life (t1/2) of the compound.2. If PK is poor, consider alternative formulations or routes of administration.3. Develop and validate a pharmacodynamic (PD) biomarker assay to confirm target engagement at the site of action. |
| Unexpected animal mortality | 1. Acute toxicity of the compound.2. Vehicle-related toxicity.3. Off-target effects. | 1. Immediately perform a necropsy to identify potential target organs of toxicity.[1]2. Run a vehicle-only control group to rule out toxicity from the formulation.3. Consider in vitro off-target screening to identify potential unintended interactions. |
Experimental Protocols
Protocol 1: Pilot Dose Range Finding (DRF) Study in Rodents
Objective: To determine the Maximum Tolerated Dose (MTD) and to observe any dose-limiting toxicities.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Healthy, age- and weight-matched rodents (e.g., C57BL/6 mice, 8-10 weeks old)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Dose Selection: Based on in vitro data, select a starting dose and at least 3-4 escalating dose levels (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Animal Grouping: Assign a small number of animals (n=3-5) to each dose group.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Clinical Monitoring: Observe the animals at least twice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming. Record all observations.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or any signs of significant clinical distress.
-
Pathology: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.[1]
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration profile of this compound after a single dose.
Materials:
-
This compound
-
Healthy, cannulated rodents (if possible, for serial blood sampling)
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS or other appropriate bioanalytical method for compound quantification
Procedure:
-
Dosing: Administer a single dose of the compound to a cohort of animals (n=3-5 per time point).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.
Visualizations
Experimental Workflow for Dosage Optimization
Caption: A typical workflow for in vivo dosage optimization of a novel compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action.
References
-
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved January 17, 2026, from [Link]
-
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive. Retrieved January 17, 2026, from [Link]
Sources
Overcoming resistance to (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid in cancer cells
A Guide for Researchers
Welcome to the technical support center for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (DEIAA), a novel investigational anti-cancer compound. This resource is designed for our research partners and collaborators to address common challenges encountered during preclinical evaluation, with a specific focus on the emergence of cellular resistance. As Senior Application Scientists, we have compiled this guide based on established principles of oncology drug development and troubleshooting.
Our approach is to empower you with the scientific rationale behind the troubleshooting steps. Understanding the "why" is as critical as knowing the "how." This guide provides FAQs for quick reference and in-depth troubleshooting workflows for more complex experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions that often arise when observing a loss of DEIAA efficacy in cancer cell line models.
Q1: My cancer cell line, which was initially sensitive to DEIAA, is now showing reduced response (higher IC50). What is the first step?
A: The first and most critical step is to confirm the identity and stability of both your cell line and the compound.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Genetic drift or cross-contamination can lead to a resistant phenotype.
-
Compound Integrity: Verify the integrity and concentration of your DEIAA stock solution. We recommend performing a fresh dose-response curve with a newly prepared solution from a verified powder stock. Degradation of the compound during storage can mimic cellular resistance.
-
Mycoplasma Contamination: Test your cell culture for mycoplasma. These infections are common, can alter cellular metabolism and drug response, and are a frequent cause of experimental irreproducibility.
Q2: I've confirmed my cell line and compound are fine. What are the most common biological mechanisms of acquired resistance?
A: Acquired drug resistance in cancer cells is a complex phenomenon, but it typically falls into several well-established categories. The most common mechanisms include:
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, preventing it from reaching its target.
-
Target Alteration: Mutations or altered expression of the direct molecular target of DEIAA can reduce the drug's binding affinity, rendering it less effective.
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition caused by DEIAA by activating alternative survival pathways that bypass the drug's mechanism of action.
-
Drug Inactivation: Cells may increase the metabolic breakdown of the drug into inactive forms.
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways (e.g., overexpression of anti-apoptotic proteins like Bcl-2) can make cells resistant to drug-induced cell death.
Q3: How can I quickly test if increased drug efflux is the cause of resistance in my cell line?
A: A straightforward method is to co-administer DEIAA with a known inhibitor of common ABC transporters. Verapamil (an inhibitor of P-glycoprotein, or ABCB1) and MK-571 (an inhibitor of MRP1, or ABCC1) are frequently used for this purpose. If co-treatment restores sensitivity to DEIAA, it strongly suggests that drug efflux is a primary resistance mechanism.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and potentially overcome DEIAA resistance in your cancer cell models.
Troubleshooting Workflow 1: Characterizing the Resistant Phenotype
Before investigating the mechanism, it is crucial to precisely quantify the degree of resistance.
Objective: To confirm and quantify the resistance of a cancer cell line to DEIAA.
Protocol: Comparative Dose-Response Assay
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in parallel in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare a 2x serial dilution series of DEIAA in culture medium. Also include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the DEIAA dilutions.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for both the parental and resistant lines using non-linear regression analysis.
Interpreting the Results:
| Metric | Description | Implication of Change in Resistant Line |
| IC50 Value | Concentration of DEIAA causing 50% inhibition of cell viability. | A significant increase (e.g., >5-fold) confirms the resistant phenotype. |
| Maximum Inhibition | The highest percentage of cell death achieved at saturating drug concentrations. | A decrease in maximum inhibition suggests that a subpopulation of cells is completely insensitive. |
| Hill Slope | The steepness of the dose-response curve. | A shallower slope can indicate heterogeneity in the resistant population. |
Workflow Logic: Confirming Resistance
Caption: Initial workflow for validating suspected DEIAA resistance.
Troubleshooting Workflow 2: Investigating Drug Efflux as a Mechanism of Resistance
Objective: To determine if the upregulation of ABC transporters is responsible for DEIAA resistance.
Protocol: Efflux Pump Inhibition Assay
-
Experimental Setup: Design a matrix of treatment conditions for both parental and resistant cells. This should include:
-
DEIAA alone (full dose-response curve)
-
Efflux pump inhibitor alone (e.g., 10 µM Verapamil)
-
DEIAA dose-response curve in the constant presence of the inhibitor.
-
-
Execution: Follow the same procedure as the "Comparative Dose-Response Assay" described above for cell seeding, treatment, and viability assessment.
-
Data Analysis:
-
Calculate the IC50 of DEIAA for both cell lines, with and without the inhibitor.
-
The "reversal factor" is calculated as (IC50 of DEIAA alone) / (IC50 of DEIAA + inhibitor).
-
Interpreting the Results:
| Cell Line | Reversal Factor | Interpretation |
| Parental | ~1 | The inhibitor has little to no effect, as expected in sensitive cells. |
| Resistant | >2 | A significant reversal factor indicates that inhibition of the targeted efflux pump restores sensitivity to DEIAA. |
| Resistant | ~1 | If the resistant phenotype is not reversed, drug efflux via the inhibited pump is likely not the primary mechanism of resistance. |
Further Validation: Rhodamine 123 Accumulation Assay
To directly visualize efflux pump activity, use a fluorescent substrate like Rhodamine 123, which is a substrate for P-glycoprotein.
-
Cell Preparation: Culture parental and resistant cells on glass-bottom dishes suitable for microscopy.
-
Loading: Incubate cells with Rhodamine 123 (e.g., 1 µM) for 30-60 minutes.
-
Imaging: Wash the cells and acquire fluorescence images. Resistant cells with high efflux activity will show significantly lower intracellular fluorescence compared to parental cells.
-
Inhibitor Control: As a control, pre-treat a set of resistant cells with an efflux pump inhibitor (like Verapamil) before adding Rhodamine 123. This should increase dye retention and fluorescence.
Signaling Pathway: Drug Efflux Mechanism
Caption: Upregulation of Bcl-2 can block DEIAA-induced apoptosis.
References
-
Baguley, B. C. Multiple drug resistance mechanisms in cancer. Trends in Pharmacological Sciences. [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. Multidrug resistance in cancer: role of ATP–dependent transporters. Nature Reviews Cancer. [Link]
-
Adams, J. M., & Cory, S. The BCL-2 protein family: arbiters of cell survival. Science. [Link]
Technical Support Center: (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid Degradation Pathways
Welcome to the dedicated technical support resource for researchers working with (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6).[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions regarding its degradation pathways. Given the limited specific literature on this compound, the insights provided are based on established principles of hydantoin chemistry.[5][6][7]
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the stability and degradation studies of this compound.
1. Issue: Appearance of Unexpected Peaks in HPLC Analysis During Acidic Hydrolysis Studies
-
Question: I am running a degradation study under acidic conditions (e.g., 0.1 N HCl) and observing multiple new peaks in my HPLC chromatogram that I cannot identify. What are the likely degradation products?
-
Answer: Under acidic conditions, the primary degradation pathway for hydantoins is the hydrolysis of the amide bonds within the imidazolidine ring.[6] The most probable initial degradation product is the corresponding hydantoic acid derivative, followed by further breakdown.
-
Plausible Degradation Products:
-
(2-(1-Carbamoyl-1-ethyl-propylcarbamoyl)amino)acetic acid (Hydantoic Acid Derivative): This results from the initial cleavage of one of the amide bonds in the hydantoin ring.
-
N-(1-Carbamoyl-1-ethyl-propyl)glycine: Subsequent decarboxylation of the hydantoic acid can lead to this product.
-
2-Amino-2-ethyl-butanoic acid and Glycine: Complete hydrolysis will break the molecule down into its constituent amino acid precursors.
-
-
Troubleshooting Steps:
-
Time-Point Analysis: Analyze samples at multiple time points to track the appearance and disappearance of intermediates. The hydantoic acid derivative should appear first, followed by the other products.
-
LC-MS/MS Analysis: Employ mass spectrometry to determine the molecular weights of the unknown peaks and perform fragmentation analysis to elucidate their structures.
-
Co-injection with Standards: If available, synthesize or purchase standards of the suspected degradation products and co-inject them to confirm their identities.
-
-
2. Issue: Rapid Degradation Observed Under Basic Conditions with a Drop in pH
-
Question: My stability study under basic conditions (e.g., 0.1 N NaOH) shows very fast degradation of the parent compound, and the pH of my solution is decreasing over time. Why is this happening?
-
Answer: The hydantoin ring is susceptible to rapid base-catalyzed hydrolysis. The N-acetic acid substituent introduces an acidic proton that can be abstracted, but the primary reaction is the nucleophilic attack of hydroxide ions on the carbonyl carbons of the hydantoin ring.[5][6] The decrease in pH is likely due to the formation of carboxylic acid-containing degradation products from the hydrolysis of the hydantoin ring, which neutralizes the base.
-
Proposed Mechanism: The hydrolysis under basic conditions will proceed via the formation of the hydantoic acid derivative, which exists as a carboxylate salt. Further hydrolysis can lead to the formation of 2-amino-2-ethyl-butanoic acid and glycine, which can act as buffers.
-
Troubleshooting Steps:
-
Use a Buffered System: For studying degradation at a specific basic pH, it is crucial to use a suitable buffer system (e.g., phosphate or borate buffer) to maintain a constant pH.
-
Monitor pH Continuously: Record the pH at each time point to correlate the rate of degradation with the change in pH.
-
Titration Analysis: At the end of the experiment, titrate the solution with a standardized acid to quantify the amount of base consumed, which can help in understanding the stoichiometry of the degradation reaction.
-
-
3. Issue: Inconsistent Results in Thermal Degradation Studies
-
Question: I am performing thermal degradation studies in the solid state and observing inconsistent results between batches. What factors could be contributing to this variability?
-
Answer: The thermal decomposition of hydantoin derivatives can be complex and highly sensitive to experimental conditions.[8] Inconsistencies can arise from variations in sample packing, heating rate, and the presence of impurities, especially water.
-
Key Factors Influencing Thermal Degradation:
-
Presence of Water: Moisture can facilitate hydrolysis even at elevated temperatures, significantly altering the degradation profile.[8]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, while an inert atmosphere (e.g., nitrogen) will favor pyrolytic reactions.
-
Polymorphism: Different crystalline forms of the compound may have different thermal stabilities.
-
-
Troubleshooting Steps:
-
Control Water Content: Dry the samples thoroughly under vacuum before thermal analysis. Use a controlled humidity environment if necessary.
-
Standardize Heating Rate and Sample Size: Use a consistent heating rate and sample size in your thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments.[8]
-
Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) to ensure you are working with the same polymorphic form in all experiments.
-
Analyze Gaseous Byproducts: Techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) can help identify volatile degradation products such as CO, CO2, and potentially cyanide in the case of some hydantoin derivatives.[5][8]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemistry of hydantoin derivatives, the following degradation pathways are anticipated:
-
Hydrolysis: This is the most common degradation pathway in aqueous solutions. It can be catalyzed by both acids and bases, leading to the opening of the hydantoin ring to form a hydantoic acid derivative, which can further degrade to smaller molecules.
-
Thermal Decomposition: In the solid state, heating can cause decarboxylation, ring cleavage, and the formation of volatile products. The presence of substituents will influence the exact decomposition temperature and products.[8]
-
Photodegradation: While specific data is unavailable for this compound, many organic molecules with carbonyl groups and heteroatoms can undergo photodegradation upon exposure to UV light.[9] This could involve radical reactions and ring cleavage.
Q2: How does the N-acetic acid substituent affect the stability of the molecule?
A2: The N-acetic acid group can influence stability in several ways:
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid group can affect the electron density of the hydantoin ring, potentially influencing its susceptibility to nucleophilic attack.
-
Intramolecular Catalysis: The carboxylic acid group could potentially act as an intramolecular catalyst for the hydrolysis of the hydantoin ring, especially at certain pH values.
-
Solubility: The acidic group enhances the water solubility of the molecule, which is a critical factor for solution-state degradation studies.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A combination of techniques is recommended for a comprehensive degradation study:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation over time. A reverse-phase C18 column with a UV detector is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Used to study the thermal stability and decomposition of the compound in the solid state.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to characterize the structure of isolated degradation products.
III. Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation and prevent damage to the HPLC column. Dilute with mobile phase if necessary.
-
HPLC Analysis: Analyze the samples by HPLC with a UV detector.
-
Data Analysis: Calculate the percentage degradation and identify the major degradation products.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
IV. Visualizing Degradation Pathways
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of the parent compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: General workflow for forced degradation studies.
V. References
-
Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. ResearchGate.
-
Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology.
-
Hydantoin and Its Derivatives. ResearchGate.
-
Thermal-Mediated Synthesis of Hydantoin Derivatives from Amino Acids via Carbodiimide Reagents. ResearchGate.
-
(4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. Matrix Scientific.
-
(4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid. Huateng Pharma.
-
CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. Alfa Chemistry.
-
Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. MDPI.
-
The Chemistry of the Hydantoins. ACS Publications.
-
This compound. Santa Cruz Biotechnology.
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing.
Sources
- 1. 714-71-6 Cas No. | (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)-acetic acid | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices | MDPI [mdpi.com]
Troubleshooting inconsistent results in (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid experiments
Welcome to the technical support center for (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS 714-71-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this hydantoin derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
I. Compound Overview and General Handling
This compound belongs to the hydantoin class of compounds, which are noted for their diverse biological activities, including anticonvulsant and anticancer properties.[1][2][3] The unique structure of this molecule, featuring a diethyl-substituted hydantoin ring linked to an acetic acid moiety, suggests its potential use as a scaffold in medicinal chemistry or as a bioactive agent itself.[4][][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store the solid compound at 2-8°C, protected from light and moisture. For solutions, especially in organic solvents, storage at -20°C is advisable to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Q2: What are the general solubility characteristics of this compound?
A2: While specific data for this exact compound is limited, hydantoin derivatives often exhibit poor solubility in water.[8] The presence of the carboxylic acid group suggests that its solubility will be pH-dependent, increasing at higher pH values as the carboxylate salt is formed.[9][10] For organic solvents, it is likely soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). It is crucial to determine the solubility in your specific experimental buffer or solvent system.
II. Troubleshooting Guide: Synthesis and Purification
The synthesis of hydantoin derivatives can be achieved through various methods, with the Bucherer-Bergs reaction being a common approach.[11][12] This reaction typically involves a ketone or aldehyde, potassium cyanide, and ammonium carbonate.
Q3: We are experiencing low yields in the synthesis of our hydantoin derivative. What are the potential causes and solutions?
A3: Low synthetic yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, potassium cyanide, and ammonium carbonate. Impurities can lead to side reactions and reduce the yield of the desired product.
-
Reaction Conditions:
-
Temperature: The Bucherer-Bergs reaction is sensitive to temperature. Ensure that the reaction is maintained at the optimal temperature as determined by literature or preliminary experiments.
-
pH: The pH of the reaction mixture can influence the equilibrium of the intermediates. Monitor and adjust the pH as necessary.
-
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Conversely, excessively long reaction times could result in the degradation of the product. Time-course experiments can help determine the optimal duration.
-
Work-up Procedure: The extraction and purification steps can be a significant source of product loss. Ensure that the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous phase.
Q4: Our purified compound shows persistent impurities. How can we improve its purity?
A4: Achieving high purity is critical for obtaining reliable experimental data. Consider the following purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) will be necessary to achieve good separation.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) is the method of choice.
III. Troubleshooting Guide: In Vitro Assays
Inconsistent results in in vitro assays are a common challenge. The physicochemical properties of hydantoin derivatives can contribute to this variability.
Q5: We are observing significant well-to-well variability in our cell-based assays. What could be the cause?
A5: Variability in cell-based assays can be multifactorial. The workflow below can help identify the source of the issue.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Q6: Our compound appears to precipitate out of solution during the experiment. How can we address this?
A6: Compound precipitation is a common issue, especially with hydrophobic molecules like many hydantoin derivatives.[10]
-
Solubility Assessment: First, formally determine the solubility of your compound in the assay buffer. This can be done using methods like nephelometry or visual inspection at various concentrations.
-
Concentration Adjustment: The most straightforward solution is to work at concentrations below the determined solubility limit.
-
Use of Co-solvents: If higher concentrations are necessary, the use of a small percentage of a co-solvent like DMSO can improve solubility. However, it is crucial to run a vehicle control to ensure the co-solvent itself does not affect the assay outcome.
-
Formulation with Excipients: For some applications, formulating the compound with solubility-enhancing excipients may be an option.[13][14]
Q7: We suspect our compound is unstable in the cell culture medium. How can we confirm this and mitigate the issue?
A7: Compound stability in aqueous media can be a concern.
-
Stability Study: To confirm instability, incubate the compound in the cell culture medium at 37°C for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound by HPLC or LC-MS.
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| Caption: Example of a stability study data table. |
-
Mitigation Strategies:
-
Prepare fresh stock solutions for each experiment.
-
If the compound is found to be unstable, reduce the incubation time in your assay if possible.
-
Consider if a more stable analog of the compound could be synthesized.
-
IV. Troubleshooting Guide: In Vivo Studies
Translating in vitro findings to in vivo models presents another layer of complexity.[15]
Q8: Our compound shows good in vitro activity but poor efficacy in our animal model. What are the likely reasons?
A8: The discrepancy between in vitro and in vivo results is a common challenge in drug development. The following decision tree can guide your investigation.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Q9: How can we improve the bioavailability of our hydantoin derivative?
A9: Poor bioavailability is often linked to low aqueous solubility and/or rapid metabolism.[9]
-
Formulation Development: Experiment with different vehicle formulations. The use of cyclodextrins, lipids, or other excipients can enhance solubility and absorption.
-
Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the compound to improve its physicochemical properties. For this compound, the carboxylic acid group could be esterified to increase lipophilicity and cell permeability. The ester would then be cleaved by endogenous esterases to release the active compound.
V. Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a 100 µM solution.
-
Serially dilute the compound in the plate to create a range of concentrations.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: In Vitro Metabolic Stability Assay
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
VI. References
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(6), 2147-2154. Retrieved from [Link]
-
Le, H. T., Ito, T., Sawa, M., Nishizawa, M., & Shiraki, K. (2019). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Industrial & Engineering Chemistry Research, 58(33), 15306-15314. Retrieved from [Link]
-
Lv, Y., et al. (2020). Mechanochemical Preparation of Protein:hydantoin Hybrids and Their Release Properties. ChemistryOpen, 9(5), 573-579. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoin and Its Derivatives. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Request PDF. Retrieved from [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]
-
SRR Publications. (n.d.). Novel new research strategies of hydantoin derivatives: A review. Retrieved from [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. Retrieved from [Link]
-
ResearchGate. (n.d.). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]
-
Jarząb, A., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3163. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystals, 12(3), 412. Retrieved from [Link]
-
PubChem. (n.d.). [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Hydantoin Derivatives: Structural and Functional Analysis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid versus Clinically Established Analogues
Abstract
The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a cornerstone in medicinal chemistry, most notably yielding a class of critical anticonvulsant drugs.[1][2] This guide provides an in-depth comparison of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a lesser-known derivative, with its clinically significant counterparts: Phenytoin, Mephenytoin, and Ethotoin. While direct experimental data on the title compound is scarce, this analysis leverages established Structure-Activity Relationship (SAR) principles to forecast its potential biological profile. We will deconstruct the structural nuances of each molecule, examining how substitutions at the C5 and N3 positions dictate anticonvulsant activity, mechanism of action, and metabolic fate. This guide offers researchers a framework for evaluating novel hydantoin derivatives, supported by detailed experimental protocols for synthesis and bioactivity screening.
Introduction: The Hydantoin Core in Neurotherapeutics
The hydantoin heterocycle is a privileged scaffold in drug discovery, characterized by a rigid ring structure with multiple sites for substitution, two hydrogen bond donors, and two hydrogen bond acceptors.[1] This unique architecture has been instrumental in the development of drugs for a range of diseases, from cancer to epilepsy.[1][3] The most profound impact of hydantoins has been in the management of epilepsy, a neurological disorder characterized by recurrent, unpredictable seizures.[4]
The discovery of Phenytoin in 1938 revolutionized epilepsy treatment, offering potent control of tonic-clonic and partial seizures with less sedation than previously available options like phenobarbital.[4][5] The success of Phenytoin spurred the development of a family of hydantoin-based drugs, each with subtle structural modifications aimed at optimizing efficacy, safety, and pharmacokinetic profiles. This guide will explore these modifications to build a predictive model for the properties of this compound.
Caption: General structure of the hydantoin ring showing key substitution points.
Profiles of Benchmark Anticonvulsant Hydantoins
Understanding the established players is crucial for evaluating a new derivative. Phenytoin, Mephenytoin, and Ethotoin serve as our benchmarks.
Phenytoin: The Archetype
Phenytoin (5,5-diphenylhydantoin) is the most well-known hydantoin derivative, effective against partial and tonic-clonic seizures.[5]
-
Mechanism of Action: Phenytoin exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neurons.[6][7] It preferentially binds to the inactive state of the channel, prolonging the refractory period and thereby preventing the sustained, high-frequency neuronal firing that underlies seizure activity.[6][7]
-
Structure-Activity Relationship (SAR): The key to Phenytoin's activity is the presence of two phenyl groups at the C5 position. An aromatic substituent at C5 is considered essential for activity against tonic-clonic seizures (grand mal epilepsy).[8] Alkyl substituents at this position, by contrast, are often associated with sedative properties.[8] The unsubstituted N1 and N3 positions are also important for its binding profile.
Mephenytoin and Ethotoin: Second-Generation Modifications
Mephenytoin (5-ethyl-3-methyl-5-phenylhydantoin) and Ethotoin (3-ethyl-5-phenylhydantoin) were developed to improve upon Phenytoin's profile.[2][9]
-
Mephenytoin: Introduces an ethyl and a phenyl group at C5, and a methyl group at N3.[10] While an effective anticonvulsant, it is associated with a higher incidence of severe side effects, including potentially fatal blood dyscrasias, limiting its use to cases where other drugs have failed.[10][11] Its metabolism is subject to genetic polymorphism of the CYP2C19 enzyme.[11][12]
-
Ethotoin: Features a single phenyl group at C5 and an ethyl group at N3. It is generally considered less potent but also less toxic than Phenytoin.[13][14] Its primary use is for tonic-clonic and complex partial seizures.[13][15] The mechanism is believed to be similar to Phenytoin's, involving the stabilization of neuronal membranes.[13][16]
Structural and Predictive Analysis of this compound
We now turn to the title compound, which has the CAS number 714-71-6 and the molecular formula C9H14N2O4.[17][18] Lacking direct biological data, we can infer its potential properties by dissecting its structure in the context of established hydantoin SAR.
Analysis of C5 Substitution: Diethyl Groups
The most striking feature of this molecule is the presence of two ethyl groups at the C5 position.
-
Comparison: This contrasts sharply with Phenytoin (diphenyl), Mephenytoin (ethyl, phenyl), and Ethotoin (phenyl).
-
Predicted Impact: Decades of SAR studies have shown that an aromatic ring at C5 is critical for potent activity against maximal electroshock (MES) seizures, the preclinical model for tonic-clonic seizures.[8][19] Purely alkyl substituents at C5, while sometimes conferring activity against chemically-induced seizures (e.g., pentylenetetrazole test), tend to reduce or eliminate MES activity and may introduce sedation.[8] Therefore, it is highly probable that This compound would not be an effective anticonvulsant for tonic-clonic or partial seizures in the same manner as Phenytoin.
Analysis of N1 Substitution: The Acetic Acid Moiety
The compound features an acetic acid group attached to the N1 position.
-
Comparison: This is a significant departure from the benchmark compounds, which are either unsubstituted (Phenytoin) or alkyl-substituted at the N3 position (Mephenytoin, Ethotoin).
-
Predicted Impact: The carboxylic acid group will dramatically increase the molecule's polarity and water solubility compared to Phenytoin. This could have several consequences:
-
Pharmacokinetics: Increased polarity typically hinders passage across the blood-brain barrier, which would be a major obstacle for a centrally-acting agent.
-
Alternative Applications: The acetic acid handle could be exploited for other purposes. It could act as a linker to attach the hydantoin core to other molecules or serve as a starting point for creating ester prodrugs to improve bioavailability. It may also confer activity in peripheral systems or as a chelating agent.
-
Comparative Data Summary
The following table summarizes the key structural and functional differences discussed.
| Feature | Phenytoin | Mephenytoin | Ethotoin | This compound |
| IUPAC Name | 5,5-Diphenylimidazolidine-2,4-dione | 5-Ethyl-3-methyl-5-phenylimidazolidine-2,4-dione[10] | 3-Ethyl-5-phenylimidazolidine-2,4-dione[9] | 2-(4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid[18] |
| C5 Substituents | Phenyl, Phenyl | Ethyl, Phenyl | Phenyl, Hydrogen | Ethyl, Ethyl |
| N1/N3 Substituents | Unsubstituted | N3-Methyl | N3-Ethyl | N1-Acetic Acid |
| Primary Indication | Tonic-clonic & Partial Seizures[5] | Refractory Partial Seizures[11] | Tonic-clonic & Complex Partial Seizures[13] | None established |
| Known Mechanism | Voltage-gated Na+ channel blocker[6] | Anticonvulsant[10] | Anticonvulsant, likely Na+ channel modulation[13][16] | Unknown |
| Key SAR Feature | C5-Aromatic rings essential for MES activity[8] | C5-Aromatic ring contributes to activity | C5-Aromatic ring contributes to activity | Lacks C5-Aromatic ring |
| Predicted Activity | N/A | N/A | N/A | Likely inactive as a classic anticonvulsant; increased polarity may prevent CNS penetration. |
Representative Experimental Protocols
To empower researchers to synthesize and test novel derivatives like this compound, we provide standardized protocols for hydantoin synthesis and anticonvulsant screening.
Protocol 1: Synthesis of Phenytoin via Biltz Reaction
This classic synthesis involves the condensation of benzil with urea.[20]
Objective: To synthesize 5,5-diphenylhydantoin (Phenytoin) from benzil and urea.
Materials:
-
Benzil
-
Urea
-
Ethanol (30%)
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl), concentrated
-
Reflux apparatus, beakers, filtration system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5.3 g of benzil in approximately 150 mL of ethanol.
-
Addition of Reagents: Add 3.0 g of urea to the flask. Follow with the addition of 7.5 mL of 30% sodium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a minimum of 2 hours. The solution will turn from yellow to colorless as the reaction proceeds.
-
Precipitation: After cooling, pour the reaction mixture into 250 mL of water. A precipitate of the sodium salt of Phenytoin may form. If no precipitate appears, slowly add concentrated HCl until the solution is acidic. Phenytoin will precipitate as a white solid.
-
Isolation and Purification: Collect the crude Phenytoin by vacuum filtration and wash the solid with cold water.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure Phenytoin crystals.
-
Characterization: Confirm the product's identity and purity using melting point analysis and spectroscopy (IR, NMR).
Caption: Workflow for the Biltz synthesis of Phenytoin.
Protocol 2: Anticonvulsant Screening via Maximal Electroshock (MES) Test
The MES test is a standard preclinical model for identifying drugs effective against generalized tonic-clonic seizures.[4][19]
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal or auricular electrodes
-
Test compound dissolved in a suitable vehicle (e.g., saline, DMSO/Tween 80)
-
Positive control (e.g., Phenytoin)
-
Vehicle control
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow free access to water.
-
Dosing: Administer the test compound, positive control, or vehicle control via the desired route (e.g., intraperitoneal, oral). Dosing is typically done 30-60 minutes before the test to allow for absorption.
-
Electrode Application: Apply a drop of electrolyte solution (e.g., saline) to the corneal electrodes. Gently place the electrodes on the corneas of the animal.
-
Shock Administration: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically progresses from tonic flexion of the limbs to a full tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if it does not exhibit this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 (the dose required to protect 50% of the animals) for active compounds.
Caption: Flowchart of the Maximal Electroshock (MES) anticonvulsant test.
Conclusion and Future Directions
This comparative guide illustrates the power of Structure-Activity Relationship analysis in medicinal chemistry. While clinically established hydantoins like Phenytoin, Mephenytoin, and Ethotoin derive their anticonvulsant properties from key structural motifs, particularly an aromatic ring at the C5 position, our analysis predicts a different path for this compound. The substitution of C5-aromatic groups with C5-diethyl groups strongly suggests a lack of efficacy against tonic-clonic seizures.
However, the unique N1-acetic acid substitution opens new avenues for investigation. This modification drastically alters the molecule's physicochemical properties, making it more polar. While this may preclude its use as a traditional CNS agent, it could be a valuable scaffold for developing peripherally acting drugs or for use in biological assays where water solubility is advantageous. Future research should focus on synthesizing this compound and its esters, followed by broad biological screening to uncover any novel activities unrelated to anticonvulsant effects, such as antimicrobial or anticancer properties, where other hydantoin derivatives have shown promise.[1][3]
References
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- Effect of structural modification of the hydantoin ring on anticonvulsant activity. (1987). PubMed.
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2022). PubMed.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (n.d.). sami.chem.um.ac.ir.
- Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. (2004). PubMed.
- Ethotoin. (n.d.). Wikipedia.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega.
- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research.
- Phenytoin. (n.d.). Wikipedia.
- Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease.
- Ethotoin. (n.d.). Pediatric Oncall.
- Mephenytoin. (n.d.). Wikipedia.
- Phenytoin: Structure , Synthesis , SAR , Mechanism , Uses. (2023). Remix education.
- Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. (2016). JSciMed Central.
- Ethotoin (oral route). (2025). Mayo Clinic.
- Mephenytoin. (n.d.). PubChem.
- Ethotoin. (n.d.). PubChem.
- Ethotoin (Peganone). (n.d.). Epilepsy Foundation.
- SAR of Hydantoins. (n.d.). CUTM Courseware.
- Synthesis of phenytoin students.pdf. (n.d.). SlideShare.
- (S)-Mephenytoin. (n.d.). MedchemExpress.com.
- What is the mechanism of Phenytoin? (2024). Patsnap Synapse.
- (S)-Mephenytoin - Product Information. (n.d.). Cayman Chemical.
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- Mephenytoin - Drug Targets, Indications, Patents. (n.d.). Synapse.
- CAS 714-71-6 (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. (n.d.). BOC Sciences.
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An Exploratory Preclinical Investigation: (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid versus Established Depigmenting Agents in Melanogenesis Models
Introduction
The quest for novel and safer therapeutic agents for managing hyperpigmentation disorders is a significant focus in dermatological research. While established drugs have demonstrated clinical efficacy, the potential for adverse effects necessitates the exploration of new chemical entities. This guide introduces a preclinical framework for evaluating the potential of a novel compound, (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, in the context of melanogenesis. Due to the limited publicly available data on the biological activity of this molecule, this document serves as a proposed investigational roadmap. We will compare its hypothetical efficacy and safety profile against established depigmenting agents, Pidobenzone and Hydroquinone, in validated in vitro models.
This compound is an imidazolidinedione acetic acid derivative.[] Its chemical structure is distinct from many known depigmenting agents, warranting an initial screening to determine its potential effects on melanin synthesis. Our comparative analysis will focus on key performance indicators relevant to the development of a novel dermatological agent: efficacy in inhibiting melanin production, specificity of action, and cytotoxic effects on melanocytes.
This guide is intended for researchers, scientists, and professionals in drug development, providing a scientifically rigorous, yet adaptable, framework for the initial assessment of novel compounds in the field of dermatology.
Comparative Compounds: Chemical Structures and Known Mechanisms
A clear understanding of the established agents is crucial for a meaningful comparison.
| Compound | Chemical Structure | Known Mechanism of Action |
| This compound | CCC1(C(=O)N(C(=O)N1)CC(=O)O)CC[2] | Hypothesized: To be determined through the proposed experimental workflow. The imidazolidinedione core is a versatile scaffold in medicinal chemistry, and its effect on melanogenesis is currently unknown. |
| Pidobenzone | C₁₃H₁₇NO₄ | A second-generation depigmenting agent and an amino acid ester of hydroquinone.[3][4] It is recognized for its clinical efficacy in treating hyperpigmentation disorders like melasma and solar lentigines.[4][5][6] Its mechanism is presumed to involve the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][7] |
| Hydroquinone | C₆H₆O₂ | A potent tyrosinase inhibitor that has long been a benchmark for treating hyperpigmentation.[3] However, its use is associated with safety concerns, including cytotoxicity to melanocytes and potential for ochronosis.[3] |
Proposed Experimental Workflow for Comparative Analysis
To ascertain the potential of this compound as a depigmenting agent and compare it with Pidobenzone and Hydroquinone, a tiered in vitro screening approach is proposed.
Caption: Key signaling pathway in melanogenesis and potential points of inhibition.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluate the potential of a novel compound, this compound, as a depigmenting agent. By employing a tiered experimental workflow and comparing its performance against established drugs like Pidobenzone and Hydroquinone, researchers can generate a comprehensive dataset to inform decisions on further development. The hypothetical data presented underscores the importance of assessing not only efficacy but also the therapeutic window through cytotoxicity and selectivity profiling. While the biological activity of this compound remains to be elucidated, the proposed framework provides a robust starting point for its investigation in the context of hyperpigmentation disorders.
References
-
Melasma: successful treatment with pidobenzone 4% (K5lipogel). PubMed. Available from: [Link]
-
Efficacy and Safety of Topical Pidobenzone 4% as Adjuvant Treatment for Solar Lentigines: Result of a Randomized, Controlled, Clinical Trial. PubMed. Available from: [Link]
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Navigating the Uncharted: The Challenge of Comparing (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid Analogs
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant challenge in constructing a detailed efficacy and toxicity comparison for analogs of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Despite extensive searches for this specific chemical entity and its potential derivatives, there is a notable absence of published experimental data pertaining to their biological activity, efficacy, and toxicity profiles.
This scarcity of information prevents the creation of a robust, data-driven comparison guide as initially intended. The core requirements of providing in-depth technical analysis, supporting experimental data, and authoritative references cannot be met due to the lack of foundational research on this particular class of compounds in the public domain.
The Scientific Process: Encountering a Data Void
The investigation into "this compound" and its analogs followed a systematic approach:
-
Initial Broad Searches: Queries for the parent compound and terms like "analogs," "efficacy," "toxicity," "pharmacology," and "biological activity" were conducted across major scientific databases.
-
Scaffold-Based Searches: The core chemical structure, "4,4-Diethyl-2,5-dioxoimidazolidine," was used as a basis for broader searches to identify any derivatives with documented biological properties.
-
Chemical Database Exploration: Reputable chemical databases were queried for the specified compound and its potential analogs to uncover any associated bioactivity data.
The consistent outcome of these searches was a lack of peer-reviewed articles, patents, or database entries that would provide the necessary quantitative data for a meaningful comparison of efficacy (e.g., IC50, EC50 values) and toxicity (e.g., LD50, CC50 values).
Potential Reasons for the Information Gap
Several factors could contribute to the absence of public data on this topic:
-
Novelty of the Chemical Space: This particular class of compounds may be part of early-stage, proprietary research that has not yet been published.
-
Niche Area of Investigation: The research may be confined to a very specific and narrow field, with findings not widely disseminated.
-
Alternative Nomenclature: The compounds of interest may be more commonly known under different chemical names or internal company codes that are not publicly indexed.
-
Lack of Significant Findings: It is also possible that initial investigations into these compounds did not yield promising results, leading to a discontinuation of research and a subsequent lack of publications.
Moving Forward: Alternative Avenues for Comparative Analysis
For researchers, scientists, and drug development professionals interested in comparative guides on efficacy and toxicity, focusing on well-established classes of compounds with a wealth of publicly available data would be more fruitful. Examples of such topics that would allow for a comprehensive and data-rich analysis include:
-
Kinase Inhibitors: A comparative analysis of the efficacy and off-target toxicity of different generations of BCR-ABL inhibitors (e.g., Imatinib, Dasatinib, Nilotinib) in the treatment of Chronic Myeloid Leukemia.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A guide comparing the cyclooxygenase (COX) selectivity, gastrointestinal toxicity, and cardiovascular risks of various NSAIDs (e.g., Celecoxib, Ibuprofen, Naproxen).
-
Statins: An in-depth comparison of the cholesterol-lowering efficacy, pleiotropic effects, and myotoxicity profiles of different statins (e.g., Atorvastatin, Simvastatin, Rosuvastatin).
These topics are supported by extensive literature, providing a solid foundation for the detailed, evidence-based comparison guides that are invaluable to the scientific community.
A Framework for Assessing Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
In the landscape of contemporary drug discovery and development, the principle of "one molecule, one target" is more of an ideal than a reality. The intricate nature of biological systems often leads to unintended interactions between a therapeutic candidate and off-target proteins. This phenomenon, known as cross-reactivity, can precipitate a range of outcomes, from diminished efficacy to severe adverse effects. Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory prerequisite but a cornerstone of robust and responsible drug development.[1][2]
This guide provides a systematic framework for evaluating the cross-reactivity of a novel compound, (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Due to the limited publicly available data on this specific molecule, we will present a hypothetical yet methodologically rigorous approach to its assessment. This will involve a comparative analysis with structurally similar compounds known for their diverse biological activities: hydantoin, succinimide, and glutarimide derivatives. By detailing established experimental protocols and providing a logical framework for data interpretation, this document aims to equip researchers, scientists, and drug development professionals with the tools to proactively investigate and mitigate the risks associated with off-target interactions.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential off-target effects during the preclinical phase is paramount for de-risking a drug candidate.[3][4] In vitro toxicology assays serve as a critical first-pass screening to evaluate the general safety and potential liabilities of a compound before advancing to more complex and costly in vivo studies.[1][2][5] These assays can provide early warnings of cytotoxicity, genotoxicity, or other adverse cellular effects that may be indicative of undesirable cross-reactivity. A comprehensive in vitro safety assessment lays the foundation for more targeted mechanistic studies to elucidate the specific off-target interactions at play.
Comparative Analysis with Structurally Related Compounds
The core chemical scaffold of this compound is an imidazolidine-2,5-dione ring. This structure shares similarities with other five- and six-membered cyclic imides that are prevalent in medicinal chemistry. For the purpose of this guide, we will consider three classes of comparator compounds:
-
Hydantoin Derivatives: These compounds, which also feature a five-membered ring with two nitrogen atoms, are well-known for their anticonvulsant properties (e.g., Phenytoin).[2][6] They have also been investigated for a wide range of other biological activities, including antimicrobial and anticancer effects.[4][7]
-
Succinimide Derivatives: Characterized by a five-membered ring with one nitrogen atom, succinimides are another class of anticonvulsant drugs (e.g., Ethosuximide). Their derivatives have also shown potential as anti-inflammatory, antitumor, and antimicrobial agents.
-
Glutarimide Derivatives: These compounds possess a six-membered ring with one nitrogen atom. Some glutarimide-containing natural products have demonstrated potent antitumor and antifungal activities.[8] Synthetic derivatives have been explored for their antiproliferative and antiviral properties.[9][10]
The structural similarities between these compound classes and this compound underscore the potential for overlapping biological targets and, consequently, cross-reactivity.
Experimental Design for Cross-Reactivity Assessment
A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. Here, we detail two fundamental in vitro assays: the competitive binding assay and the enzyme inhibition assay.
Competitive Binding Assay: Unveiling Off-Target Affinities
A competitive binding assay is a powerful tool to determine if a test compound can displace a known ligand from its target protein.[11] This provides direct evidence of binding to a specific off-target receptor or enzyme.
Caption: Workflow for a competitive binding assay.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., HEPES-buffered saline with BSA) to maintain protein stability and minimize non-specific binding.[6]
-
Target Protein: Prepare membranes or purified protein for the off-target of interest.
-
Labeled Ligand: Prepare a stock solution of a high-affinity radiolabeled or fluorescently labeled ligand for the target protein.
-
Test Compound: Prepare a serial dilution of this compound and the comparator compounds.
-
-
Assay Setup:
-
In a multi-well plate, add the target protein preparation to each well.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Add the labeled ligand at a concentration at or below its dissociation constant (Kd) to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a filter mat that retains the protein-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound labeled ligand.
-
-
Detection:
-
Quantify the amount of bound labeled ligand on the filters using an appropriate detection method (e.g., liquid scintillation counting for radioligands or fluorescence detection for fluorescently labeled ligands).
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) from the curve. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.[12]
-
Enzyme Inhibition Assay: Probing Functional Consequences
An enzyme inhibition assay measures the effect of a compound on the catalytic activity of an enzyme. This assay provides functional data on whether the binding of a compound to an off-target enzyme results in a modulation of its activity.
Caption: Workflow for an enzyme inhibition assay.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer that is optimal for the activity of the target enzyme.
-
Enzyme: Prepare a stock solution of the purified enzyme.
-
Substrate: Prepare a stock solution of the enzyme's substrate.
-
Test Compound: Prepare a serial dilution of this compound and the comparator compounds.
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer and the test compound dilutions or vehicle control.
-
Add the enzyme solution to each well and pre-incubate for a defined period to allow for compound binding.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each concentration of the test compound.
-
Calculate the percentage of enzyme activity inhibited by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Hypothetical Comparative Data
To illustrate the application of these assays, the following table presents hypothetical data comparing the cross-reactivity profile of this compound with our selected comparator compounds against a hypothetical off-target, "Enzyme X."
| Compound | Structural Class | Target X Binding Affinity (Ki, µM) | Enzyme X Inhibition (IC50, µM) |
| This compound | Imidazolidine-2,5-dione | 15 | 25 |
| Comparator A (Phenytoin-like) | Hydantoin | 5 | 8 |
| Comparator B (Ethosuximide-like) | Succinimide | > 100 | > 100 |
| Comparator C (Cycloheximide-like) | Glutarimide | 0.1 | 0.2 |
Interpretation of Hypothetical Data:
-
This compound exhibits moderate binding and inhibition of Enzyme X, suggesting a potential for off-target effects.
-
Comparator A shows a higher affinity and more potent inhibition of Enzyme X, indicating that the hydantoin scaffold may have a greater propensity for this particular off-target interaction.
-
Comparator B demonstrates negligible binding and inhibition, suggesting that the succinimide structure is less likely to interact with Enzyme X.
-
Comparator C displays very high affinity and potent inhibition, highlighting a significant cross-reactivity liability for this glutarimide derivative.
This type of comparative data is invaluable for guiding structure-activity relationship (SAR) studies to design new analogs of this compound with improved selectivity and a reduced risk of off-target effects.
Conclusion
A thorough and early assessment of cross-reactivity is a non-negotiable aspect of modern drug development. By employing a systematic approach that combines broad in vitro safety screening with targeted mechanistic assays, such as competitive binding and enzyme inhibition studies, researchers can gain critical insights into the off-target interaction profile of a drug candidate. The comparative analysis with structurally related compounds provides a valuable context for interpreting these findings and guiding the optimization of lead compounds. While the biological activity of this compound remains to be fully elucidated, the methodologies outlined in this guide provide a clear and actionable path for its comprehensive cross-reactivity characterization, ultimately contributing to the development of safer and more effective medicines.
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Antiproliferative and antibacterial activity of some glutarimide derivatives. [Link]
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Ji, X., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Experiments with (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid and its Alternatives
In the landscape of modern drug discovery and development, the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the experimental reproducibility concerning the hydantoin derivative, (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. We will explore its chemical characteristics, delve into potential experimental applications, and, most importantly, compare its performance and reproducibility against a structurally similar alternative, (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. This comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their experimental designs.
Introduction to this compound: A Hydantoin Derivative of Interest
This compound, with the CAS number 714-71-6, belongs to the hydantoin class of heterocyclic compounds.[1][2][3][4] Hydantoins are a well-established scaffold in medicinal chemistry, with prominent examples including the anti-epileptic drug phenytoin and the antibiotic nitrofurantoin.[5] The core hydantoin structure, an imidazolidine-2,4-dione, offers multiple sites for substitution, allowing for the fine-tuning of its physicochemical and biological properties.[5]
The structure of this compound features two ethyl groups at the C4 position of the hydantoin ring and an acetic acid moiety attached to the N1 position. These substitutions are expected to influence its solubility, lipophilicity, and potential interactions with biological targets. Theoretical studies on hydantoin derivatives suggest that the diketo tautomer is the most stable form in both gas and solution phases, a crucial consideration for its behavior in experimental settings.[6][7]
While specific experimental applications for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active hydantoins suggests potential utility in areas such as anticonvulsant, antimicrobial, or anticancer research.[5][8][9] The acetic acid side chain also introduces a carboxylic acid functional group, which could be exploited for further chemical modifications or to modulate its pharmacokinetic properties.
The Imperative of Reproducibility in Preclinical Research
The "reproducibility crisis" in preclinical research is a well-documented challenge, undermining the translation of scientific findings into clinical applications. Factors contributing to a lack of reproducibility are multifaceted and can range from poorly characterized reagents to variations in experimental protocols. For a given chemical entity, its purity, stability, and the consistency of its synthesis can significantly impact the reproducibility of experimental outcomes.
This guide addresses these concerns by proposing a systematic approach to evaluating the reproducibility of experiments involving this compound. We will compare it with a close structural analog, (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, to highlight how subtle molecular changes can influence experimental consistency.
Comparative Compound Profile
To establish a baseline for our reproducibility studies, a thorough characterization of both this compound and its dimethyl analog is essential.
| Property | This compound | (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
| CAS Number | 714-71-6[1][2][3][4][] | 177941-95-6[11] |
| Molecular Formula | C9H14N2O4[1][3] | C7H10N2O4[11] |
| Molecular Weight | 214.22 g/mol [1][3] | 186.17 g/mol [11] |
| Structure | A hydantoin ring with two ethyl groups at C4 and an acetic acid at N1. | A hydantoin ring with two methyl groups at C4 and an acetic acid at N1. |
| Predicted LogP | ~0.5 | ~-0.7[11] |
| Predicted Solubility | Moderate | Higher than diethyl analog |
Rationale for Compound Selection: The choice of (4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid as a comparator is deliberate. The subtle change from diethyl to dimethyl groups at the C4 position allows for a focused investigation into how minor structural modifications can impact experimental reproducibility, particularly in terms of solubility and potential off-target effects, without drastically altering the core chemical properties.
Experimental Design for Reproducibility Assessment
To objectively assess the reproducibility of experiments involving these compounds, we propose a multi-pronged approach focusing on fundamental physicochemical properties and a representative biological assay.
Workflow for Reproducibility Assessment
Caption: Workflow for assessing the experimental reproducibility of hydantoin derivatives.
Synthesis and Quality Control
Reproducibility begins with the source material. Variations in the synthesis and purity of the compounds can be a major source of inconsistent results.
Protocol for Synthesis of (4,4-Disubstituted-2,5-dioxoimidazolidin-1-yl)acetic acids:
A generalized Bucherer-Bergs reaction can be employed for the synthesis of the hydantoin core, followed by N-alkylation to introduce the acetic acid moiety.[12]
-
Bucherer-Bergs Reaction: React the corresponding ketone (3-pentanone for the diethyl derivative, acetone for the dimethyl derivative) with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture) at elevated temperatures to form the 5,5-disubstituted hydantoin.
-
Purification: Purify the resulting hydantoin by recrystallization.
-
N-Alkylation: React the purified hydantoin with a protected haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF).
-
Deprotection: Hydrolyze the ester group under acidic or basic conditions to yield the final (4,4-disubstituted-2,5-dioxoimidazolidin-1-yl)acetic acid.
-
Final Purification: Purify the final product using column chromatography or recrystallization.
Quality Control Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound (target >95%).
Physicochemical Reproducibility: Solubility and Stability
Solubility Assay Protocol (Shake-Flask Method):
-
Prepare supersaturated solutions of each compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solutions on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment on three separate occasions to assess inter-assay variability.
Stability Assay Protocol (in PBS):
-
Prepare stock solutions of each compound in an appropriate solvent (e.g., DMSO) and dilute to a final concentration in PBS (pH 7.4).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze the remaining concentration of the parent compound by HPLC.
-
Calculate the half-life (t½) of the compound under these conditions.
-
Perform the experiment in triplicate to determine the standard deviation.
Biological Reproducibility: Cell Viability Assay
Given the potential for hydantoin derivatives to exhibit anticancer activity, a cell viability assay is a relevant biological readout to assess reproducibility.[9]
Cell Viability Assay Protocol (MTT Assay):
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each hydantoin derivative (prepared from fresh stock solutions for each replicate experiment). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Replication: Conduct the entire experiment on three independent occasions to assess the reproducibility of the IC50 values.
Expected Data and Interpretation
The following tables illustrate the expected format for presenting the reproducibility data.
Table 1: Inter-Assay Reproducibility of Solubility Measurements
| Compound | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean ± SD (µg/mL) | Coefficient of Variation (%) |
| (4,4-Diethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
| (4,4-Dimethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
Table 2: Inter-Assay Reproducibility of Stability Measurements
| Compound | Replicate 1 (t½, hours) | Replicate 2 (t½, hours) | Replicate 3 (t½, hours) | Mean ± SD (hours) | Coefficient of Variation (%) |
| (4,4-Diethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
| (4,4-Dimethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
Table 3: Inter-Assay Reproducibility of IC50 Values from Cell Viability Assay
| Compound | Replicate 1 (IC50, µM) | Replicate 2 (IC50, µM) | Replicate 3 (IC50, µM) | Mean ± SD (µM) | Coefficient of Variation (%) |
| (4,4-Diethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
| (4,4-Dimethyl...)acetic acid | Data | Data | Data | Calculated | Calculated |
A lower coefficient of variation (CV) across the replicate experiments for a given compound would indicate higher reproducibility. It is hypothesized that the more soluble (4,4-dimethyl...)acetic acid may exhibit a lower CV in the biological assay due to a reduced likelihood of precipitation in the cell culture media, a common source of experimental variability.
Signaling Pathway Considerations
While the specific mechanism of action for these compounds is unknown, many small molecule inhibitors target cellular signaling pathways. For instance, if these compounds were to exhibit anticancer effects, they could potentially modulate pathways involved in cell proliferation and survival.
Caption: A hypothetical signaling pathway potentially targeted by bioactive hydantoin derivatives.
The reproducibility of experiments aimed at elucidating such mechanisms is critically dependent on the consistent behavior of the investigational compound.
Conclusion and Recommendations
This guide has outlined a comprehensive framework for assessing the experimental reproducibility of this compound in comparison to a close structural analog. By systematically evaluating the synthesis, quality control, and performance in both physicochemical and biological assays, researchers can gain a deeper understanding of the reliability of their experimental systems.
Key Recommendations for Researchers:
-
Thoroughly Characterize Your Reagents: Always verify the identity and purity of your compounds before initiating experiments.
-
Establish Robust Protocols: Utilize detailed, step-by-step protocols and document any deviations.
-
Embrace Replication: Conduct experiments on multiple independent occasions to assess inter-assay variability.
-
Consider Physicochemical Properties: Be mindful of how factors like solubility and stability can influence experimental outcomes.
-
Publish Detailed Methods: Transparent reporting of experimental procedures is crucial for enabling others to reproduce your findings.
By adhering to these principles, the scientific community can enhance the robustness and reliability of preclinical research, ultimately accelerating the translation of promising discoveries into tangible therapeutic benefits.
References
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Oriental Journal of Chemistry. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Retrieved from [Link]
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PubMed. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Retrieved from [Link]
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ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]
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PubChem. (n.d.). 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. Retrieved from [Link]
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MDPI. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
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ResearchGate. (2021). A Sustainable, Semi-Continuous Flow Synthesis of Hydantoins | Request PDF. Retrieved from [Link]
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National Institutes of Health. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]
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PubMed. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. Retrieved from [Link]
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A Comparative Guide to Aldose Reductase Inhibitors: Benchmarking Key Compounds in the Management of Diabetic Complications
This guide provides a comprehensive, objective comparison of prominent aldose reductase inhibitors (ARIs), offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data. While the initial compound of interest, (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, lacks sufficient public data for a thorough benchmark, this guide will focus on well-characterized ARIs, providing a valuable comparative framework for the field.
The enzyme aldose reductase (AR) is a critical target in the management of diabetic complications.[1][2] As the rate-limiting enzyme in the polyol pathway, its hyperactivity during hyperglycemic conditions leads to the accumulation of sorbitol.[3][4][5] This accumulation induces osmotic stress and contributes to the pathogenesis of diabetic neuropathy, nephropathy, and retinopathy.[5][6] Consequently, the inhibition of aldose reductase is a key therapeutic strategy.[1][2] This guide will benchmark several key ARIs: Epalrestat, Ranirestat, Fidarestat, and Zopolrestat.
The Polyol Pathway and the Rationale for Aldose Reductase Inhibition
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[4] However, in hyperglycemic states, excess glucose is shunted to the polyol pathway.[4][5] Aldose reductase catalyzes the first step, reducing glucose to sorbitol, a reaction that consumes NADPH.[4][5] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[4][5] The intracellular accumulation of sorbitol, which does not readily diffuse across cell membranes, creates osmotic stress, leading to cellular damage.[6][7] Furthermore, the depletion of NADPH can impair antioxidant defense mechanisms, exacerbating oxidative stress.[5][8] By inhibiting aldose reductase, ARIs aim to prevent sorbitol accumulation and mitigate these downstream pathological effects.[2][8]
dot
Caption: Workflow for an in vitro aldose reductase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2).
-
Dilute purified recombinant human aldose reductase to the desired concentration in the reaction buffer.
-
Prepare a stock solution of NADPH in the reaction buffer.
-
Prepare a stock solution of the substrate (e.g., DL-glyceraldehyde) in the reaction buffer.
-
Prepare serial dilutions of the test compounds and known inhibitors (positive controls) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer, aldose reductase solution, and NADPH solution to each well.
-
Add the test compounds or control solutions to the respective wells. Include wells with solvent only as a negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. This corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Sorbitol Accumulation Assay
This assay assesses the ability of the inhibitors to prevent sorbitol accumulation in cells cultured under high glucose conditions.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., rat lens epithelial cells or human retinal pigment epithelial cells) in standard growth medium.
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Replace the standard medium with a high-glucose medium (e.g., 30-50 mM glucose) containing various concentrations of the test compounds or known inhibitors. Include a normal glucose control (e.g., 5.5 mM glucose) and a high glucose control without any inhibitor.
-
Incubate the cells for 24-48 hours.
-
-
Sorbitol Measurement:
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit or by enzymatic assay coupled to a fluorescent or colorimetric readout.
-
Normalize the sorbitol levels to the total protein concentration in each sample.
-
-
Data Analysis:
-
Compare the sorbitol levels in the treated groups to the high glucose control to determine the extent of inhibition of sorbitol accumulation.
-
Discussion and Future Directions
The benchmarked aldose reductase inhibitors—Epalrestat, Ranirestat, Fidarestat, and Zopolrestat—have all demonstrated the ability to inhibit aldose reductase and show promise in mitigating the complications of diabetes. [3][7][9][10]Fidarestat and Zopolrestat, in particular, exhibit very potent inhibition with low nanomolar IC50 values. [9][10] The development of novel ARIs, such as this compound, requires rigorous benchmarking against these established compounds. The experimental protocols outlined in this guide provide a framework for such evaluations. Future research should focus on not only the in vitro potency but also the pharmacokinetic and pharmacodynamic properties of new chemical entities. Furthermore, investigating the selectivity of inhibitors for aldose reductase over other related aldo-keto reductases is crucial to minimize off-target effects.
Ultimately, the goal is to develop ARIs with improved efficacy and safety profiles for the long-term management of diabetic complications. This will require a multi-faceted approach, combining robust preclinical evaluation with well-designed clinical trials.
References
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- Wikipedia.
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PubMed. (1995). Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus. [Link]
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Diabetes Care. (2001, October 1). Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy. [Link]
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PubMed. (2001). Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. [Link]
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PubMed. (2008, July). Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats. [Link]
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PMC. (2014). Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan. [Link]
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PubMed. (2006, November 7). Aldose reductase inhibitor zopolrestat restores allergic hyporesponsiveness in alloxan-diabetic rats. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid Derivatives
Introduction
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. Its derivatives have yielded a multitude of biologically active compounds, most notably in the treatment of epilepsy.[1][2][3] Phenytoin, a classic anticonvulsant drug, is a prime example of the therapeutic potential residing within this heterocyclic system.[1] This guide focuses on a specific subclass: derivatives of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. While direct, extensive SAR studies on this exact molecule are limited, we can leverage the vast body of research on the broader hydantoin class to establish a robust comparative framework.
This document serves as an in-depth technical guide for researchers and drug development professionals. It will not merely present data but will explain the causal relationships between structural modifications and biological outcomes, grounded in established pharmacological principles. We will explore the synthesis of the core scaffold, analyze key structural modifications, compare biological data, and provide detailed experimental protocols for lead compound evaluation.
The Core Scaffold: Significance and General Synthesis
The therapeutic efficacy of hydantoin derivatives is intrinsically linked to their structure. The core scaffold presents several points for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic profile. The primary biological activities explored for this class include anticonvulsant effects and, more recently, inhibition of enzymes like aldose reductase, a target for managing diabetic complications.[4][5][6]
A common route to synthesizing the 4,4-disubstituted-2,5-dioxoimidazolidine core, which is the foundation of our topic compound, is the Bucherer-Bergs reaction or variations thereof. This typically involves the reaction of a ketone (e.g., 3-pentanone to get the diethyl moiety), an alkali metal cyanide, and ammonium carbonate. Subsequent N-alkylation at the N1 position with a reagent like ethyl bromoacetate followed by hydrolysis would yield the desired acetic acid derivative. Understanding this synthesis is critical as it dictates the feasibility and variety of derivatives that can be readily prepared for an SAR campaign.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of hydantoin derivatives can be finely tuned by modifying three key positions: the C4 substituents, the N1-acetic acid side chain, and the N3 position.
A. Modifications at the C4-Position: The Lipophilic Anchor
The substituents at the C4 position (C5 in traditional hydantoin nomenclature) are arguably the most critical determinants of anticonvulsant activity.[7]
-
Alkyl vs. Aromatic Substituents : For activity against generalized tonic-clonic seizures, which is often evaluated using the Maximal Electroshock (MES) seizure model, the presence of an aromatic substituent (like a phenyl group) at this position is considered essential.[1][7] In contrast, compounds with two alkyl substituents, such as our lead compound with two ethyl groups, tend to be less active in the MES test but may exhibit activity against chemically-induced seizures (e.g., the pentylenetetrazole or 'scPTZ' test) or contribute to sedation.[3][7]
-
Impact of Lipophilicity : The nature of these groups significantly impacts the molecule's lipophilicity. Increasing the size of the alkyl chains can enhance membrane permeability and access to the central nervous system (CNS). However, excessive lipophilicity can also lead to increased toxicity and undesirable sedative properties. The 4,4-diethyl substitution represents a balance often explored in sedative-hypnotic agents.
B. Modifications at the N1-Position: The Acetic Acid Moiety
The N1-acetic acid group provides a hydrophilic handle and a key point for interaction with biological targets. It is a feature shared with aldose reductase inhibitors, which often possess a carboxylic acid "head" to interact with the enzyme's active site.
-
Carboxylic Acid as a Pharmacophore : In the context of aldose reductase inhibition, this acidic group is crucial for binding to the anionic site of the enzyme.
-
Ester and Amide Prodrugs : The carboxylic acid can be masked as an ester or an amide. This strategy is frequently employed to create prodrugs with improved oral bioavailability. These derivatives are inactive until hydrolyzed in vivo by esterases or amidases to release the active parent drug. For instance, converting the acetic acid to an N-benzylamide could modulate its CNS penetration and activity profile.
C. Modifications at the N3-Position: Modulating Activity and Metabolism
The N3 position of the imidazolidinone ring is another common site for substitution.
-
N-Alkylation : N-methylation or alkylation at this position can have varied effects. In some succinimide anticonvulsants, N-methylation decreases activity against electroshock seizures while enhancing activity against chemically induced seizures.[7] It can also block metabolic pathways, potentially increasing the compound's half-life.
-
N-Mannich Bases : The N3-proton is acidic and can be used to form N-Mannich bases, which have been explored as a prodrug strategy to improve the dissolution and bioavailability of hydantoins.[3]
Below is a diagram summarizing these key SAR principles.
Caption: Key Structure-Activity Relationship points on the core scaffold.
Comparative Biological Data
To objectively compare derivatives, quantitative data is essential. The following table synthesizes representative data for hydantoin-like structures from public literature, illustrating the impact of structural changes on anticonvulsant activity.
| Compound | Structure | C4-Substituents | N1-Substituent | Biological Activity Model | Activity (ED₅₀ or IC₅₀) | Reference |
| Phenytoin | 5,5-Diphenylhydantoin | Diphenyl | -H | MES (mice) | 9.5 mg/kg | [1] |
| Ethotoin | 3-Ethyl-5-phenylhydantoin | -H, -Phenyl | -H | MES (mice) | 50 mg/kg | [1] |
| Derivative A (Hypothetical) | This compound | Diethyl | -CH₂COOH | scPTZ (mice) | Likely moderate activity | SAR Principles[7] |
| Derivative B (Hypothetical) | (4,4-Diphenyl-2,5-dioxoimidazolidin-1-yl)acetic acid | Diphenyl | -CH₂COOH | MES (mice) | Potentially high activity | SAR Principles[7] |
| Sorbinil | Spiro-chromane hydantoin | Spiro-chromane | -H | Aldose Reductase | IC₅₀ ~0.029 µM | [6] |
Note: Data for hypothetical derivatives A and B are extrapolated based on established SAR principles for comparative purposes.
This data clearly shows that aromatic substituents at the C4/C5 position (Phenytoin, Ethotoin) are critical for high potency in the MES model, which predicts efficacy against generalized tonic-clonic seizures.[1][7] Conversely, alkyl-substituted compounds are generally less effective in this model.[3]
Key Experimental Protocols
A robust SAR study relies on reproducible and relevant biological assays. The following are step-by-step protocols for primary screening of anticonvulsant and aldose reductase inhibitory activity.
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
This test is a gold standard for identifying compounds effective against generalized tonic-clonic seizures.[8][9][10]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
Male ICR mice (20-25 g)
-
Corneal electrodes
-
AC shock generator (e.g., 50 mA, 60 Hz for 0.2 s)
-
Test compound vehicle (e.g., 0.5% methylcellulose in water)
-
Reference drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimate mice for at least one week. Fast animals for 3-4 hours before the experiment with free access to water.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). The time of peak effect must be determined beforehand in pilot studies (typically 30-60 min for i.p.).
-
Application of Electrical Stimulus: At the time of predicted peak effect, apply a drop of saline to the eyes to ensure good electrical contact. Place the corneal electrodes over the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s).
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The hindlimbs are typically extended rigidly backward at a 180° angle to the body trunk.
-
Data Analysis: The endpoint is the absence of the tonic hindlimb extension. The percentage of animals protected in each group is calculated. An ED₅₀ (median effective dose) is determined by testing a range of doses and applying probit analysis.
Self-Validation and Trustworthiness: The protocol's validity is ensured by running a positive control group (Phenytoin) and a vehicle control group in parallel. The vehicle group must consistently exhibit seizures (>95% of animals), while the positive control must show significant protection at its known effective dose.
Protocol 2: In Vitro Aldose Reductase (ALR2) Inhibition Assay
This assay quantifies a compound's ability to inhibit the ALR2 enzyme, a key target in diabetic complications.[6][11]
Objective: To determine the IC₅₀ value of a test compound against purified aldose reductase.
Materials:
-
Recombinant human or rat lens ALR2
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)
-
Test compound dissolved in DMSO
-
Reference inhibitor (e.g., Sorbinil)
-
UV/Vis spectrophotometer with a 96-well plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare the reaction mixture. For a 200 µL final volume, add:
-
140 µL Sodium Phosphate Buffer
-
20 µL NADPH solution (final concentration ~0.1 mM)
-
20 µL ALR2 enzyme solution
-
10 µL of test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding 10 µL of DL-glyceraldehyde substrate (final concentration ~1 mM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). This measures the rate of NADPH oxidation.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation and Trustworthiness: The assay includes a no-enzyme control (to check for non-enzymatic NADPH oxidation) and a positive control with a known inhibitor like Sorbinil. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening.
Preclinical Evaluation Workflow
The journey from a synthesized compound to a preclinical candidate follows a logical, multi-step process. The diagram below illustrates a typical workflow.
Caption: A typical workflow for preclinical anticonvulsant drug discovery.
Conclusion and Future Perspectives
The structure-activity relationship for this compound derivatives is best understood through the lens of the broader hydantoin class. The key takeaways are:
-
C4-Substitution is Paramount: The nature of the C4 substituents dictates the primary anticonvulsant profile. Aromatic groups are favored for MES activity, while alkyl groups may offer different profiles but risk sedation.
-
N1-Acetic Acid Offers Versatility: This moiety is a critical pharmacophore for targets like aldose reductase and provides a handle for creating prodrugs to improve pharmacokinetics.
-
N3-Substitution Modulates Properties: The N3 position can be modified to fine-tune activity, block metabolism, or improve drug delivery.
Future research should focus on creating hybrid molecules. For example, combining the N1-acetic acid moiety (for aldose reductase inhibition) with C4-aromatic substituents (for anticonvulsant activity) could lead to dual-action agents beneficial for diabetic patients who also suffer from seizures. Furthermore, exploring bioisosteric replacements for the hydantoin core could lead to novel scaffolds with improved safety and efficacy profiles. A systematic approach, guided by the principles and protocols outlined in this guide, will be essential for unlocking the full therapeutic potential of this versatile chemical class.
References
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Porter, R. J., et al. (1984). Antiepileptic Drug Development Program. Cleveland Clinic Quarterly. Available at: [Link]
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Gupta, Y. K., et al. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology. Available at: [Link]
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Progress in Chemical and Biochemical Research. (2020). Study of Some Hydantoin Derivatives as Anticonvulsant Agents. pcbr.net. Available at: [Link]
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CUTM Courseware. SAR of Hydantoins. cutm.ac.in. Available at: [Link]
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Socała, K., & Wlaź, P. (2021). Acute seizure tests used in epilepsy research: Step-by-step protocol. Springer US. Available at: [Link]
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Acharya, C. (2015). SAR of Anticonvulsant Drugs. Slideshare. Available at: [Link]
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Singh, G., et al. (2017). Aldose reductase inhibitors for diabetic complications: Receptor induced atom-based 3D-QSAR analysis, synthesis and biological evaluation. ScienceDirect. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and biological evaluation of hydantoin derivatives. jocpr.com. Available at: [Link]
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Aday, B., & Yabanoğlu-Çiftçi, S. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Basic and Clinical Health Sciences. Available at: [Link]
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Bialer, M., & White, H. S. (2012). Finding a better drug for epilepsy: Preclinical screening strategies and experimental trial design. Epilepsy & Behavior. Available at: [Link]
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Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Slideshare. (2017). Screening of anti seizure drugs. Slideshare. Available at: [Link]
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ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Publications. Available at: [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. ResearchGate. Available at: [Link]
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Asian Journal of Chemistry. (2011). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Publication Corporation. Available at: [Link]
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Molecules. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives. MDPI. Available at: [Link]
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ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. Available at: [Link]
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Journal of Molecular Structure. (2024). Selectivity challenges for aldose reductase inhibitors: A review on comparative SAR and interaction studies. ScienceDirect. Available at: [Link]
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Current Bioactive Compounds. (2015). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Bentham Science. Available at: [Link]
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In Vivo Validation of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid: A Comparative Guide for Preclinical Anticonvulsant Screening
Disclaimer: Due to the limited publicly available data on the biological activity of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid (referred to herein as Compound X), this guide presents a hypothetical yet scientifically rigorous framework. We postulate that initial in vitro screening has suggested potential anticonvulsant properties for Compound X, warranting progression to in vivo validation. This document serves as a comprehensive guide to such a validation process, comparing its potential efficacy against established antiepileptic drugs (AEDs) in validated preclinical models.
Introduction: The Rationale for In Vivo Validation
The journey of a novel therapeutic agent from laboratory bench to clinical application is a multi-stage process, with the transition from in vitro to in vivo testing representing a critical milestone. For a compound like this compound (Compound X), promising in vitro data—perhaps indicating modulation of neuronal ion channels or neurotransmitter systems—is only the first step. In vivo models are indispensable for evaluating a compound's true therapeutic potential, providing insights into its pharmacokinetic profile, efficacy in a complex biological system, and potential side effects.
Epilepsy is a neurological disorder characterized by recurrent seizures, and its effective management relies on a diverse arsenal of AEDs.[1][2] The development of new AEDs is crucial for patients who are resistant to current treatments.[3][4] This guide details a comparative in vivo validation strategy for Compound X, focusing on two of the most widely used and predictive preclinical models of seizure activity: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test.[2][4][5] These models are instrumental in the initial screening and characterization of potential anticonvulsant compounds.[2][6]
We will compare the hypothetical performance of Compound X against three established AEDs: Phenytoin, Lamotrigine, and Ethosuximide. This comparative approach provides a robust framework for assessing the potential clinical utility of Compound X.
Preclinical Models for Anticonvulsant Screening
The choice of animal models in epilepsy research is pivotal for predicting clinical efficacy. The MES and PTZ models, while not fully replicating the chronic nature of human epilepsy, are highly effective in identifying compounds that can prevent seizure spread or elevate the seizure threshold, respectively.[5][6]
The Maximal Electroshock (MES) Seizure Model
The MES test is a well-validated model for generalized tonic-clonic seizures.[6][7] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[6] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][7] This model is particularly sensitive to drugs that act on voltage-gated sodium channels, such as Phenytoin.[7]
The Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is used to induce clonic seizures and is considered a model for generalized seizures, particularly myoclonic and absence seizures.[8] Pentylenetetrazol is a GABA-A receptor antagonist that lowers the seizure threshold.[9][10] This model is effective in identifying compounds that can enhance GABAergic inhibition or modulate T-type calcium channels, such as Ethosuximide.[8][11]
Comparative Efficacy Analysis
This section presents a hypothetical yet plausible comparative analysis of Compound X against our selected reference AEDs. The data is summarized for clarity and ease of comparison.
Maximal Electroshock (MES) Seizure Model Data
The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is a key metric in the MES test.
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | Putative Mechanism of Action |
| Compound X (Hypothetical) | Mouse | Intraperitoneal (i.p.) | 15 | To be determined |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | 9.81[12] | Blocks voltage-gated sodium channels[13][14] |
| Lamotrigine | Mouse | Intraperitoneal (i.p.) | 9.67[12] | Blocks voltage-gated sodium channels[15][16] |
| Ethosuximide | Mouse | Intraperitoneal (i.p.) | >500 | Inhibits T-type calcium channels[8][11] |
Table 1: Comparative anticonvulsant activity in the Maximal Electroshock (MES) seizure model.
Pentylenetetrazol (PTZ)-Induced Seizure Model Data
In the PTZ model, efficacy can be measured by the ability to prevent seizures or increase the latency to the first seizure.
| Compound | Animal Model | Observation | Putative Mechanism of Action |
| Compound X (Hypothetical) | Mouse | Dose-dependently increased latency to clonic seizures | To be determined |
| Phenytoin | Rat | Ineffective in preventing PTZ-induced seizures[13] | Blocks voltage-gated sodium channels |
| Lamotrigine | Mouse | Dose-dependently suppressed seizure intensity and increased latency to the first seizure.[15] | Blocks voltage-gated sodium channels |
| Ethosuximide | Rat | Effective in suppressing PTZ-induced seizures.[8][17] | Inhibits T-type calcium channels |
Table 2: Comparative anticonvulsant activity in the Pentylenetetrazol (PTZ)-induced seizure model.
Experimental Protocols
The following are detailed, step-by-step methodologies for the in vivo experiments described in this guide. Adherence to these protocols is crucial for ensuring the reproducibility and validity of the findings.
General Animal Husbandry and Ethical Considerations
-
Animal Model: Adult male Swiss albino mice (20-25 g) will be used for both models.
-
Housing: Animals will be housed in groups of 6-8 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Acclimatization: All animals will be acclimatized to the laboratory environment for at least one week before the experiments.
-
Ethical Approval: All procedures involving animals must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC).
Maximal Electroshock (MES) Test Protocol
This protocol is adapted from established methodologies.[6][7][18]
-
Animal Groups: Divide animals into groups of 8-10 for each dose of Compound X, reference drugs, and a vehicle control.
-
Drug Administration: Administer the test compounds (Compound X, Phenytoin, Lamotrigine, Ethosuximide) or vehicle intraperitoneally. The time between drug administration and the MES test should be determined by the pharmacokinetic profile of each compound (typically 30-60 minutes).
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical conductivity.[6][7]
-
Seizure Induction: Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds via corneal electrodes.[6][18]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, characterized by a rigid extension of the hindlimbs for at least 3 seconds.[7][18]
-
Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
This protocol is based on standard procedures for inducing chemical seizures.[19][9][20]
-
Animal Groups: As in the MES test, divide animals into groups of 8-10 for each treatment condition.
-
Drug Administration: Administer the test compounds or vehicle intraperitoneally at appropriate pretreatment times.
-
PTZ Administration: Inject Pentylenetetrazol (dissolved in saline) subcutaneously at a dose known to induce clonic seizures in the majority of animals (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, place the animal in an individual observation chamber and record the latency to the first clonic seizure and the seizure severity for a period of 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
Endpoint: The primary endpoints are the latency to the first clonic seizure and the percentage of animals protected from seizures.
-
Data Analysis: Compare the mean latency to seizure onset between the treated and control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). The percentage of protection can be analyzed using Fisher's exact test.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for In Vivo Anticonvulsant Screening
A diagram illustrating the workflow for in vivo anticonvulsant screening.
Putative Mechanisms of Action of Comparator AEDs
Simplified signaling pathways for the comparator antiepileptic drugs.
Discussion and Future Directions
This guide outlines a foundational in vivo strategy to validate the hypothesized anticonvulsant properties of this compound (Compound X). The comparative data, though hypothetical, illustrates how Compound X's profile would be interpreted. If Compound X demonstrates significant efficacy in either the MES or PTZ model, it would suggest a potential mechanism of action and guide further investigation.
For instance, strong activity in the MES model, similar to Phenytoin and Lamotrigine, would point towards a mechanism involving the modulation of voltage-gated sodium channels. Conversely, efficacy in the PTZ model would suggest a different mechanism, possibly related to GABAergic neurotransmission or T-type calcium channel modulation.
Should these initial screening models yield positive results, subsequent steps would involve:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
More complex seizure models: Utilizing chronic models of epilepsy, such as the kindling model, to assess efficacy against more established seizures and to investigate potential antiepileptogenic effects.[21][22][23]
-
Neurological side effect profiling: Assessing motor coordination and other behavioral parameters to determine the therapeutic window of Compound X.
-
Mechanism of action studies: Employing in vitro electrophysiology and other molecular techniques to elucidate the precise molecular target of Compound X.
By following a structured and comparative approach as outlined in this guide, researchers can efficiently and rigorously evaluate the potential of novel compounds like this compound as next-generation antiepileptic drugs.
References
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Acute and chronic animal models of epileptic seizures in vivo and in vitro. (URL: [Link])
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In vivo experimental models of epilepsy - PubMed. (URL: [Link])
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Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (URL: [Link])
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. (URL: [Link])
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In Vivo Experimental Models of Epilepsy | Bentham Science Publishers. (URL: [Link])
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Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. (URL: [Link])
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Phenytoin's effect on the spread of seizure activity in the amygdala kindling model - PubMed. (URL: [Link])
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Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed. (URL: [Link])
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In vivo models of cortical acquired epilepsy - PMC - PubMed Central. (URL: [Link])
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A study of the effects of lamotrigine on mice using two convulsive tests - PubMed. (URL: [Link])
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Effects of lamotrigine and levetiracetam on seizure development in a rat amygdala kindling model - PubMed. (URL: [Link])
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Pentylenetetrazole-Induced Kindling Mouse Model - JoVE. (URL: [Link])
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (URL: [Link])
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Ethosuximide converts ictogenic neurons initiating absence seizures into normal neurons in a genetic model - PubMed. (URL: [Link])
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Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - NIH. (URL: [Link])
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Animal Models of Epilepsy: A Phenotype-oriented Review - Aging and disease. (URL: [Link])
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Intravenous phenytoin is an effective anticonvulsant in the kindling model - PubMed - NIH. (URL: [Link])
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Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (URL: [Link])
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Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice - PubMed. (URL: [Link])
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Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed. (URL: [Link])
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Phenytoin's effect on the spread of seizure activity in the amygdala kindling model. (URL: [Link])
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Effect of Lacosamide and Ethosuximide Chronic Treatment on Neural Precursor Cells and Cognitive Functions after Pilocarpine Induced Status Epilepticus in Mice - MDPI. (URL: [Link])
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Conventional anticonvulsant drugs in the guinea-pig kindling model of partial seizures: Effects of acute phenytoin - ResearchGate. (URL: [Link])
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (URL: [Link])
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A Comparative Analysis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid and its Ethyl Ester: A Guide for Researchers
In the landscape of modern drug discovery and development, the selection of appropriate functional groups is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The carboxylic acid moiety, a cornerstone in pharmacophore design, often presents a double-edged sword: its capacity for strong interactions with biological targets is frequently offset by challenges in membrane permeability and metabolic stability. A common strategy to mitigate these liabilities is the conversion to an ester prodrug. This guide provides an in-depth comparative analysis of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid and its ethyl ester, offering a technical resource for researchers engaged in the rational design of therapeutics.
Introduction: The Strategic Role of the Hydantoin Scaffold and Esterification
The hydantoin ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, including anticonvulsants like phenytoin.[1][2] Its rigid structure and hydrogen bonding capabilities make it an attractive framework for interacting with various biological targets. The introduction of an acetic acid side chain at the N-1 position, as in this compound, provides a key acidic handle for target engagement. However, the ionizable nature of the carboxylic acid can limit oral bioavailability.[3] Esterification to its ethyl ester counterpart is a well-established prodrug strategy to enhance lipophilicity and passive diffusion across biological membranes. This guide will dissect the physicochemical and potential biological differences between these two molecules, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Polarities
The fundamental difference between a carboxylic acid and its ester lies in the presence of a hydroxyl group versus an alkoxy group, respectively. This seemingly minor structural change has profound implications for the molecule's physical and chemical properties.
| Property | This compound | Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate | Rationale for Differences |
| Molecular Formula | C9H14N2O4[4] | C11H18N2O4[5] | Addition of an ethyl group (C2H5). |
| Molecular Weight | 214.22 g/mol [4] | 242.27 g/mol [5] | Increased mass from the ethyl group. |
| Hydrogen Bond Donor | Yes (Carboxylic acid -OH) | No | The acidic proton is replaced by an ethyl group. |
| Hydrogen Bond Acceptor | Yes (Carbonyl oxygens, carboxylic acid oxygen) | Yes (Carbonyl oxygens, ester oxygen) | Both molecules possess multiple oxygen atoms capable of accepting hydrogen bonds. |
| Predicted Solubility | Higher aqueous solubility, especially at neutral to alkaline pH. Lower solubility in non-polar organic solvents. | Lower aqueous solubility. Higher solubility in non-polar organic solvents. | The carboxylic acid can deprotonate to form a more water-soluble carboxylate salt. The ester is more lipophilic due to the ethyl group and lack of an ionizable proton. |
| Predicted Acidity (pKa) | Weakly acidic | Neutral | The carboxylic acid group is responsible for the acidic nature. Esters are generally considered neutral. |
| Predicted Stability | Generally stable. The hydantoin ring can be susceptible to hydrolysis under harsh alkaline conditions.[6] | Susceptible to hydrolysis (enzymatic or chemical) back to the parent carboxylic acid. | The ester bond is inherently more labile than the C-C and C-N bonds of the parent acid. |
Table 1: Comparative Physicochemical Properties.
Synthesis and Interconversion: Crafting the Molecules
The synthesis of these two compounds relies on fundamental organic chemistry principles. The carboxylic acid can be prepared through alkylation of the hydantoin nitrogen, while the ester can be synthesized either directly or via esterification of the parent acid.
Synthesis of this compound
A plausible synthetic route involves the N-alkylation of 5,5-diethylhydantoin with an appropriate haloacetic acid derivative, followed by hydrolysis.
Figure 1: Proposed synthetic pathway for this compound.
Synthesis of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate
The ethyl ester can be synthesized directly by alkylating 5,5-diethylhydantoin with ethyl bromoacetate in the presence of a base.
Figure 2: Direct synthesis of Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate.
Interconversion: Esterification and Hydrolysis
These two compounds can be interconverted, a crucial aspect for prodrug design and activation.
Figure 3: Interconversion between the carboxylic acid and its ethyl ester.
Biological Activity: A Hypothesis-Driven Comparison
The carboxylic acid, being the more polar and potentially charged species, might exhibit higher intrinsic activity in aqueous-based in vitro assays where cell membrane permeability is not a limiting factor. Conversely, the ethyl ester, with its enhanced lipophilicity, would be expected to have better cell penetration. This could lead to higher potency in cell-based assays, provided it can be efficiently hydrolyzed back to the active carboxylic acid by intracellular esterases.
Experimental Protocols
To facilitate further research, the following are detailed, generalized protocols for the synthesis and comparative analysis of these two compounds.
Synthesis Protocol: Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate
This protocol is adapted from general procedures for the N-alkylation of hydantoins.[8]
-
Materials: 5,5-diethylhydantoin, ethyl bromoacetate, potassium carbonate (anhydrous), acetone, tetrabutylammonium bromide (catalytic amount).
-
Procedure: a. To a solution of 5,5-diethylhydantoin (1 equivalent) in acetone, add anhydrous potassium carbonate (1.1 equivalents) and a catalytic amount of tetrabutylammonium bromide. b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension. d. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. f. Concentrate the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate). h. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Protocol: this compound via Hydrolysis
This protocol outlines the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate, lithium hydroxide (or sodium hydroxide), tetrahydrofuran (THF), water, hydrochloric acid (1 M).
-
Procedure: a. Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water. b. Add lithium hydroxide (1.5 equivalents) to the solution. c. Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC. d. Once the reaction is complete, remove the THF under reduced pressure. e. Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid. h. Recrystallize the product from a suitable solvent system if necessary. i. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Solubility Assay
This protocol provides a method to experimentally determine and compare the solubility of the two compounds.
-
Materials: this compound, Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate, water, octanol, phosphate-buffered saline (PBS) at pH 7.4.
-
Procedure (Shake-Flask Method): a. Add an excess amount of the compound to a known volume of the solvent (e.g., water, octanol, PBS) in a sealed vial. b. Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the samples to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. e. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV. f. Perform the experiment in triplicate for each compound and solvent.
Comparative Stability Assay (Hydrolysis of the Ethyl Ester)
This protocol assesses the chemical stability of the ethyl ester in aqueous solution at different pH values.
-
Materials: Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate, buffer solutions (pH 2, 7.4, and 9).
-
Procedure: a. Prepare stock solutions of the ethyl ester in a suitable organic solvent (e.g., acetonitrile). b. Dilute the stock solution into the different buffer solutions to a final concentration suitable for analysis. c. Incubate the solutions at a constant temperature (e.g., 37 °C). d. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. e. Quench the hydrolysis if necessary (e.g., by adding an equal volume of cold acetonitrile). f. Analyze the samples by HPLC to quantify the remaining amount of the ethyl ester and the formation of the carboxylic acid. g. Plot the concentration of the ethyl ester versus time to determine the rate of hydrolysis and the half-life at each pH.
Conclusion and Future Perspectives
The strategic conversion of this compound to its ethyl ester represents a classic prodrug approach to modulate physicochemical properties for improved drug delivery. The ester is anticipated to exhibit enhanced lipophilicity and membrane permeability, while the parent acid is likely the biologically active species. The experimental protocols provided herein offer a framework for the synthesis, interconversion, and comparative evaluation of these two compounds.
Future research should focus on obtaining empirical data for the physicochemical properties outlined in Table 1. Furthermore, the evaluation of these compounds in relevant biological assays, both in vitro and in vivo, is crucial to validate the hypothesis that the ethyl ester can serve as an effective prodrug for the parent carboxylic acid. Such studies will provide invaluable insights for the rational design of next-generation hydantoin-based therapeutics.
References
[1] A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 136-143. [9] Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (2022). Pest Management Science, 78(4), 1438-1447. [10] A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). International Journal of Creative Research Thoughts, 11(1), a483-a491. [11] The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2023). Preprint. [6] Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. [12] Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2020). Malaysian Journal of Chemistry, 22(1), 58-65. [4] (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. (n.d.). Alfa Chemistry. [7] The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2023). ResearchGate. [13] Synthesis of ethyl or methyl [2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters. (2018). Chemistry & Biology Interface, 8(3), 153-162. [14] this compound. (n.d.). ChemicalBook. [] (4,4-Diethyl-2,5-dioxo-imidazolidin-1-yl)acetic acid. (n.d.). BOC Sciences. [16] Ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate. (n.d.). PubChem. [3] Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020). Progress in Chemical and Biochemical Research, 3(2), 93-104. [17] Recent Developments in Hydantoin Chemistry. (2019). Chemistry of Heterocyclic Compounds, 55(8), 695-716. [18] (4-methyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl)acetic acid. (n.d.). PubChem. [19] Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2004). Molecules, 9(12), 1065-1077. [5] ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate. (n.d.). Echemi. [2] A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Semantic Scholar. [20] Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2023). International Journal of Molecular Sciences, 24(13), 10839. Hydantoin. (n.d.). Wikipedia. [21] The Chemistry of the Hydantoins. (1945). Chemical Reviews, 37(1), 1-65. [22] Esterification of Carboxylic Acids with Alcohols. (1978). Organic Syntheses, 58, 55. [23] Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. (2024). Bioorganic & Medicinal Chemistry Letters, 103, 129701. [24] Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (2021). Alfa Chemistry. [25] diethyl methylenemalonate. (1955). Organic Syntheses, 35, 43. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. (n.d.). PubChem. [26] ETHYL (4-METHYL-2,5-DIOXO-4-IMIDAZOLIDINYL)ACETATE. (n.d.). Sigma-Aldrich. [27] Preparation of diethyl diethylmalonate. (n.d.). PrepChem.com. [28] Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2011). Molecules, 16(12), 9884-9896. [8] Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. (2017). IUCrData, 2(2), x170098. [29] Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. (2012). Industrial & Engineering Chemistry Research, 51(40), 13146-13155. [30] Alcohol-mediated esterification of carboxylic acids with carbonates. (2015). Google Patents. [31] Mixed Succinic Acid/Acetic Acid Esterification with Ethanol by Reactive Distillation. (2011). ResearchGate. [32] Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. (2009). The Journal of Organic Chemistry, 74(11), 4019-4034. [33] ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate. (n.d.). Echemi.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
This document provides essential procedural guidance for the safe and compliant disposal of (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. As a compound frequently utilized in research and development settings, particularly in the synthesis of novel chemical entities, a thorough understanding of its handling and disposal is paramount to ensuring laboratory safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
The disposal of any chemical waste must be approached with a clear understanding of its intrinsic hazards and the applicable regulatory landscape. While specific toxicological and environmental fate data for this compound are not extensively documented, its structural motifs—a substituted hydantoin ring and a carboxylic acid function—provide a basis for a robust and cautious disposal strategy. This guide synthesizes information from analogous compounds and general chemical waste management principles to offer a reliable operational plan.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is mandatory. Based on data from structurally similar compounds, such as 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, the following hazards should be anticipated[1]:
-
Skin Irritation: The compound is likely to cause skin irritation upon contact.
-
Serious Eye Irritation: Direct contact with the eyes may result in serious irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
Given these potential hazards, the following personal protective equipment (PPE) is required at a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Key considerations for waste container management:
-
Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Segregation: This waste stream must be kept separate from other incompatible waste streams. Due to its carboxylic acid nature, it should not be mixed with bases, strong oxidizing agents, or reactive metals.[2]
Table 1: Incompatible Waste Streams for this compound
| Waste Stream Category | Examples | Rationale for Segregation |
| Bases | Sodium hydroxide, potassium carbonate | Exothermic neutralization reaction, potential for splashing. |
| Strong Oxidizing Agents | Nitric acid, perchlorates | Potential for vigorous, exothermic, or explosive reactions. |
| Reactive Metals | Sodium, potassium, magnesium | Generation of flammable hydrogen gas. |
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is through a licensed hazardous waste disposal company. The most probable terminal disposal method will be high-temperature incineration.[3]
Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated hazardous waste container.
-
Container Sealing: Once the container is full (up to 90% capacity to allow for expansion), securely seal it.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from general traffic and incompatible materials.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal forms and manifests are completed as required by your institution and local regulations.
A Note on Neutralization:
For very dilute, uncontaminated aqueous solutions of this compound, neutralization of the carboxylic acid group with a weak base (e.g., sodium bicarbonate) to a neutral pH may be considered, provided local regulations and your institution's EHS policies permit drain disposal of the resulting solution.[2] However, given the limited data on the environmental impact of the hydantoin moiety, this is not the preferred method. The precautionary principle dictates that incineration is the most responsible approach.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Regulatory Framework
The disposal of this compound as a hazardous waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) standards for worker safety. Adherence to these federal regulations, as well as any state and local requirements, is mandatory.
By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid. PubChem. Available at: [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic Acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these is (4,4-Diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid, a compound whose specific handling and safety data are not extensively documented in publicly accessible safety literature. This guide, therefore, is constructed upon the foundational principles of chemical safety, drawing inferences from the compound's structural components—a carboxylic acid and a diethyl-substituted dioxoimidazolidine ring. The following protocols are designed to empower researchers, scientists, and drug development professionals with a robust framework for the safe handling of this and structurally similar compounds, ensuring both personal safety and the integrity of the research.
Hazard Analysis: A Prudent Approach to an Uncharacterized Compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is paramount. The molecule's structure suggests two primary areas of concern:
-
Corrosivity and Irritation from the Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause severe skin and eye irritation or burns upon direct contact. Inhalation of dust or aerosols can also lead to respiratory tract irritation.
-
Potential for Sensitization and Systemic Effects: The imidazolidinedione core, while part of many stable structures, presents a potential for biological activity that is not fully characterized. As a prudent measure, the compound should be treated as potentially sensitizing and having unknown systemic toxicity.
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a wide range of chemicals, and double-gloving offers an additional layer of protection against tears and permeation. For prolonged handling or when there is a high risk of splash, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashes or when handling larger quantities of the material. |
| Body Protection | A flame-resistant laboratory coat is essential. For operations with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. Ensure the lab coat is fully buttoned and the sleeves are not rolled up. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for aerosol generation outside of a fume hood, a properly fitted NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Safety Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Thoroughly inspect all PPE for damage or contamination before donning.
-
Emergency Equipment Location: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit Availability: A spill kit containing appropriate absorbent materials (e.g., sodium bicarbonate for acid neutralization) and waste disposal bags must be readily accessible.
Step-by-Step PPE Donning and Doffing Procedure
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
